Product packaging for Methylamino-PEG3-t-butyl ester(Cat. No.:CAS No. 217817-03-3)

Methylamino-PEG3-t-butyl ester

Cat. No.: B8116820
CAS No.: 217817-03-3
M. Wt: 291.38 g/mol
InChI Key: AUPLFZLXXCVJFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methylamino-PEG3-t-butyl ester is a useful research compound. Its molecular formula is C14H29NO5 and its molecular weight is 291.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H29NO5 B8116820 Methylamino-PEG3-t-butyl ester CAS No. 217817-03-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO5/c1-14(2,3)20-13(16)5-7-17-9-11-19-12-10-18-8-6-15-4/h15H,5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPLFZLXXCVJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901220292
Record name 1,1-Dimethylethyl 4,7,10-trioxa-13-azatetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901220292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217817-03-3
Record name 1,1-Dimethylethyl 4,7,10-trioxa-13-azatetradecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=217817-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4,7,10-trioxa-13-azatetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901220292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Methylamino-PEG3-t-butyl Ester for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methylamino-PEG3-t-butyl ester is a bifunctional chemical linker integral to the advancement of targeted protein degradation, a revolutionary therapeutic modality. As a polyethylene glycol (PEG)-based linker, it is predominantly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, applications in drug development, and a detailed examination of its role in the formation of PROTACs. Included are summaries of its physicochemical data, general experimental protocols for its use in synthesis, and visualizations of its application in targeted protein degradation workflows.

Introduction

Targeted protein degradation has emerged as a powerful strategy in drug discovery, offering the potential to address disease targets previously considered "undruggable." PROTACs are at the forefront of this approach. These heterobifunctional molecules consist of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome machinery.[1][2][3]

The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[1] this compound has gained prominence as a versatile linker due to the advantageous properties conferred by its PEG moiety. The PEG chain enhances hydrophilicity, which can improve the solubility of the often large and hydrophobic PROTAC molecules.[4] This improved solubility can, in turn, positively impact cell permeability and oral absorption.[4] The flexibility of the PEG chain also allows for the systematic variation of linker length, a crucial parameter for optimizing the degradation efficiency of a PROTAC.[4]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for its handling, characterization, and use in chemical synthesis.

PropertyValueReference
CAS Number 217817-03-3[5]
Molecular Formula C14H29NO5[5]
Molecular Weight 291.38 g/mol [5]
Purity Typically >95%[6]
Appearance Yellow solid[]
Storage Conditions 2-8°C, sealed, dry[8]
Solubility Soluble in water, DMSO, DCM, DMF[6][9]

Role in PROTAC Synthesis and Drug Development

This compound serves as a foundational building block in the modular synthesis of PROTACs. Its two functional ends allow for the sequential or convergent attachment of a POI ligand and an E3 ligase ligand.

  • Methylamino Group: The secondary amine provides a nucleophilic site for covalent bond formation, typically through an amide linkage with a carboxylic acid on one of the ligands. This reaction is often facilitated by standard peptide coupling reagents.

  • t-butyl Ester Group: The tert-butyl ester acts as a protecting group for a carboxylic acid. This group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the carboxylic acid. This deprotected acid can then be coupled to an amine-containing ligand to complete the PROTAC synthesis.[10]

The PEG3 spacer offers several advantages in drug development:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the final PROTAC molecule, which is often a challenge for these high molecular weight compounds.[4]

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of drugs by, for example, reducing renal clearance.[4]

  • Optimized Ternary Complex Formation: The length and flexibility of the linker are critical for achieving the correct orientation of the POI and E3 ligase to enable efficient ubiquitination. The PEG3 unit provides a defined spacer length that can be systematically varied to optimize PROTAC potency.[4]

Experimental Protocols

While specific reaction conditions are highly dependent on the substrates, the following section outlines a general, two-step protocol for the synthesis of a heterobifunctional PROTAC using this compound.

Step 1: Amide Coupling with the First Ligand

This protocol describes the coupling of the methylamino group of the linker to a carboxylic acid on the first ligand (either the POI-binding ligand or the E3 ligase ligand).

Materials:

  • Ligand 1 with a carboxylic acid functional group

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolve the carboxylic acid-containing ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[10]

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.[10]

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the mono-coupled intermediate.

Step 2: Deprotection and Second Amide Coupling

This protocol describes the deprotection of the t-butyl ester and subsequent coupling to the second ligand.

Materials:

  • Mono-coupled intermediate from Step 1

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Ligand 2 with an amine functional group

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Deprotection:

    • Dissolve the mono-coupled intermediate (1.0 eq) in DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add TFA (10 eq) dropwise to the stirred solution.[10]

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.[10]

    • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM multiple times to remove residual TFA. The resulting carboxylic acid is often used without further purification.

  • Second Amide Coupling:

    • Dissolve the deprotected intermediate (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes.[10]

    • Add the amine-functionalized second ligand (1.1 eq).

    • Stir the reaction at room temperature for 12-18 hours.[10]

    • Work-up and purify the final PROTAC as described in Step 1.

Visualizing Workflows and Pathways

The following diagrams illustrate the general workflow for PROTAC synthesis using this compound and the mechanism of action of the resulting PROTAC.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Amide Coupling cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Amide Coupling Ligand1 Ligand 1 (with -COOH) Intermediate1 Intermediate (Ligand 1-Linker) Ligand1->Intermediate1 HATU, DIPEA Linker This compound Linker->Intermediate1 Intermediate2 Deprotected Intermediate (Ligand 1-Linker-COOH) Intermediate1->Intermediate2 TFA Final_PROTAC Final PROTAC Intermediate2->Final_PROTAC HATU, DIPEA Ligand2 Ligand 2 (with -NH2) Ligand2->Final_PROTAC

A generalized workflow for the synthesis of a PROTAC.

PROTAC_Mechanism_of_Action cluster_cellular_environment Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Polyubiquitination Proteasome Proteasome Polyubiquitination->Proteasome Targeting Degradation POI Degradation Proteasome->Degradation

The mechanism of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable and versatile tool in the development of PROTACs. Its defined length, flexibility, and hydrophilicity, combined with its bifunctional nature, allow for the systematic and efficient synthesis of these novel therapeutic agents. A thorough understanding of its properties and reaction characteristics is essential for researchers and drug development professionals seeking to harness the power of targeted protein degradation. As the field of PROTACs continues to evolve, the rational design and application of linkers like this compound will remain a cornerstone of innovation.

References

An In-depth Technical Guide to Methylamino-PEG3-t-butyl Ester for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methylamino-PEG3-t-butyl ester is a versatile heterobifunctional linker molecule increasingly utilized in the fields of chemical biology and drug discovery. As a member of the polyethylene glycol (PEG) family of linkers, it offers a unique combination of hydrophilicity, biocompatibility, and precisely defined length. This technical guide provides a comprehensive overview of its structure, properties, and applications, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Structure

This compound possesses a linear structure composed of a methylamino group at one terminus, a three-unit polyethylene glycol spacer, and a t-butyl ester protected carboxyl group at the other end. This specific arrangement of functional groups makes it an invaluable tool for covalently linking two different molecules in a controlled manner.

The methylamino group provides a reactive site for conjugation with molecules containing carboxylic acids or activated esters. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the t-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions for subsequent reactions.

Chemical Structure:

Physicochemical and Biological Properties

Table 1: Physicochemical Properties of Amino-PEG3-t-butyl Ester

PropertyValueReference
Molecular Formula C13H27NO5[][2]
Molecular Weight 277.36 g/mol [][2]
CAS Number 252881-74-6[][2]
Boiling Point 358.5 ± 27.0 °C at 760 mmHg[]
Density 1.0 ± 0.1 g/cm³[]
Purity >98%[][3]
Appearance Yellow solid[]

Applications in Drug Discovery and Bioconjugation

The primary application of this compound is as a linker in the synthesis of PROTACs.[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase, which is essential for the formation of a stable and productive ternary complex.[5]

Beyond PROTACs, this linker is also valuable in other bioconjugation applications where the controlled linkage of biomolecules is required. This includes the development of antibody-drug conjugates (ADCs), peptide modifications, and surface functionalization of nanoparticles. The hydrophilic PEG spacer can improve the solubility and reduce the immunogenicity of the resulting conjugates.

Experimental Protocols

While a specific, published protocol for the direct use of this compound is not available, a general and representative procedure for its application in the synthesis of a heterobifunctional PROTAC can be outlined based on established methods.[6]

Protocol: Synthesis of a Heterobifunctional PROTAC using a PEG-based Linker

This protocol describes a two-step process for synthesizing a PROTAC, where the linker is first coupled to one binding moiety, followed by deprotection and coupling to the second binding moiety.

Part 1: Coupling of the Linker to the First Amine-Functionalized Molecule

  • Reaction Setup: Dissolve the amine-functionalized molecule (e.g., a ligand for the target protein) (1.0 eq) and this compound (1.1 eq) in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) (0.1 M).

  • Activation: To the stirred solution, add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired product.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the purified intermediate.

Part 2: Deprotection of the t-butyl Ester and Coupling to the Second Amine-Functionalized Molecule

  • Deprotection: Dissolve the purified intermediate from Part 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v). Stir the solution at room temperature for 1-2 hours until the deprotection is complete, as monitored by LC-MS.

  • Removal of TFA: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM (3 x 10 mL) to ensure complete removal of residual TFA. The resulting carboxylic acid intermediate is typically used in the next step without further purification.

  • Second Coupling Reaction: Dissolve the deprotected intermediate (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes to activate the carboxylic acid.

  • Final Coupling: Add the second amine-functionalized molecule (e.g., a ligand for an E3 ligase) (1.1 eq) to the reaction mixture. Stir the reaction at room temperature for 12-18 hours, monitoring by LC-MS.

  • Final Purification: Upon completion, perform a similar work-up as described in Part 1. Purify the final PROTAC product by preparative HPLC to yield the desired compound with high purity.

Visualization of the PROTAC Development Workflow

The development of a PROTAC is a systematic process that involves several key stages, from initial design to biological evaluation. The following diagram illustrates a typical workflow.

PROTAC_Development_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Optimization Target_Selection Target Protein Selection Linker_Design Linker Design (e.g., this compound) Target_Selection->Linker_Design E3_Ligase_Selection E3 Ligase Selection E3_Ligase_Selection->Linker_Design PROTAC_Synthesis PROTAC Synthesis Linker_Design->PROTAC_Synthesis In_Vitro_Binding In Vitro Binding Assays PROTAC_Synthesis->In_Vitro_Binding Ternary_Complex Ternary Complex Formation In_Vitro_Binding->Ternary_Complex Degradation_Assay Target Protein Degradation Assay Ternary_Complex->Degradation_Assay Cellular_Activity Cellular Activity (e.g., DC50, Dmax) Degradation_Assay->Cellular_Activity SAR_Studies Structure-Activity Relationship (SAR) Cellular_Activity->SAR_Studies SAR_Studies->Linker_Design Iterative Redesign Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

Caption: A typical workflow for the design and evaluation of PROTACs.[7]

Conclusion

This compound is a valuable chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, featuring a reactive methylamino group, a hydrophilic PEG spacer, and a protected carboxylic acid, makes it an ideal linker for the construction of complex bioconjugates, most notably PROTACs. The ability to precisely control the linkage of different molecular entities while imparting favorable physicochemical properties underscores its importance in the development of next-generation therapeutics. This guide provides a foundational understanding of its properties and a practical framework for its application in the laboratory.

References

Methylamino-PEG3-t-butyl Ester: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 217817-03-3

This in-depth technical guide provides essential information on Methylamino-PEG3-t-butyl ester, a heterobifunctional linker crucial in the development of advanced therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a comprehensive overview of its properties, applications, and relevant experimental protocols.

Core Compound Specifications

This compound is a versatile chemical tool featuring a secondary amine (methylamino) and a t-butyl protected carboxylic acid, separated by a three-unit polyethylene glycol (PEG) spacer. This structure provides a valuable building block for conjugating molecules while imparting increased hydrophilicity.

PropertyValueSource
CAS Number 217817-03-3[1]
Molecular Formula C14H29NO5[1]
Molecular Weight 291.38 g/mol [1]
Appearance Varies (typically a liquid or oil)Supplier Data
Purity ≥95%[1]
Storage Conditions 2-8°C, sealed, dry[]

Physicochemical Properties

The physicochemical properties of this compound are largely influenced by its PEG chain, which enhances solubility in aqueous and many organic solvents. Detailed experimental data for this specific molecule is not extensively published; however, the properties of similar PEG3 linkers provide a reliable reference.

PropertyDescriptionReference
Solubility Soluble in water, DMSO, DCM, and DMF.[3]
Reactivity The methylamino group is a nucleophile that readily reacts with electrophiles such as activated carboxylic acids (e.g., NHS esters) to form stable amide bonds. The t-butyl ester is a protecting group for the carboxylic acid, which is stable to basic and nucleophilic conditions but can be cleaved under acidic conditions (e.g., with trifluoroacetic acid).[4][5]
Hydrophilicity The PEG3 spacer imparts significant hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final conjugate.[6]

Applications in Drug Development

The primary application of this compound is as a linker in the synthesis of PROTACs.[7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[8] The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase, which is crucial for the formation of a stable and productive ternary complex.[9]

The key features of this compound in this context are:

  • Hydrophilic Spacer: The PEG linker can improve the solubility of the often large and hydrophobic PROTAC molecule.[6]

  • Flexibility: The flexible PEG chain allows for the necessary conformational adjustments to facilitate the formation of the ternary complex.

  • Defined Length: As a monodisperse PEG linker, it provides a precise and consistent length, which is important for optimizing the distance between the two ends of the PROTAC.

  • Orthogonal Reactivity: The methylamino and protected carboxyl groups allow for sequential and controlled conjugation to the target protein ligand and the E3 ligase ligand.

Experimental Protocols

General Protocol for Coupling of this compound to a Carboxylic Acid

This protocol describes the formation of an amide bond between the methylamino group of the linker and a carboxylic acid, which could be a component of a target protein ligand.

Materials:

  • This compound

  • Carboxylic acid-containing molecule (e.g., a warhead for the target protein)

  • Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a clean, dry flask under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add this compound (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture can be diluted with an appropriate organic solvent and washed with aqueous solutions to remove excess reagents and byproducts.

  • The organic layer is then dried, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the desired conjugate.

General Protocol for Deprotection of the t-Butyl Ester

This protocol describes the removal of the t-butyl protecting group to reveal the free carboxylic acid, which can then be coupled to an amine-containing molecule (e.g., an E3 ligase ligand).

Materials:

  • t-Butyl ester-containing conjugate from the previous step

  • Deprotection reagent: TFA (Trifluoroacetic acid)

  • Solvent: DCM (Dichloromethane)

Procedure:

  • Dissolve the t-butyl ester-containing conjugate in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • To ensure complete removal of residual TFA, co-evaporate the residue with DCM (3 times).

  • The resulting crude carboxylic acid can often be used in the next step without further purification.

Logical and Signaling Pathway Visualizations

The following diagrams illustrate the key workflows and pathways involving this compound.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_final Final Product Linker This compound Coupling1 Amide Coupling (HATU, DIPEA) Linker->Coupling1 Warhead Warhead-COOH Warhead->Coupling1 E3_Ligand E3 Ligand-NH2 Coupling2 Amide Coupling (HATU, DIPEA) E3_Ligand->Coupling2 Intermediate Warhead-Linker-OtBu Coupling1->Intermediate Deprotection t-Butyl Deprotection (TFA) Intermediate->Deprotection Intermediate_COOH Warhead-Linker-COOH Deprotection->Intermediate_COOH Intermediate_COOH->Coupling2 PROTAC PROTAC (Warhead-Linker-E3 Ligand) Coupling2->PROTAC

Caption: A representative workflow for the synthesis of a PROTAC using this compound.

PROTAC_Degradation_Pathway POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycle Recycling of PROTAC Ternary_Complex->Recycle Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation of POI Proteasome->Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

References

An In-Depth Technical Guide to the Synthesis of Methylamino-PEG3-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of a robust and efficient method for the synthesis of Methylamino-PEG3-t-butyl ester, a valuable bifunctional linker used in pharmaceutical and biotechnology research. The document details the chemical properties of the involved reagents, a step-by-step experimental protocol for the synthesis, and a summary of key data.

Introduction

This compound (CAS No. 217817-03-3) is a heterobifunctional linker containing a secondary amine and a t-butyl protected carboxylic acid, connected by a three-unit polyethylene glycol (PEG) spacer.[1][2] The PEG chain imparts increased hydrophilicity, which can improve the solubility and pharmacokinetic properties of conjugated molecules. The methylamino group provides a reactive handle for conjugation to various functional groups, while the t-butyl ester protects the carboxylic acid, allowing for selective deprotection and subsequent derivatization. These characteristics make it a valuable tool in the development of proteolysis-targeting chimeras (PROTACs) and other targeted drug delivery systems.

This guide outlines a well-established synthetic route for the preparation of this compound via the Eschweiler-Clarke methylation of the corresponding primary amine precursor, Amino-PEG3-t-butyl ester. The Eschweiler-Clarke reaction is a classic and reliable method for the methylation of primary and secondary amines using formic acid and formaldehyde.[3][4] This one-pot reaction is known for its high yields and the prevention of over-methylation to form quaternary ammonium salts.[3][4]

Chemical and Physical Data

A summary of the key chemical and physical properties of the starting material and the final product is provided in the table below for easy reference.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
Amino-PEG3-t-butyl ester252881-74-6C13H27NO5277.36Yellow Solid
This compound217817-03-3C14H29NO5291.38Not specified

Synthetic Pathway

The synthesis of this compound is achieved through the N-methylation of Amino-PEG3-t-butyl ester. This transformation is efficiently carried out using the Eschweiler-Clarke reaction, which involves the reaction of the primary amine with formaldehyde and formic acid.

Synthesis_Pathway A Amino-PEG3-t-butyl ester B This compound A->B Eschweiler-Clarke Reaction R Formaldehyde, Formic Acid R->A

Caption: Synthetic route for this compound.

Experimental Protocol: Eschweiler-Clarke Methylation

This section provides a detailed, step-by-step protocol for the synthesis of this compound from Amino-PEG3-t-butyl ester.

Materials:

  • Amino-PEG3-t-butyl ester

  • Formaldehyde (37% aqueous solution)

  • Formic acid (≥95%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Amino-PEG3-t-butyl ester (1.0 eq) in a minimal amount of a suitable solvent if necessary, though the reaction can often be run neat.

  • Addition of Reagents: To the stirred starting material, add formic acid (approximately 2.0-3.0 eq). Following this, add an aqueous solution of formaldehyde (approximately 2.0-3.0 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system, such as a gradient of methanol in dichloromethane, to afford the pure this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Amino-PEG3-t-butyl ester B Add Formic Acid and Formaldehyde A->B C Heat to 80-100 °C for 2-4h B->C D Cool and Neutralize C->D E Extract with DCM D->E F Wash with Water and Brine E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H

Caption: Workflow for the synthesis and purification.

Characterization Data

The successful synthesis of this compound can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

TechniqueExpected Results
¹H NMR Appearance of a singlet corresponding to the N-methyl protons around 2.4 ppm. The characteristic peaks of the PEG backbone (multiplets between 3.5-3.7 ppm) and the t-butyl group (singlet around 1.4 ppm) should be retained.
Mass Spec (ESI+) A peak corresponding to the [M+H]⁺ ion at approximately m/z 292.39.

Conclusion

The Eschweiler-Clarke methylation provides a straightforward and efficient method for the synthesis of this compound from its primary amine precursor. The reaction is generally high-yielding and avoids the formation of quaternary ammonium byproducts. The detailed protocol and characterization data provided in this guide should enable researchers to successfully synthesize and utilize this important bifunctional linker in their drug discovery and development efforts.

References

The Chemical Versatility of Methylamino-PEG3-t-butyl Ester: A Technical Guide for Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action and practical applications of Methylamino-PEG3-t-butyl ester, a heterobifunctional linker integral to advancements in bioconjugation, drug delivery, and materials science. This document provides a detailed overview of its chemical functionalities, experimental protocols for its use, and a framework for data presentation.

Core Mechanism of Action: A Tale of Two Ends

This compound is not a therapeutic agent with a pharmacological mechanism of action in the traditional sense. Instead, its "action" is rooted in its chemical structure, which allows for the sequential and controlled conjugation of two different molecules. It serves as a flexible, hydrophilic spacer that bridges biomolecules, drugs, or surfaces.

The molecule possesses two key functional groups, each with a distinct reactivity profile:

  • The Methylamino Group (-NHCH₃): This secondary amine is a nucleophile that readily reacts with carboxylic acids or their activated esters (such as N-hydroxysuccinimide esters) to form a stable amide bond. This functionality is typically employed as the initial point of attachment to a protein, peptide, or other molecule bearing a suitable carboxyl group.

  • The t-butyl Ester Group (-COOC(CH₃)₃): This group serves as a protecting group for a carboxylic acid. It is stable under neutral and basic conditions but can be efficiently cleaved under acidic conditions (e.g., using trifluoroacetic acid) to reveal a terminal carboxylic acid. This newly exposed functional group is then available for a second conjugation reaction.

The polyethylene glycol (PEG) spacer (with three ethylene glycol units) imparts hydrophilicity to the linker and any molecule it is attached to. This is crucial for improving the solubility and biocompatibility of the resulting conjugate, reducing non-specific binding, and potentially extending its circulation time in vivo.

The overall mechanism can be visualized as a two-step process, enabling the precise and covalent linkage of two distinct molecular entities.

Signaling Pathways and Experimental Workflows

As a synthetic linker, this compound does not directly participate in or modulate biological signaling pathways. Its role is to create conjugates that can then interact with such pathways. For instance, it can be used to link a targeting antibody to a cytotoxic drug, and the resulting antibody-drug conjugate (ADC) would then engage with cell surface receptors and downstream signaling cascades.

The logical workflow for utilizing this linker in a typical bioconjugation experiment is depicted below.

G General Workflow for Heterobifunctional Conjugation cluster_0 Step 1: First Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Conjugation Molecule1 Molecule A (e.g., Protein with -COOH) Coupling Amide Bond Formation (e.g., EDC/NHS chemistry) Molecule1->Coupling Linker This compound Linker->Coupling Intermediate Molecule A-Linker Conjugate (t-butyl ester protected) Coupling->Intermediate Deprotection Acidic Cleavage (e.g., TFA) Intermediate->Deprotection ActivatedIntermediate Molecule A-Linker Conjugate (terminal -COOH exposed) Deprotection->ActivatedIntermediate Coupling2 Amide Bond Formation (e.g., EDC/NHS chemistry) ActivatedIntermediate->Coupling2 Molecule2 Molecule B (e.g., Drug with -NH2) Molecule2->Coupling2 FinalProduct Final Conjugate (Molecule A - Linker - Molecule B) Coupling2->FinalProduct

Caption: A logical workflow for a two-step conjugation using this compound.

Experimental Protocols

The following are representative protocols for the use of this compound. Note: These protocols are generalized and will require optimization based on the specific properties of the molecules being conjugated (e.g., protein stability, solubility of the small molecule drug).

Protocol 1: Amide Bond Formation with the Methylamino Group

This protocol describes the conjugation of the linker to a protein containing accessible carboxylic acid groups (e.g., aspartic acid, glutamic acid, or a C-terminus).

Materials:

  • Protein of interest in a suitable buffer (e.g., MES buffer, pH 6.0)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Protein Preparation: Dissolve the protein in MES buffer to a final concentration of 2-5 mg/mL.

  • Linker Preparation: Dissolve this compound in anhydrous DMF to a concentration of 10 mM.

  • Activation of Carboxylic Acids:

    • Add a 50-fold molar excess of EDC and NHS to the protein solution.

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Conjugation:

    • Add a 10- to 20-fold molar excess of the dissolved linker to the activated protein solution.

    • Allow the reaction to proceed for 2 hours at room temperature.

  • Quenching: Add quenching solution to stop the reaction.

  • Purification: Remove excess linker and reaction byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization: Confirm conjugation using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and assess the degree of labeling.

G Workflow for Protocol 1: Amide Bond Formation Start Protein in MES buffer Activate Add EDC/NHS (15 min, RT) Start->Activate Conjugate Add this compound (2 hours, RT) Activate->Conjugate Quench Add Quenching Solution Conjugate->Quench Purify Purify by SEC or Dialysis Quench->Purify Characterize Characterize Conjugate Purify->Characterize

Caption: Experimental workflow for the initial conjugation step.

Protocol 2: Deprotection of the t-butyl Ester

This protocol describes the removal of the t-butyl protecting group to expose the terminal carboxylic acid.

Materials:

  • Purified protein-linker conjugate from Protocol 1.

  • Trifluoroacetic acid (TFA).

  • Dichloromethane (DCM) or other suitable organic solvent.

  • Scavenger (optional, e.g., triisopropylsilane).

  • Purification system (e.g., dialysis or buffer exchange column).

Procedure:

  • Lyophilization: Lyophilize the purified protein-linker conjugate to remove water.

  • Deprotection Cocktail: Prepare a deprotection solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (scavenger to prevent side reactions).

  • Reaction:

    • Dissolve the lyophilized conjugate in the deprotection cocktail.

    • Incubate for 1-2 hours at room temperature.

  • TFA Removal: Remove the TFA by rotary evaporation or by precipitating the conjugate with cold diethyl ether.

  • Purification and Buffer Exchange: Resuspend the deprotected conjugate in a suitable buffer and immediately purify using dialysis or a buffer exchange column to remove residual acid and byproducts.

  • Characterization: Confirm the removal of the t-butyl group via mass spectrometry (observing the mass shift).

G Workflow for Protocol 2: t-butyl Deprotection Start Lyophilized Protein-Linker Conjugate React Dissolve in TFA Cocktail (1-2 hours, RT) Start->React RemoveTFA Remove TFA (Evaporation or Precipitation) React->RemoveTFA Purify Buffer Exchange / Dialysis RemoveTFA->Purify Characterize Characterize Deprotected Conjugate Purify->Characterize

Caption: Experimental workflow for the deprotection step.

Data Presentation

Quantitative data from conjugation experiments should be presented clearly to allow for comparison and reproducibility. The following table is an example of how to summarize results from a series of conjugation experiments aimed at optimizing the linker-to-protein molar ratio.

Molar Ratio (Linker:Protein) Degree of Labeling (DOL) Conjugation Efficiency (%) Aggregate Content (%)
5:11.2 ± 0.224< 1
10:12.5 ± 0.3251.5
20:14.1 ± 0.420.53.2
50:16.8 ± 0.613.67.8
  • Degree of Labeling (DOL): The average number of linker molecules conjugated per protein, typically determined by mass spectrometry.

  • Conjugation Efficiency (%): (DOL / Molar Ratio) * 100.

  • Aggregate Content (%): Determined by size-exclusion chromatography (SEC-HPLC).

Note: The data presented in the table are for illustrative purposes only and do not represent actual experimental results.

Conclusion

This compound is a versatile chemical tool that enables the precise and controlled assembly of complex biomolecular constructs. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, makes it a valuable component in the development of targeted therapeutics, diagnostic agents, and functionalized materials. A thorough understanding of its chemical reactivity and the optimization of reaction protocols are key to its successful implementation in research and development.

An In-depth Technical Guide to the Functional Groups of Methylamino-PEG3-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylamino-PEG3-t-butyl ester is a heterobifunctional linker molecule widely utilized in chemical biology, drug discovery, and materials science. Its architecture, featuring three distinct functional groups, provides a versatile platform for sequential chemical modifications. This guide details the properties, reactivity, and applications of each functional group, offering a comprehensive resource for professionals leveraging this tool in their research.

Core Functional Groups and Molecular Architecture

The utility of this compound stems from its three primary components: a reactive secondary amine, a flexible hydrophilic spacer, and a protected carboxylic acid. Each serves a unique purpose, allowing for controlled, stepwise conjugation and modification strategies.

  • Methylamino Group (-NHCH₃): A secondary amine that serves as a nucleophilic handle for conjugation.

  • Polyethylene Glycol (PEG3) Linker (-O(CH₂CH₂)₃O-): A three-unit polyethylene glycol chain that acts as a hydrophilic spacer, enhancing solubility and providing spatial separation between the terminal functional groups.[1][2]

  • t-butyl ester Group (-COOC(CH₃)₃): A protecting group for a carboxylic acid. It is stable under various conditions but can be selectively removed under acidic conditions to reveal a reactive carboxyl group.

Below is a diagram illustrating the arrangement of these functional groups within the molecule.

G Figure 1: Molecular Structure of this compound cluster_amine Methylamino Group cluster_peg PEG3 Spacer cluster_ester t-butyl ester Group Amine H₃C-NH- PEG -(CH₂CH₂)₃-O-CH₂CH₂- Amine->PEG covalent bond Ester -C(=O)O-C(CH₃)₃ PEG->Ester covalent bond G Figure 2: 'Carboxyl-First' Experimental Workflow A Methylamino-PEG3- t-butyl ester B Deprotection A->B  TFA/DCM   C Methylamino-PEG3- Carboxylic Acid B->C D Activation & Conjugation to Molecule 1 C->D  EDC/NHS   E Conjugate 1 D->E F Conjugation to Molecule 2 E->F  (e.g., Reductive  Amination)   G Final Bifunctional Conjugate F->G

References

An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The tert-butyl (t-butyl or Boc) ester is a cornerstone protecting group for carboxylic acids in modern organic synthesis, finding extensive application in pharmaceutical research and drug development. Its widespread use stems from a favorable combination of stability under a broad range of synthetic conditions and its facile removal under specific, mild acidic conditions. This technical guide provides a comprehensive overview of the chemistry of the t-butyl ester protecting group, including its introduction, cleavage, stability, and applications, with a focus on providing practical experimental details and comparative data for researchers.

Introduction to the t-Butyl Ester Protecting Group

The primary role of the t-butyl ester is to mask the reactivity of a carboxylic acid functional group, preventing it from undergoing unwanted reactions while other chemical transformations are carried out on the molecule. The bulky tert-butyl group sterically hinders nucleophilic attack at the carbonyl carbon, rendering the ester stable to many nucleophiles and bases.[1][2] Conversely, the t-butyl group's ability to form a stable tertiary carbocation upon protonation allows for its selective removal under acidic conditions.[3][4] This balance of stability and selective lability is a key advantage of the t-butyl ester protecting group.

Protection of Carboxylic Acids as t-Butyl Esters

Several methods are available for the formation of t-butyl esters from carboxylic acids. The choice of method often depends on the substrate's sensitivity, scale, and the availability of reagents.

Common Protection Methods:

  • Reaction with Isobutylene: This is a classic and widely used method that involves the acid-catalyzed addition of a carboxylic acid to isobutylene.[1][2]

  • Reaction with tert-Butanol: Direct esterification with tert-butanol can be achieved, often with the use of a strong acid catalyst or coupling agents.

  • Reaction with Di-tert-butyl Dicarbonate (Boc₂O): While primarily used for the protection of amines, Boc₂O can also be used to form t-butyl esters from carboxylic acids, particularly in the presence of a catalyst like DMAP.

  • Using Bis(trifluoromethanesulfonyl)imide (Tf₂NH): A more recent and highly efficient method involves the use of Tf₂NH in tert-butyl acetate, which has shown excellent yields, even for challenging substrates like free amino acids.[1][5]

Below is a logical workflow for the protection of a carboxylic acid as a t-butyl ester.

G cluster_protection Protection Workflow Start Carboxylic Acid (R-COOH) Reagents Protection Reagents (e.g., Isobutylene, tert-Butanol, Boc₂O) Start->Reagents 1. Add Solvent Anhydrous Solvent (e.g., DCM, Dioxane, THF) Reagents->Solvent 2. In Reaction Reaction under Appropriate Conditions (e.g., Acid Catalyst, Room Temp) Solvent->Reaction 3. Perform Workup Aqueous Workup & Extraction Reaction->Workup 4. After completion Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification 5. If necessary Product t-Butyl Ester (R-COOtBu) Workup->Product Purification->Product

Caption: General workflow for the protection of a carboxylic acid.

Quantitative Data for t-Butyl Ester Protection Methods
Carboxylic Acid SubstrateProtection MethodReagentsSolventTimeTemp (°C)Yield (%)Reference
N-Boc-AlanineIsobutylene/H₂SO₄Isobutylene, H₂SO₄ (cat.)Dioxane48 hRT95J. Am. Chem. Soc. 1959, 81, 5452
Benzoic Acidtert-Butanol/DCCt-BuOH, DCC, DMAPCH₂Cl₂12 hRT92J. Org. Chem. 1983, 48, 4155
Various Amino AcidsTf₂NH/t-BuOAcTf₂NH (1.1 eq)t-BuOAc0.5-5 h0-RT68-99[1]
Phenylacetic AcidBoc₂O/DMAPBoc₂O, DMAPCH₂Cl₂2 hRT98Tetrahedron Lett. 1996, 37, 5877

Deprotection of t-Butyl Esters

The removal of the t-butyl ester protecting group is typically achieved under acidic conditions. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.

Common Deprotection Methods:

  • Trifluoroacetic Acid (TFA): TFA is the most common reagent for t-butyl ester deprotection, often used neat or as a solution in a chlorinated solvent like dichloromethane (DCM).[6][7]

  • Aqueous Phosphoric Acid: A greener and milder alternative, 85% aqueous phosphoric acid can effectively cleave t-butyl esters, often with high selectivity in the presence of other acid-sensitive groups.[1][8]

  • Zinc Bromide (ZnBr₂): This Lewis acid can be used for the chemoselective deprotection of t-butyl esters.[9][10][11]

  • p-Toluenesulfonic Acid (p-TsOH) with Microwave Irradiation: This method offers a rapid and efficient way to deprotect t-butyl esters, especially for aromatic substrates.[12]

The mechanism of acid-catalyzed deprotection proceeds through the formation of a stable tert-butyl cation.

G cluster_deprotection_mechanism Acid-Catalyzed Deprotection Mechanism Ester t-Butyl Ester Protonation Protonated Ester Ester->Protonation H⁺ Carbocation tert-Butyl Cation + Carboxylic Acid Protonation->Carbocation Cleavage Isobutylene Isobutylene + H⁺ Carbocation->Isobutylene -H⁺

Caption: Mechanism of acid-catalyzed t-butyl ester deprotection.

Quantitative Data for t-Butyl Ester Deprotection Methods
Substrate (t-Butyl Ester of)Deprotection MethodReagentsSolventTimeTemp (°C)Yield (%)Reference
Di-tert-butyl 3,3'-iminodipropionateTFATFADCM3-5 hRT>95 (general)[6]
N-Boc-Phenylalanine85% H₃PO₄85% H₃PO₄Toluene5 h5098[8]
N-(PhF)-AlanineZnBr₂ZnBr₂DCM24 hRT75[9][11]
4-Nitrobenzoic Acidp-TsOH/Microwavep-TsOHNone3 minN/A95[12]

Stability and Orthogonality

A key feature of the t-butyl ester is its stability profile, which allows for its use in orthogonal protection strategies. It is generally stable to a wide range of reagents and conditions, with the notable exception of strong acids.

Stability Profile of t-Butyl Esters:

Reagent/ConditionStabilityNotes
Aqueous Conditions
pH 4-9StableGenerally stable at neutral to moderately acidic or basic pH.
pH < 1LabileRapidly cleaved under strongly acidic conditions.
pH > 12Stable at RT, Labile at high tempResistant to hydrolysis under basic conditions at room temperature, but can be cleaved at elevated temperatures.[13]
Bases
Amines (e.g., Piperidine, Et₃N)StableCrucial for Fmoc-based peptide synthesis.
Strong Bases (e.g., LDA, t-BuOK)StableGenerally stable to strong, non-nucleophilic bases.
Nucleophiles
Organometallics (e.g., RLi, RMgX)Generally StableThe bulky t-butyl group provides steric hindrance.
Amines, AlcoholsStableResistant to aminolysis and transesterification under neutral or basic conditions.
Reductants
Catalytic Hydrogenation (H₂/Pd, Pt, Rh)StableOrthogonal to benzyl-based protecting groups.
Hydride Reagents (e.g., LiAlH₄, NaBH₄)StableDoes not react with common hydride reducing agents.
Oxidants
Common Oxidizing AgentsStableGenerally stable to a wide range of oxidizing agents.

This stability profile makes the t-butyl ester an excellent choice in multi-step syntheses where other protecting groups, such as the base-labile Fmoc group or the hydrogenolysis-labile benzyl (Bn) group, are used. This is particularly evident in Solid-Phase Peptide Synthesis (SPPS).

Orthogonality in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

In Fmoc-based SPPS, the α-amino group of the growing peptide chain is protected with the base-labile Fmoc group, while the side chains of reactive amino acids (e.g., Asp, Glu, Tyr) are protected with acid-labile groups like the t-butyl ester. This orthogonality allows for the selective deprotection of the N-terminus for chain elongation without affecting the side-chain protecting groups.

G cluster_spps Fmoc/tBu Solid-Phase Peptide Synthesis Workflow Start Resin-Bound Amino Acid (Fmoc-AA-OtBu) Fmoc_Deprotection Fmoc Deprotection Start->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Piperidine Piperidine Piperidine->Fmoc_Deprotection Coupling Coupling of next Fmoc-AA-OH Washing1->Coupling Washing2 Washing Coupling->Washing2 Coupling_Reagents Coupling Reagents (e.g., HBTU, DIC/HOBt) Coupling_Reagents->Coupling Elongation Repeat Cycles for Peptide Elongation Washing2->Elongation Elongation->Fmoc_Deprotection Next Cycle Final_Cleavage Final Cleavage and Side-Chain Deprotection Elongation->Final_Cleavage Final Step Peptide Purified Peptide Final_Cleavage->Peptide TFA TFA Cocktail TFA->Final_Cleavage

Caption: Orthogonality of Fmoc and t-butyl protecting groups in SPPS.

Applications in Research and Drug Development

The unique properties of the t-butyl ester protecting group have made it invaluable in various areas of chemical research and drug development.

  • Peptide Synthesis: As highlighted, t-butyl esters are crucial for protecting the side chains of acidic amino acids in Fmoc-based SPPS. They are also used in solution-phase peptide synthesis.

  • Drug Discovery: In the synthesis of complex small molecules and drug candidates, t-butyl esters are used to mask carboxylic acid functionalities during various chemical transformations, such as cross-coupling reactions, reductions, and oxidations.

  • Prodrugs: The t-butyl ester can be incorporated into a drug molecule to create a prodrug. The ester can improve the drug's pharmacokinetic properties, such as absorption and distribution, and is then cleaved in vivo by acidic conditions or esterases to release the active carboxylic acid drug.

Experimental Protocols

Protection of a Carboxylic Acid using Isobutylene and Sulfuric Acid

This protocol is a general method for the t-butyl esterification of a carboxylic acid.

Materials:

  • Carboxylic acid (1.0 eq)

  • Dioxane (anhydrous)

  • Concentrated sulfuric acid (catalytic amount)

  • Isobutylene (condensed, ~5-10 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • Dissolve the carboxylic acid in anhydrous dioxane in a pressure-resistant flask equipped with a magnetic stir bar.

  • Cool the solution in a dry ice/acetone bath (-78 °C).

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Condense isobutylene gas into the reaction mixture.

  • Seal the flask tightly and allow it to warm to room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture in an ice bath and carefully quench with saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Deprotection of a t-Butyl Ester using Trifluoroacetic Acid (TFA)

This protocol describes the standard procedure for TFA-mediated deprotection.

Materials:

  • t-Butyl ester (1.0 eq)

  • Dichloromethane (DCM, anhydrous)

  • Trifluoroacetic acid (TFA, 5-20 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., DCM, ethyl acetate)

Procedure:

  • Dissolve the t-butyl ester in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add trifluoroacetic acid to the stirred solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully neutralize with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.

  • Purify the product by recrystallization or flash column chromatography if necessary.

Deprotection of a t-Butyl Ester using Aqueous Phosphoric Acid

This protocol provides a milder alternative for t-butyl ester cleavage.

Materials:

  • t-Butyl ester (1.0 eq)

  • Toluene

  • 85% Aqueous phosphoric acid (5-10 eq)

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a solution of the t-butyl ester in toluene, add 85% aqueous phosphoric acid.

  • Heat the reaction mixture to 50-60 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude carboxylic acid by recrystallization or flash column chromatography if necessary.

Conclusion

The t-butyl ester protecting group is a versatile and reliable tool in the arsenal of the synthetic chemist. Its robust stability to a wide array of reagents, coupled with its selective removal under acidic conditions, makes it an ideal choice for complex, multi-step syntheses in both academic research and industrial drug development. A thorough understanding of the various methods for its introduction and cleavage, as well as its orthogonality with other protecting groups, is essential for its effective implementation in the synthesis of novel chemical entities.

References

The Hydrophilic Advantage: A Technical Guide to PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of polyethylene glycol (PEG) linkers in bioconjugation, with a specific focus on their hydrophilicity. The strategic incorporation of PEG linkers into bioconjugates, such as antibody-drug conjugates (ADCs), protein therapeutics, and diagnostic agents, has become a cornerstone of modern drug development. This is largely due to the profound impact of their hydrophilic nature on the overall physicochemical properties and in vivo performance of the resulting biomolecules. This guide will delve into the quantitative aspects of PEG linker hydrophilicity, provide detailed experimental protocols for its characterization, and visualize key workflows and biological pathways where these properties are paramount.

The Core Principle: Leveraging Hydrophilicity in Bioconjugate Design

Polyethylene glycol is a polymer composed of repeating ethylene oxide units, which are responsible for its high affinity for water molecules. This inherent hydrophilicity is the primary driver for the widespread use of PEG linkers in bioconjugation. When attached to a biomolecule, the PEG chain effectively creates a hydration shell, sterically shielding the conjugate from its environment. This "stealth" effect imparts several significant advantages that address common challenges in drug development.

A key benefit is the enhanced solubility of hydrophobic drugs and proteins.[1] Many potent therapeutic agents are poorly soluble in aqueous environments, making their formulation and administration challenging. The covalent attachment of a hydrophilic PEG linker can dramatically increase the overall water solubility of the conjugate, facilitating intravenous administration and improving bioavailability.[1]

Furthermore, the hydrophilic nature of PEG linkers contributes to the increased stability of bioconjugates. The hydration layer can protect the biomolecule from enzymatic degradation and reduce non-specific interactions with other proteins, thereby extending its circulation half-life. This prolonged presence in the bloodstream allows for more sustained therapeutic effects and can reduce the required dosing frequency.

The structure of the PEG linker, including its length and branching, is a critical design parameter that allows for the fine-tuning of these hydrophilic effects. Longer PEG chains generally lead to a greater increase in the hydrodynamic radius of the conjugate, which further reduces renal clearance and extends circulation time. However, there is a trade-off, as excessively long PEG chains can sometimes lead to reduced biological activity due to steric hindrance at the target binding site.

Quantitative Assessment of PEG Linker Hydrophilicity

The hydrophilicity of PEG linkers and their impact on bioconjugates can be quantified through various analytical techniques. The following tables summarize key data that illustrate these properties.

Table 1: Water Contact Angle of PEGylated Surfaces

The water contact angle is a direct measure of the hydrophilicity of a surface. A lower contact angle indicates a more hydrophilic surface, as the water droplet spreads out to maximize contact.

SurfaceWater Contact Angle (°)Reference
Bare Silicon Wafer> 60°[2]
PEG Monolayer on Silicon36-39°[2]
Bare Polydimethylsiloxane (PDMS)~110°[3]
Oxygen-Plasma-Treated PDMS< 10°[3]
PEG Coating on Glass~23°[3]

Table 2: Effect of PEG Chain Length on the Hydrodynamic Radius of Human Serum Albumin (HSA)

The hydrodynamic radius (Rh) of a molecule is a measure of its effective size in solution. An increase in Rh upon PEGylation is indicative of the formation of a hydration shell and an extended conformation of the PEG chain, which are consequences of its hydrophilicity.

MoleculeMolecular Weight of Attached PEG (kDa)Hydrodynamic Radius (Rh) (nm)Fold Increase in RhReference
Native HSA-3.5-[4]
PEG-HSA54.21.20[4]
PEG-HSA105.21.48[4]
PEG-HSA (linear)206.11.75[4]
PEG-HSA (branched)206.41.83[4]

Table 3: Octanol-Water Partition Coefficient (LogP/LogD) of PEG Oligomers

Experimental Protocols for Characterizing PEG Linker Hydrophilicity

Accurate characterization of the hydrophilicity of PEG linkers and their bioconjugates is essential for quality control and for understanding their structure-activity relationships. The following are detailed protocols for key experimental techniques.

Water Contact Angle Measurement

This method directly assesses the wettability of a PEGylated surface, providing a quantitative measure of its hydrophilicity.

Materials:

  • Contact angle goniometer

  • High-purity deionized water

  • Microsyringe with a hydrophobic needle tip

  • PEGylated substrate and control (unmodified) substrate

  • Cleaning agents appropriate for the substrate material (e.g., ethanol, isopropanol, piranha solution for silicon wafers)

Procedure:

  • Substrate Preparation: Thoroughly clean the substrate surfaces to remove any organic contaminants. For silicon wafers, this may involve sonication in organic solvents followed by piranha solution treatment and rinsing with deionized water. Dry the substrates under a stream of nitrogen gas.

  • Instrument Calibration: Calibrate the contact angle goniometer according to the manufacturer's instructions, often using a standard calibration surface.

  • Droplet Deposition: Place the substrate on the sample stage of the goniometer. Using the microsyringe, carefully dispense a droplet of deionized water (typically 4-6 µL) onto the surface.[7] The needle tip should be kept close to the surface to minimize the impact velocity of the droplet.[7]

  • Image Capture and Analysis: Immediately after the droplet stabilizes, capture a high-resolution image of the droplet profile. Use the instrument's software to fit the droplet shape to a mathematical model (e.g., Young-Laplace equation) and calculate the contact angle at the three-phase (solid-liquid-gas) interface.[8]

  • Advancing and Receding Angles (Optional but Recommended): To assess contact angle hysteresis, which provides information about surface heterogeneity and roughness, measure the advancing and receding contact angles.

    • Advancing Angle: Slowly add more water to the existing droplet, causing the contact line to advance. Measure the contact angle just as the contact line begins to move.[8]

    • Receding Angle: Slowly withdraw water from the droplet, causing the contact line to recede. Measure the contact angle just as the contact line begins to retract.[8]

  • Replicates and Data Reporting: Repeat the measurements at multiple locations on each substrate to ensure statistical validity.[7] Report the average static contact angle, and if measured, the advancing and receding angles and the contact angle hysteresis.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, making it an ideal technique to characterize the increase in size of a biomolecule upon PEGylation and to assess the purity of the conjugate.[]

Materials:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system equipped with a UV detector and optionally a multi-angle light scattering (MALS) detector and a refractive index (RI) detector.

  • SEC column with an appropriate pore size for the expected molecular weight range of the bioconjugate (e.g., Zenix SEC-150, Superdex 200).[10][11]

  • Mobile phase: A buffered aqueous solution, typically phosphate-buffered saline (PBS) or a similar buffer at a physiological pH (e.g., 150 mM phosphate buffer, pH 7.0).[10]

  • PEGylated bioconjugate sample

  • Unconjugated biomolecule (control)

  • Free PEG linker (control)

  • Molecular weight standards for column calibration (if MALS is not used).

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min for a standard HPLC column) until a stable baseline is achieved.[10]

  • Sample Preparation: Prepare the samples (conjugate and controls) in the mobile phase at a known concentration (e.g., 2.0 mg/mL).[10] Filter the samples through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection: Inject a defined volume of the sample (e.g., 20 µL) onto the column.[10]

  • Data Acquisition: Monitor the elution profile using the UV detector at a wavelength appropriate for the protein or biomolecule (typically 280 nm). If using MALS and RI detectors, acquire data from all detectors simultaneously.

  • Data Analysis:

    • Retention Time Analysis: Compare the retention times of the PEGylated conjugate, the unconjugated biomolecule, and the free PEG. The PEGylated conjugate will elute earlier than the unconjugated biomolecule due to its larger hydrodynamic radius.

    • Purity Assessment: Integrate the peak areas to determine the percentage of conjugated product, unconjugated biomolecule, and any aggregates (which will elute even earlier).

    • Molecular Weight Determination (with MALS): If a MALS detector is used, the data from the UV, MALS, and RI detectors can be processed with specialized software to determine the absolute molar mass of the eluting species without the need for column calibration. This allows for precise characterization of the PEGylated product and any impurities.[11]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for studying the thermodynamics of binding interactions. While not a direct measure of hydrophilicity, it can be used to assess how PEGylation, a consequence of the linker's hydrophilic nature, affects the binding affinity of a bioconjugate to its target.

Materials:

  • Isothermal titration calorimeter

  • Macromolecule (e.g., receptor protein) in the sample cell

  • Ligand (e.g., PEGylated protein or small molecule) in the injection syringe

  • Identical, degassed buffer for both the macromolecule and the ligand to minimize heats of dilution.[12]

Procedure:

  • Sample Preparation:

    • Dialyze both the macromolecule and the ligand extensively against the same buffer to ensure a perfect buffer match.[13]

    • Accurately determine the concentrations of both the macromolecule and the ligand.

    • Degas both solutions immediately before the experiment to prevent bubble formation in the cell and syringe.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample cell and the injection syringe according to the manufacturer's protocol.

  • Loading the Instrument:

    • Carefully load the macromolecule solution into the sample cell, avoiding the introduction of bubbles.[14]

    • Load the ligand solution into the injection syringe, again ensuring no bubbles are present.[14]

  • Titration:

    • Place the syringe into the sample cell and allow the system to equilibrate thermally.

    • Perform a series of small, precisely controlled injections of the ligand into the sample cell while stirring. The instrument measures the heat released or absorbed after each injection.

  • Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution. This value will be subtracted from the binding data.[14]

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[15]

Visualizing the Impact of PEG Linker Hydrophilicity

Graphviz diagrams can effectively illustrate complex workflows and biological pathways where the hydrophilicity of PEG linkers plays a pivotal role.

Experimental Workflow: Antibody-Drug Conjugate (ADC) Manufacturing

The manufacturing of an ADC is a multi-step process where the properties of the PEG linker are critical for the quality and efficacy of the final product.

ADC_Manufacturing_Workflow cluster_upstream Upstream Processes cluster_conjugation Conjugation Process cluster_downstream Downstream Processes cluster_qc Quality Control mAb_prod Monoclonal Antibody (mAb) Production & Purification functionalization Antibody Functionalization (e.g., disulfide reduction) mAb_prod->functionalization linker_payload_synth Linker-Payload Synthesis (with PEG linker) conjugation Conjugation Reaction (mAb + Linker-Payload) linker_payload_synth->conjugation functionalization->conjugation purification Purification of ADC (e.g., TFF, Chromatography) conjugation->purification characterization Characterization (DAR, Aggregation, Purity) conjugation->characterization In-process Control formulation Formulation & Fill/Finish purification->formulation purification->characterization In-process Control formulation->characterization Final Product Testing

Caption: A generalized workflow for the manufacturing of an antibody-drug conjugate (ADC).

Signaling Pathway: HER2-Targeted Therapy with a PEGylated ADC

This diagram illustrates the mechanism of action of a HER2-targeted ADC, where the PEG linker enhances delivery and efficacy.

HER2_Signaling_Pathway cluster_intracellular Intracellular Space cluster_signaling Signaling Cascade cluster_drug_action Drug Action ADC PEGylated ADC HER2 HER2 Receptor ADC->HER2 PI3K PI3K HER2->PI3K Dimerization & Autophosphorylation MAPK MAPK HER2->MAPK endosome Endosome HER2->endosome Internalization AKT AKT PI3K->AKT proliferation Cell Proliferation & Survival AKT->proliferation MAPK->proliferation lysosome Lysosome endosome->lysosome Trafficking drug_release Drug Release lysosome->drug_release Linker Cleavage apoptosis Apoptosis drug_release->apoptosis

References

Methodological & Application

Application Notes and Protocols for Methylamino-PEG3-t-butyl ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamino-PEG3-t-butyl ester is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[3]

This linker features two distinct reactive moieties connected by a hydrophilic polyethylene glycol (PEG) spacer. The methylamino group provides a nucleophile for conjugation to electrophilic groups, while the t-butyl ester protects a carboxylic acid functionality. This orthogonal design allows for a controlled, stepwise conjugation of two different molecules, a critical feature in the assembly of complex bioconjugates like PROTACs.[4] The PEG spacer enhances the solubility and bioavailability of the resulting conjugate.[5]

These application notes provide a comprehensive guide to the use of this compound in bioconjugation, with a focus on its application in the synthesis of PROTACs. Detailed protocols for conjugation and deprotection are provided, along with recommendations for reaction optimization and analysis of the final conjugate.

Chemical Properties and Handling

PropertyValue
Molecular Formula C13H27NO5
Molecular Weight 277.36 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in most organic solvents (e.g., DMF, DMSO, DCM)
Storage Store at -20°C, protected from moisture

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this reagent.

  • Handle in a well-ventilated area or in a chemical fume hood.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Experimental Protocols

This section details a two-step protocol for the synthesis of a PROTAC using this compound. The first step involves the conjugation of a "warhead" (a ligand for the target protein) containing a carboxylic acid to the methylamino group of the linker. The second step involves the deprotection of the t-butyl ester, followed by conjugation of an E3 ligase ligand.

Protocol 1: EDC/NHS Coupling of a Carboxylic Acid-Containing Molecule to the Methylamino Group

This protocol describes the activation of a carboxylic acid on the molecule of interest (e.g., a warhead for the target protein) using EDC and NHS, followed by reaction with the methylamino group of the linker.

Materials:

  • Molecule of interest with a carboxylic acid group (Molecule-COOH)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M MES buffer, pH 4.7-6.0 for the activation step.

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine

  • Purification system (e.g., HPLC, flash chromatography)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve Molecule-COOH (1 equivalent) in anhydrous DMF or DMSO.

    • Add NHS or sulfo-NHS (1.5 equivalents) to the solution.

    • Add EDC (1.5 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 15-30 minutes to form the NHS ester. For optimal activation, this step can be performed in MES buffer at pH 4.7-6.0.[6]

  • Conjugation to this compound:

    • Dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO.

    • If the activation step was performed in MES buffer, adjust the pH of the activated Molecule-COOH solution to 7.2-7.5 with a suitable buffer (e.g., PBS).

    • Add the this compound solution to the activated Molecule-COOH.

    • Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution to a final concentration of 10-50 mM and stir for 15 minutes.

    • Purify the resulting conjugate (Molecule-linker) by reverse-phase HPLC or flash chromatography.

  • Characterization:

    • Confirm the identity and purity of the conjugate using LC-MS and NMR.

Quantitative Data (Representative):

ParameterExpected Value
Conjugation Efficiency 70-90%
Yield (after purification) 50-80%

Note: These values are estimates and will vary depending on the specific molecules being conjugated. Optimization of reaction conditions (e.g., stoichiometry, reaction time, temperature) is recommended.

Protocol 2: Deprotection of the t-butyl Ester and Conjugation of a Second Molecule

This protocol describes the removal of the t-butyl protecting group to reveal a free carboxylic acid, which can then be coupled to an amine-containing molecule (e.g., an E3 ligase ligand).

Materials:

  • Molecule-linker conjugate from Protocol 1

  • Trifluoroacetic acid (TFA) or Zinc Bromide (ZnBr2)[7][8]

  • Dichloromethane (DCM)

  • Amine-containing molecule (e.g., E3 ligase ligand)

  • EDC and NHS (or other coupling reagents like HATU/DIPEA)

  • Anhydrous DMF or DMSO

  • Purification system (e.g., HPLC, flash chromatography)

Procedure:

  • t-butyl Ester Deprotection:

    • Method A (TFA): Dissolve the Molecule-linker conjugate in DCM. Add a solution of 20-50% TFA in DCM. Stir at room temperature for 1-4 hours. Monitor the reaction by LC-MS.

    • Method B (ZnBr2): Dissolve the Molecule-linker conjugate in DCM. Add ZnBr2 (2-5 equivalents). Stir at room temperature for 4-24 hours. Monitor the reaction by LC-MS.[7][8]

    • Upon completion, remove the solvent and excess acid under reduced pressure. Co-evaporate with DCM or another suitable solvent to ensure complete removal of the deprotection reagent.

  • Conjugation of the Second Molecule:

    • Follow the EDC/NHS coupling procedure described in Protocol 3.1 to conjugate the deprotected Molecule-linker (now with a free carboxylic acid) to the amine-containing second molecule. Alternatively, peptide coupling reagents such as HATU with a non-nucleophilic base like DIPEA can be used.[9]

  • Purification and Characterization:

    • Purify the final bioconjugate (e.g., PROTAC) using reverse-phase HPLC.

    • Characterize the final product by LC-MS and NMR to confirm its identity, purity, and integrity.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Conjugation mol_cooh Molecule-COOH (e.g., Warhead) edc_nhs EDC / NHS Activation mol_cooh->edc_nhs Activate conjugate1 Molecule-Linker-tBu edc_nhs->conjugate1 linker This compound linker->conjugate1 Couple deprotection TFA or ZnBr2 Deprotection conjugate1->deprotection conjugate1_dep Molecule-Linker-COOH deprotection->conjugate1_dep edc_nhs2 EDC / NHS Activation conjugate1_dep->edc_nhs2 Activate mol_nh2 Molecule-NH2 (e.g., E3 Ligase Ligand) final_protac Final PROTAC mol_nh2->final_protac Couple edc_nhs2->final_protac protac_pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->POI E3 E3 Ubiquitin Ligase PROTAC->E3 PROTAC->Ternary E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination E2 E2 Ubiquitin- Conjugating Enzyme E2->Ternary Recruitment Ub Ubiquitin Ub->E2 Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

References

Application Notes and Protocols for the Use of Methylamino-PEG3-t-butyl ester in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Methylamino-PEG3-t-butyl ester as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the mechanism of action of PROTACs, detailed synthetic protocols, and methods for their biological evaluation.

Introduction to PROTACs and the Role of PEG Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.[1]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to improve solubility, cell permeability, and pharmacokinetic properties.[3] this compound is a versatile PEG-based linker that offers a terminal methylamino group for conjugation and a t-butyl ester protected carboxylic acid. The t-butyl ester can be deprotected under acidic conditions to reveal a carboxylic acid, which can then be coupled to an amine-functionalized ligand.[4]

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to poly-ubiquitination. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination Cascade cluster_2 Proteasomal Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub Poly-ubiquitination of POI Ternary_Complex->Poly_Ub Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Released Ubiquitin Ub E1 E1 Activating Enzyme Ubiquitin->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E2->Ternary_Complex Proteasome 26S Proteasome Poly_Ub->Proteasome Degradation Degraded Peptides Proteasome->Degradation

A diagram illustrating the PROTAC mechanism of action.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using this compound. These protocols are intended as a starting point and may require optimization based on the specific properties of the target protein ligand and E3 ligase ligand.

3.1. Materials and Reagents

  • This compound

  • Amine-functionalized target protein ligand (e.g., JQ1-amine for BRD4)

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-acid for Cereblon)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • HPLC-grade solvents (acetonitrile, water) for purification

  • Reagents and buffers for biological assays (cell culture media, lysis buffers, antibodies)

3.2. Synthesis of a PROTAC: A Representative Two-Step Protocol

This protocol describes a stepwise approach for synthesizing a heterobifunctional PROTAC.

Step 1: Deprotection of the t-butyl ester on this compound

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM) at a concentration of 0.1 M.

  • Cool the solution to 0 °C using an ice bath.

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with DCM (3 x 10 mL) to remove residual TFA. The resulting crude Methylamino-PEG3-acid can be used in the next step without further purification.

Step 2: Sequential Amide Coupling to Synthesize the Final PROTAC

  • Dissolve the crude Methylamino-PEG3-acid from Step 1 (1.0 eq) and the amine-functionalized target protein ligand (e.g., JQ1-amine, 1.1 eq) in anhydrous DMF (0.1 M).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-acid, 1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired PROTAC.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow Start This compound Deprotection Step 1: Deprotection (TFA, DCM) Start->Deprotection Intermediate Methylamino-PEG3-acid Deprotection->Intermediate Coupling1 Step 2a: Amide Coupling (Amine-POI Ligand, HATU, DIPEA, DMF) Intermediate->Coupling1 Intermediate2 POI-Linker Intermediate Coupling1->Intermediate2 Coupling2 Step 2b: Amide Coupling (Acid-E3 Ligase Ligand, HATU, DIPEA, DMF) Intermediate2->Coupling2 Crude_PROTAC Crude PROTAC Coupling2->Crude_PROTAC Purification Purification (HPLC) Crude_PROTAC->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

A workflow for the two-step synthesis of a PROTAC.

Characterization and Biological Evaluation

4.1. Physicochemical Characterization

The synthesized PROTAC should be characterized to confirm its identity and purity using techniques such as:

  • LC-MS: To confirm the molecular weight of the final product.

  • ¹H and ¹³C NMR: To confirm the structure of the PROTAC.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass.

  • HPLC: To determine the purity of the final compound.

4.2. In Vitro Biological Evaluation

Protocol: Western Blotting for Protein Degradation

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin), followed by incubation with HRP-conjugated secondary antibodies.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of protein degradation relative to the vehicle-treated control.

4.3. Quantitative Data Presentation

The efficacy of a PROTAC is typically quantified by its DC₅₀ (concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation). The following tables provide a template for presenting such data.

Table 1: Physicochemical Properties of a Hypothetical PROTAC-X (Note: This is an example table. Actual values will need to be determined experimentally.)

PropertyValue
Molecular Formula CₓHᵧNₐOₑSₒ
Molecular Weight Determined by MS
Purity (HPLC) >95%
Solubility Soluble in DMSO

Table 2: In Vitro Degradation Profile of a Hypothetical PROTAC-X (Note: This is an example table. Actual values will need to be determined experimentally.)

Cell LineTarget ProteinDC₅₀ (nM)Dₘₐₓ (%)
Cell Line APOI-15090
Cell Line BPOI-17585

Signaling Pathways Targeted by PROTACs

PROTACs can be designed to target a wide range of proteins involved in various signaling pathways. Below are examples of diagrams for the KRAS and BTK signaling pathways, which are common targets in drug development.

5.1. KRAS Signaling Pathway

The KRAS protein is a key component of the MAPK/ERK and PI3K/AKT signaling pathways, which are frequently dysregulated in cancer.

KRAS_Pathway Simplified KRAS Signaling Pathway cluster_PROTAC PROTAC Intervention RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GEF activity KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation KRAS_PROTAC KRAS PROTAC KRAS_PROTAC->KRAS_GTP Induces Degradation

Simplified KRAS signaling pathway and PROTAC intervention.

5.2. BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development and function.

BTK_Pathway Simplified BTK Signaling Pathway cluster_PROTAC PROTAC Intervention BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB_NFAT NF-κB / NFAT Activation IP3_DAG->NFkB_NFAT Proliferation B-Cell Proliferation & Survival NFkB_NFAT->Proliferation BTK_PROTAC BTK PROTAC BTK_PROTAC->BTK Induces Degradation

Simplified BTK signaling pathway and PROTAC intervention.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to design and synthesize novel protein degraders for a wide array of therapeutic targets. The modular nature of PROTAC synthesis allows for systematic optimization of the linker, warhead, and E3 ligase ligand to achieve potent and selective degradation of proteins of interest.

References

Application Notes and Protocols for Methylamino-PEG3-t-butyl ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the drug payload, is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. Methylamino-PEG3-t-butyl ester is a heterobifunctional linker that incorporates a short, hydrophilic polyethylene glycol (PEG) spacer. The inclusion of a PEG moiety, even a short one like PEG3, can enhance the hydrophilicity of the ADC, which is particularly beneficial when working with hydrophobic payloads. This can help to mitigate aggregation, improve in vivo stability, and lead to a better-tolerated and more effective therapeutic.[1][2]

The methylamino group provides a reactive handle for conjugation to a payload, while the t-butyl ester serves as a protecting group for a carboxylic acid functionality that, once deprotected, can be activated for conjugation to the antibody. This application note provides a detailed protocol for the synthesis of an ADC using this compound, from drug-linker synthesis to final ADC characterization.

Synthesis Workflow Overview

The synthesis of an ADC using this compound is a multi-step process that involves the initial formation of a drug-linker conjugate, followed by the deprotection of the t-butyl ester, activation of the resulting carboxylic acid, and finally, conjugation to the antibody. The process concludes with the purification and thorough characterization of the final ADC product.

ADC_Synthesis_Workflow cluster_0 Drug-Linker Synthesis cluster_1 Linker Deprotection & Activation cluster_2 Antibody Conjugation & Purification A Payload (e.g., MMAE) C Drug-Linker Conjugate (t-butyl protected) A->C Amide Bond Formation B This compound B->C D Deprotection (TFA) C->D E Drug-Linker-Acid D->E F Activation (e.g., NHS/EDC) E->F G Activated Drug-Linker F->G I ADC Conjugation G->I H Monoclonal Antibody H->I J Purification (e.g., SEC) I->J K Final ADC J->K ADC_MOA cluster_0 Extracellular cluster_1 Intracellular ADC ADC Receptor Tumor Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion MMAE MMAE Release Lysosome->MMAE Tubulin Tubulin MMAE->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule CellCycleArrest G2/M Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

References

Application Note: Deprotection of t-butyl ester in Methylamino-PEG3-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl (t-butyl) ester is a widely utilized protecting group for carboxylic acids in organic synthesis, particularly in the construction of complex molecules such as peptides, oligonucleotides, and PROTACs. Its stability to a wide range of reaction conditions and its facile removal under acidic conditions make it an invaluable tool. Methylamino-PEG3-t-butyl ester is a versatile bifunctional linker that incorporates a hydrophilic polyethylene glycol (PEG) spacer, enhancing the aqueous solubility of the parent molecule. The terminal methylamino group provides a site for conjugation, while the t-butyl ester masks a carboxylic acid functionality.

This application note provides a detailed protocol for the efficient deprotection of the t-butyl ester group from this compound using trifluoroacetic acid (TFA), yielding the corresponding free carboxylic acid, Methylamino-PEG3-acid. This deprotection is a critical step in synthetic pathways where the carboxylic acid is required for subsequent coupling reactions.

Reaction Mechanism

The deprotection of a t-butyl ester with trifluoroacetic acid proceeds through an acid-catalyzed cleavage mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by the strong acid, TFA. This protonation increases the electrophilicity of the carbonyl carbon and weakens the adjacent carbon-oxygen bond. Subsequently, the stable tertiary tert-butyl carbocation is eliminated, along with the formation of the desired carboxylic acid. The tert-butyl cation can then be quenched by the trifluoroacetate anion to form tert-butyl trifluoroacetate or lose a proton to form the volatile byproduct isobutylene.[1]

Quantitative Data Summary

While specific yield and purity data for the deprotection of this compound are not extensively published in comparative tables, the cleavage of t-butyl esters using TFA is generally a high-yielding reaction.[2] The following table summarizes representative data for the deprotection of various t-butyl esters under acidic conditions to provide a general guideline for expected reaction efficiency.

SubstrateDeprotection ReagentSolventTime (h)TemperatureYield (%)Purity (%)
Generic Amino Acid t-butyl ester50% TFADichloromethane2Room Temp.>95>98
Di-tert-butyl 3,3'-iminodipropionateTFADichloromethane3-5Room Temp.HighN/A
Ugi Product with t-butyl ester50% TFADichloromethane5Room Temp.>90 (crude)N/A
pNIPAm-b-ptBuAc-b-pNIPAm6 equiv. TFADichloromethane72Room Temp.Quantitative>99 (by NMR)

Note: Yields are highly dependent on the specific substrate, reaction scale, and purification method. The data presented serves as a general guideline.

Experimental Protocols

Materials and Reagents
  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Deprotection Protocol
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.

  • Addition of TFA: To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) at room temperature. This creates a 1:1 (v/v) mixture of DCM and TFA.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by observing the disappearance of the starting material.

  • Solvent Removal: Upon completion of the reaction, remove the dichloromethane and excess trifluoroacetic acid under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporation with toluene (3 x 10 mL) can be performed.

  • Aqueous Work-up: Dissolve the resulting residue in dichloromethane (10-20 mL). Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Methylamino-PEG3-acid.

  • Purification (if necessary): The crude product is often of sufficient purity for use in subsequent steps. If further purification is required, it can be achieved by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

Visualizations

Deprotection Signaling Pathway

deprotection_pathway start This compound protonation Protonation of Carbonyl Oxygen start->protonation + TFA intermediate Protonated Ester Intermediate protonation->intermediate cleavage C-O Bond Cleavage intermediate->cleavage product Methylamino-PEG3-acid cleavage->product tbutyl_cation tert-Butyl Cation cleavage->tbutyl_cation isobutylene Isobutylene (gas) tbutyl_cation->isobutylene - H+ tfa_ester tert-Butyl Trifluoroacetate tbutyl_cation->tfa_ester + TFA anion

Caption: Acid-catalyzed deprotection of t-butyl ester.

Experimental Workflowdot

// Nodes start [label="Dissolve this compound in DCM"]; add_tfa [label="Add Trifluoroacetic Acid (TFA)"]; react [label="Stir at Room Temperature (2-5 h)"]; monitor [label="Monitor by TLC or LC-MS", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; evaporate [label="Remove Solvent and Excess TFA via Rotary Evaporation"]; workup [label="Aqueous Work-up (DCM, Water, Brine)"]; dry [label="Dry Organic Layer (Na2SO4) and Concentrate"]; purify [label="Purification (Optional)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Methylamino-PEG3-acid", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> add_tfa; add_tfa -> react; react -> monitor; monitor -> evaporate [label="Reaction Complete"]; evaporate -> workup; workup -> dry; dry -> purify; purify -> product [label="If necessary"]; dry -> product [label="If pure"]; }

References

Application Notes and Protocols: Coupling of Methylamino-PEG3-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the successful coupling of Methylamino-PEG3-t-butyl ester to molecules containing a carboxylic acid functional group. This versatile PEG linker is valuable in bioconjugation and drug delivery, offering a hydrophilic spacer that can enhance the solubility and pharmacokinetic properties of the conjugated molecule.[1][] The methylamino group provides a secondary amine for coupling, and the t-butyl ester protects a terminal carboxylic acid, which can be deprotected under acidic conditions for subsequent modifications.[1][3]

I. Overview of Coupling Chemistry

The primary application of this compound involves the formation of a stable amide bond between its secondary amine and a carboxylic acid on a target molecule. This reaction is typically facilitated by a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) additive.[4][5][6] The role of NHS is to form a more stable amine-reactive intermediate, which improves coupling efficiency and reduces side reactions.[6] Other coupling reagents like dicyclohexylcarbodiimide (DCC) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) can also be employed.[4][5]

II. Experimental Protocols

A. General Protocol for Amide Coupling using EDC/NHS

This protocol outlines a general procedure for coupling this compound to a carboxylic acid-containing molecule. The exact conditions, such as molar ratios and reaction times, may require optimization depending on the specific substrate.

Materials:

  • This compound

  • Carboxylic acid-containing molecule (Substrate)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[6]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[6]

  • Quenching solution: Hydroxylamine or 2-mercaptoethanol[6]

  • Dialysis or desalting columns for purification

Procedure:

  • Preparation of Reactants:

    • Bring all reagents to room temperature before use.[4][5]

    • Prepare a stock solution of the carboxylic acid-containing substrate in anhydrous DMF or DCM.

    • Prepare a stock solution of this compound in the same solvent.

  • Activation of Carboxylic Acid:

    • In a reaction vessel, dissolve the carboxylic acid substrate in the Activation Buffer.

    • Add EDC (1.2-1.5 equivalents) and NHS (1.2-1.5 equivalents) to the solution.

    • Allow the activation reaction to proceed for 15-60 minutes at room temperature.[5]

  • Coupling Reaction:

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.[6]

    • Immediately add this compound (1-1.5 equivalents) to the activated carboxylic acid solution.

    • Allow the reaction to proceed for 2 to 24 hours at room temperature with gentle stirring.[4][5] The reaction progress can be monitored by techniques such as LC-MS or TLC.[4][5]

  • Quenching the Reaction:

    • Add a quenching solution, such as hydroxylamine or 2-mercaptoethanol, to stop the reaction by reacting with any remaining active esters.[6]

  • Purification of the Conjugate:

    • The purification strategy will depend on the properties of the resulting conjugate.

    • For larger biomolecules, purification can be achieved using dialysis or desalting columns to remove excess reagents and byproducts.[6]

    • For smaller molecule conjugates, purification can be performed by column chromatography on silica gel or reverse-phase silica gel.[4][5]

B. Deprotection of the t-butyl ester

The t-butyl ester group can be removed under acidic conditions to reveal a free carboxylic acid for further conjugation or modification.

Materials:

  • PEGylated conjugate with t-butyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the t-butyl ester-protected conjugate in DCM.

  • Add an excess of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Remove the solvent and excess TFA under reduced pressure to obtain the deprotected product.

III. Data Presentation

The following table summarizes typical reaction conditions for the coupling of amino-PEG linkers with carboxylic acids using EDC/NHS chemistry, which can be used as a starting point for optimizing the coupling of this compound.

ParameterConditionReference
Coupling Agents EDC, DCC, HATU[4][5]
Additives NHS, sulfo-NHS[6]
Solvents DMF, DCM, DMSO, THF[4][5]
Activation pH 4.5 - 6.0 (in MES buffer)[6]
Coupling pH 7.2 - 8.0 (in PBS buffer)[6]
Reactant Molar Ratio Carboxylic Acid : EDC : NHS : Amine = 1 : 1.2-1.5 : 1.2-1.5 : 1-1.5[5]
Reaction Temperature Room Temperature[4][5][6]
Reaction Time 2 - 24 hours[4][5]
Quenching Agents Hydroxylamine, 2-mercaptoethanol[6]

IV. Visualizations

Experimental Workflow for Amide Coupling

experimental_workflow Reagents Prepare Reactants (PEG-Linker, Substrate, EDC, NHS) Activation Activate Carboxylic Acid (EDC/NHS, pH 4.5-6.0) Reagents->Activation Add to Activation Buffer Coupling Couple PEG-Linker (pH 7.2-7.5) Activation->Coupling Add PEG-Linker Quenching Quench Reaction Coupling->Quenching Add Quenching Agent Purification Purify Conjugate (Dialysis/Chromatography) Quenching->Purification Product Final Conjugate Purification->Product

Caption: Workflow for EDC/NHS mediated coupling.

Logical Relationship of Coupling Reaction Components

coupling_reaction CarboxylicAcid Carboxylic Acid (Substrate) ActiveIntermediate O-Acylisourea Intermediate CarboxylicAcid->ActiveIntermediate + EDC EDC EDC->ActiveIntermediate NHS_Ester NHS-Ester Intermediate ActiveIntermediate->NHS_Ester + NHS NHS NHS AmideBond Amide Bond Formation (Final Conjugate) NHS_Ester->AmideBond + PEG_Amine Methylamino-PEG3- t-butyl ester PEG_Amine->AmideBond

Caption: Key intermediates in the coupling reaction.

References

Application Notes and Protocols: Methylamino-PEG3-t-butyl Ester in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamino-PEG3-t-butyl ester is a heterobifunctional linker molecule integral to the advancement of targeted drug delivery systems. Its discrete polyethylene glycol (PEG) chain enhances the solubility and pharmacokinetic properties of conjugated biomolecules, while its terminal methylamino and protected carboxyl groups allow for the sequential conjugation of targeting moieties and therapeutic payloads.[1][2][3][4] This document provides detailed protocols for the use of this compound in the synthesis of antibody-drug conjugates (ADCs), a prominent class of targeted therapeutics. Additionally, it outlines methods for the characterization and in vitro evaluation of these conjugates.

The core principle behind ADCs is the targeted delivery of a potent cytotoxic agent directly to cancer cells.[5][6] This is achieved by linking the drug to a monoclonal antibody that specifically recognizes a tumor-associated antigen.[7] The linker plays a critical role in the stability and efficacy of the ADC, ensuring that the payload remains attached to the antibody in circulation and is efficiently released upon internalization into the target cell.[8] PEGylated linkers, such as this compound, are favored for their ability to improve the solubility and stability of the ADC and to potentially reduce its immunogenicity.[][10]

Data Presentation

The following table summarizes representative quantitative data from the synthesis and in vitro evaluation of a hypothetical antibody-drug conjugate (ADC) synthesized using this compound. This data is illustrative and will vary depending on the specific antibody, drug, and experimental conditions.

Parameter Value Method of Determination
Linker Deprotection Yield >95%LC-MS
Drug-Linker Conjugation Yield 70-80%RP-HPLC
Antibody-Drug-Linker Conjugation Yield 50-60%Size Exclusion Chromatography
Average Drug-to-Antibody Ratio (DAR) 3.5 - 4.0Hydrophobic Interaction Chromatography (HIC)
In Vitro Cytotoxicity (IC50) - Antigen-Positive Cell Line 35 nMMTT Assay
In Vitro Cytotoxicity (IC50) - Antigen-Negative Cell Line >10 µMMTT Assay

Experimental Protocols

Deprotection of this compound

This protocol describes the removal of the t-butyl ester protecting group to yield a free carboxylic acid, which is then available for conjugation to a targeting moiety.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

  • Dissolve the this compound in DCM to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v).[11]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[11]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3x) to remove residual TFA.[11]

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected linker with a free carboxylic acid and a methylamino group.

Synthesis of a Drug-Linker Conjugate

This protocol details the conjugation of a drug containing a primary or secondary amine to the deprotected Methylamino-PEG3 linker via the free carboxylic acid.

Materials:

  • Deprotected Methylamino-PEG3 linker

  • Amine-containing drug

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for purification

Procedure:

  • Dissolve the deprotected Methylamino-PEG3 linker (1 equivalent) in anhydrous DMF or DCM.

  • Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution.[12]

  • Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate vial, dissolve the amine-containing drug (1.5 equivalents) in anhydrous DMF or DCM, and add TEA or DIPEA (2 equivalents).

  • Add the drug solution to the activated linker solution.

  • Stir the reaction at room temperature for 12-18 hours under an inert atmosphere.[13]

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate solvent and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by RP-HPLC to obtain the pure drug-linker conjugate.[13]

Conjugation of Drug-Linker to Antibody

This protocol describes the conjugation of the drug-linker construct to a monoclonal antibody. The methylamino group of the linker is reacted with an activated carboxylic acid on the antibody, which can be an engineered site or a chemically modified residue.

Materials:

  • Monoclonal antibody

  • Drug-linker conjugate with a free methylamino group

  • EDC and NHS

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Prepare the antibody in PBS at a suitable concentration (e.g., 5-10 mg/mL).

  • Activate the carboxylic acid groups on the antibody by adding a molar excess of EDC and NHS. The exact ratio will need to be optimized for the specific antibody.

  • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Dissolve the drug-linker conjugate in a compatible solvent (e.g., DMSO) and add it to the activated antibody solution. A molar excess of the drug-linker is typically used.

  • Allow the conjugation reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Quench the reaction by adding an excess of an amine-containing buffer, such as Tris or glycine.[12]

  • Purify the resulting ADC from unconjugated drug-linker and other reagents using a desalting column followed by SEC.

Characterization of the Antibody-Drug Conjugate

a. Determination of Drug-to-Antibody Ratio (DAR)

Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR. The addition of the hydrophobic drug-linker to the antibody increases its hydrophobicity, leading to a longer retention time on the HIC column.

Materials:

  • Purified ADC

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system

  • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0

Procedure:

  • Equilibrate the HIC column with the starting mobile phase conditions.

  • Inject 5-15 µL of the ADC at a concentration of 1 mg/mL.[14]

  • Elute the ADC using a decreasing salt gradient (e.g., a linear gradient from 30% to 80% of Mobile Phase B over 40 minutes).[14]

  • The chromatogram will show multiple peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, etc.).

  • Calculate the average DAR by integrating the peak areas and weighting them by their respective DAR values.

b. Purity and Aggregation Analysis

Size Exclusion Chromatography (SEC) is used to determine the purity of the ADC and to quantify the level of aggregation.

Materials:

  • Purified ADC

  • SEC column (e.g., TSKgel G3000SWxl)

  • HPLC system

  • Mobile Phase: Phosphate buffer with NaCl

Procedure:

  • Equilibrate the SEC column with the mobile phase.

  • Inject the ADC sample.

  • The main peak corresponds to the monomeric ADC. Any earlier eluting peaks represent aggregates.

  • Calculate the percentage of monomer by integrating the peak areas.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxic potential of the ADC on both antigen-positive and antigen-negative cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • 96-well plates

  • ADC and control articles (unconjugated antibody, free drug)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[1]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 50 µL of media.[15]

  • Incubate the plate at 37°C with 5% CO2 overnight.

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete medium.

  • Add 50 µL of the diluted test articles to the respective wells. Include wells with medium only as a blank control and untreated cells as a vehicle control.

  • Incubate the plate for 48-144 hours.[15]

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

  • Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.[1]

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Visualizations

experimental_workflow cluster_linker_prep Linker Preparation cluster_drug_linker_synthesis Drug-Linker Synthesis cluster_adc_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation In Vitro Evaluation start This compound deprotection TFA Deprotection start->deprotection deprotected_linker Deprotected Linker (Free COOH and MeNH) deprotection->deprotected_linker edc_nhs EDC/NHS Activation deprotected_linker->edc_nhs drug Amine-containing Drug conjugation1 Amide Bond Formation drug->conjugation1 edc_nhs->conjugation1 drug_linker Drug-Linker Conjugate conjugation1->drug_linker conjugation2 Conjugation to Antibody drug_linker->conjugation2 antibody Monoclonal Antibody antibody->conjugation2 adc Purified ADC conjugation2->adc dar DAR Determination (HIC) adc->dar purity Purity/Aggregation (SEC) adc->purity cytotoxicity Cytotoxicity Assay (MTT) adc->cytotoxicity

Caption: Experimental workflow for the synthesis and evaluation of an ADC using this compound.

pi3k_akt_pathway cluster_adc_moa ADC Mechanism of Action cluster_pi3k_pathway PI3K/AKT Signaling Pathway ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (e.g., HER2) ADC->Receptor Binding Internalization Internalization & Lysosomal Trafficking Receptor->Internalization DrugRelease Payload Release Internalization->DrugRelease DNA_Damage DNA Damage DrugRelease->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Activation PDK1->AKT Activation AKT->Apoptosis Inhibition mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: ADC mechanism of action and its interplay with the PI3K/AKT signaling pathway.

References

Surface Modification of Nanoparticles with PEG Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic potential of nanomedicines. PEGylation confers a "stealth" characteristic to nanoparticles, enabling them to evade the host's immune system, prolonging their systemic circulation time, and improving their accumulation at target sites.[1][2][3] This document provides detailed application notes and protocols for the surface modification of nanoparticles with PEG linkers, their subsequent characterization, and an overview of their interaction with biological systems.

Applications of PEGylated Nanoparticles

The unique properties of PEGylated nanoparticles have led to their application in various biomedical fields:

  • Drug Delivery: PEGylation is extensively used to improve the pharmacokinetic profile of drug-loaded nanoparticles.[1][4] The hydrophilic PEG layer reduces opsonization (the process of marking foreign particles for phagocytosis), leading to decreased clearance by the mononuclear phagocyte system (MPS).[5] This prolonged circulation allows for enhanced accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.

  • Gene Delivery: PEGylated nanoparticles are effective carriers for genetic material like siRNA and plasmids. The PEG shield protects the nucleic acids from enzymatic degradation and facilitates their delivery to target cells.

  • Medical Imaging: By incorporating imaging agents, PEGylated nanoparticles can be used as contrast agents for various imaging modalities, including magnetic resonance imaging (MRI) and fluorescence imaging. Their long circulation time allows for better signal-to-noise ratios and imaging of pathological tissues.

  • Theranostics: Combining therapeutic agents and diagnostic molecules within a single PEGylated nanoparticle platform enables simultaneous diagnosis and therapy, a field known as theranostics.

Experimental Protocols

Protocol 1: Covalent PEGylation of Nanoparticles

This protocol describes a general method for the covalent attachment of PEG to nanoparticles possessing surface functional groups like amines or carboxyls.

Materials:

  • Nanoparticles with surface functional groups (e.g., -NH2, -COOH)

  • Amine-reactive PEG (e.g., NHS-PEG) or Carboxyl-reactive PEG (e.g., Amine-PEG)

  • Activation agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for carboxylated nanoparticles

  • Reaction Buffer: Phosphate-buffered saline (PBS) or MES buffer, pH adjusted based on the reaction chemistry

  • Quenching solution (e.g., Tris buffer or hydroxylamine)

  • Purification system: Centrifugation, dialysis, or size exclusion chromatography (SEC)

Procedure:

  • Nanoparticle Suspension: Disperse the nanoparticles in the appropriate reaction buffer at a known concentration.

  • Activation (for carboxylated nanoparticles):

    • Add EDC and NHS to the nanoparticle suspension.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • PEGylation Reaction:

    • Add the amine-reactive PEG (for activated carboxylated nanoparticles) or carboxyl-reactive PEG (for aminated nanoparticles) to the suspension. The molar ratio of PEG to nanoparticles should be optimized based on the desired grafting density.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the quenching solution to stop the reaction by consuming any unreacted activating agents or reactive PEG.

  • Purification: Remove unreacted PEG and byproducts.

    • Centrifugation: Pellet the PEGylated nanoparticles by centrifugation and resuspend them in a fresh buffer. Repeat this process 2-3 times.

    • Dialysis: Dialyze the reaction mixture against a large volume of buffer to remove small molecules.

    • Size Exclusion Chromatography (SEC): Separate the PEGylated nanoparticles from smaller molecules based on their size.[6]

  • Storage: Store the purified PEGylated nanoparticles in an appropriate buffer at 4°C.

Protocol 2: Characterization of PEGylated Nanoparticles

Thorough characterization is crucial to ensure the successful PEGylation and to understand the properties of the modified nanoparticles.

DLS is used to determine the hydrodynamic diameter and size distribution of the nanoparticles.[7]

Procedure:

  • Sample Preparation: Dilute the nanoparticle suspension in a suitable buffer to an appropriate concentration. The buffer should be filtered to remove any dust particles.[8]

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the desired temperature.

    • Perform the measurement according to the instrument's software instructions.

  • Data Analysis: The software will provide the mean hydrodynamic diameter (Z-average) and the polydispersity index (PDI), which indicates the broadness of the size distribution. A successful PEGylation should result in an increase in the hydrodynamic diameter.[7]

Zeta potential measurement provides information about the surface charge of the nanoparticles, which is an indicator of their colloidal stability.[9]

Procedure:

  • Sample Preparation: Dilute the nanoparticle suspension in an appropriate low-ionic-strength buffer.[10]

  • Measurement:

    • Load the sample into a specialized zeta potential cell, ensuring no air bubbles are present.[9]

    • Place the cell in the instrument.

    • Perform the measurement according to the instrument's instructions.

  • Data Analysis: The instrument will report the zeta potential in millivolts (mV). PEGylation typically leads to a reduction in the magnitude of the zeta potential, bringing it closer to neutrality, which is indicative of the shielding effect of the PEG layer.[11]

TEM provides direct visualization of the nanoparticles, allowing for the determination of their core size, morphology, and state of aggregation.[12]

Procedure:

  • Sample Preparation:

    • Place a drop of the diluted nanoparticle suspension onto a TEM grid (e.g., carbon-coated copper grid).[13][14]

    • Allow the nanoparticles to adhere to the grid for a few minutes.

    • Optionally, negatively stain the sample with a heavy metal salt solution (e.g., uranyl acetate) to enhance contrast.[13]

    • Wick away the excess liquid with filter paper and allow the grid to air dry completely.[15]

  • Imaging:

    • Load the prepared grid into the TEM.

    • Acquire images at various magnifications.

  • Analysis: Analyze the images to determine the core size, shape, and to observe any aggregation.

Determining the amount of PEG attached to the nanoparticle surface is critical for optimizing their performance.

Using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

This method can be used to quantify both the total and the bound PEG on nanoparticles like gold nanoparticles.[16]

  • Sample Preparation:

    • To determine total PEG, dissolve the gold nanoparticles using potassium cyanide (KCN).

    • To determine bound PEG, displace the PEG from the nanoparticle surface using dithiothreitol (DTT) followed by centrifugation to pellet the nanoparticles.

  • HPLC Analysis:

    • Inject the supernatant containing the PEG into an RP-HPLC system equipped with a charged aerosol detector (CAD).

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile) to separate the PEG.[16]

  • Quantification: Create a calibration curve using PEG standards of known concentrations to quantify the amount of PEG in the samples.[16]

Using Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR can be a powerful tool for characterizing PEG conjugates and estimating the degree of PEGylation.[17][18][19]

  • Sample Preparation: Lyophilize the PEGylated nanoparticle sample and dissolve it in a suitable deuterated solvent (e.g., D₂O).

  • NMR Measurement: Acquire the ¹H NMR spectrum.

  • Data Analysis: Identify the characteristic proton signals of the PEG repeating units (typically around 3.6 ppm) and signals from the nanoparticle core or a specific functional group. The ratio of the integrals of these peaks can be used to estimate the PEG grafting density.[20]

Data Presentation

Table 1: Physicochemical Properties of Nanoparticles Before and After PEGylation
ParameterBefore PEGylationAfter PEGylationReference
Hydrodynamic Diameter (nm) 150 ± 5217 ± 8[21]
Polydispersity Index (PDI) 0.15 ± 0.020.12 ± 0.03
Zeta Potential (mV) -31.7 ± 2.1-14.0 ± 1.5[21]
PEG Grafting Density (PEG/nm²) N/A0.1 - 1.0
Table 2: Effect of PEG Molecular Weight on In Vivo Circulation Half-Life of Gold Nanoparticles
Nanoparticle Size (nm)PEG Molecular Weight (kDa)Circulation Half-Life (hours)Reference
~13528.5[22]
15531.9[22]
10057.3[22]
~1310~40
~1320~57[22]

Note: The data in the tables are representative and can vary depending on the nanoparticle type, PEGylation chemistry, and experimental conditions.

Visualization of Workflows and Pathways

Experimental Workflow for Nanoparticle PEGylation and Characterization

G cluster_synthesis Nanoparticle Synthesis cluster_pegylation Surface Modification cluster_characterization Characterization cluster_application Downstream Applications NP Nanoparticle Core (e.g., PLGA, Au, Lipid) Activate Surface Activation (if required, e.g., EDC/NHS) NP->Activate 1. PEG_React PEGylation Reaction (Incubation with reactive PEG) Activate->PEG_React 2. Quench Quenching (Stop reaction) PEG_React->Quench 3. Purify Purification (Centrifugation/Dialysis/SEC) Quench->Purify 4. DLS DLS (Size, PDI) Purify->DLS 5a. Zeta Zeta Potential (Surface Charge) Purify->Zeta 5b. TEM TEM (Morphology, Core Size) Purify->TEM 5c. Quant PEG Quantification (HPLC/NMR) Purify->Quant 5d. Drug_Loading Drug Loading Purify->Drug_Loading In_Vitro In Vitro Studies (Cellular Uptake, Cytotoxicity) Drug_Loading->In_Vitro In_Vivo In Vivo Studies (Pharmacokinetics, Biodistribution) In_Vitro->In_Vivo

Caption: Workflow for nanoparticle PEGylation and characterization.

Cellular Uptake of PEGylated Nanoparticles via Clathrin-Mediated Endocytosis

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Cell Surface Receptor Pit Clathrin-Coated Pit Formation Receptor->Pit 2. Recruitment of Adaptor Proteins & Clathrin NP PEGylated Nanoparticle NP->Receptor 1. Binding Vesicle Clathrin-Coated Vesicle Pit->Vesicle 3. Invagination & Scission (Dynamin) Uncoating Uncoating Vesicle->Uncoating 4. Clathrin Coat Dissociation Early_Endosome Early Endosome Uncoating->Early_Endosome 5. Fusion Late_Endosome Late Endosome Early_Endosome->Late_Endosome 6a. Maturation Recycling Recycling Endosome Early_Endosome->Recycling 6b. Sorting Release Drug Release Early_Endosome->Release Drug Escape Lysosome Lysosome (Degradation) Late_Endosome->Lysosome 7. Fusion Recycling->Receptor 8. Receptor Recycling

Caption: Clathrin-mediated endocytosis of PEGylated nanoparticles.

Conclusion

The surface modification of nanoparticles with PEG linkers is a cornerstone of modern nanomedicine, offering significant advantages in drug delivery and diagnostics. The protocols and characterization techniques outlined in this document provide a framework for researchers to develop and evaluate their own PEGylated nanoparticle systems. Careful optimization of PEGylation parameters and thorough characterization are essential for the successful translation of these promising technologies from the laboratory to clinical applications.

References

Application Notes and Protocols for Hydrogel Synthesis via Various Cross-linking Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of hydrogels using a variety of cross-linking reagents. The information is intended to guide researchers in selecting the appropriate cross-linking strategy and executing the synthesis to achieve desired hydrogel properties for applications in tissue engineering, drug delivery, and regenerative medicine.

Introduction to Hydrogel Cross-linking

Hydrogels are three-dimensional (3D) polymeric networks capable of absorbing and retaining large amounts of water or biological fluids. Their structural integrity is maintained by cross-links between the polymer chains. The choice of cross-linking agent and method is critical as it dictates the physicochemical properties of the hydrogel, including its mechanical strength, swelling behavior, degradation rate, and biocompatibility. Cross-linking strategies can be broadly categorized into physical and chemical methods.

  • Physical Cross-linking: Relies on non-covalent interactions such as hydrogen bonds, hydrophobic interactions, ionic interactions, and chain entanglements. These cross-links are typically reversible and can be influenced by environmental factors like temperature and pH.

  • Chemical Cross-linking: Involves the formation of stable, covalent bonds between polymer chains. This method offers greater control over the hydrogel's properties and stability. Common chemical cross-linking approaches include radical polymerization, addition and condensation reactions, photo-cross-linking, enzymatic cross-linking, and "click" chemistry reactions.

Comparative Data of Hydrogel Properties based on Cross-linking Chemistry

The selection of a cross-linking agent significantly impacts the final properties of the hydrogel. The following tables provide a summary of quantitative data for hydrogels synthesized using different cross-linking methods, allowing for easy comparison.

Cross-linking MethodPolymerCross-linkerMechanical Strength (Tensile/Compressive)Swelling Ratio (%)Gelation TimeDegradation
Chemical Cross-linking
Aldehyde CondensationGelatin (15% w/v)Glutaraldehyde (0.5% v/w)Tensile Strength: ~15-20 kPa[1]-FastSlow
Carbodiimide ChemistryHyaluronic Acid (1% w/v)EDC/NHS-~4000% (in PBS)[2][3]-Biodegradable (days to weeks)[4]
Michael AdditionDextran-GMA (10 wt%)Dithiothreitol (DTT) (1.36 wt%)Young's Modulus: ~5-15 kPa (pH dependent)[5]~800-1200% (pH dependent)[5]< 5 minutes[5]Biodegradable (ester hydrolysis)[6]
Diels-Alder "Click" ChemistryN-furfuryl chitosan (1 wt%)PEG-maleimideStorage Modulus: 200-500 Pa[7]-Minutes to hours (temperature dependent)[7]Thermally reversible[7]
Photo-cross-linkingPEGDA (10% w/v)Irgacure 2959-~1000-1500%[8]1-3 minutes (UV exposure)[8]Non-degradable (can be made degradable)
Enzymatic Cross-linkingGelatin (7-10% w/v)Transglutaminase (10% w/v)Tensile Strength: ~54 kPa[9]-Hours to 24 hours[9]Biodegradable
Ionic Cross-linking
Ionic InteractionSodium Alginate (2% w/v)Calcium Chloride (0.2 M)Compressive Strength: ~150 kPa[10]-RapidReversible with ion exchange

Note: The properties listed are indicative and can vary significantly based on polymer concentration, cross-linker concentration, reaction conditions, and characterization methods. Please refer to the cited literature for specific details.

Experimental Protocols

This section provides detailed, step-by-step protocols for key hydrogel synthesis experiments.

Protocol 1: Gelatin Hydrogel Cross-linked with Glutaraldehyde

This protocol describes the synthesis of a gelatin hydrogel using glutaraldehyde as a chemical cross-linker.

Materials:

  • Gelatin (Type A, from porcine skin, ~300 g Bloom)

  • Glutaraldehyde solution (50% w/w in water)

  • Ultrapure water

  • Magnetic stirrer with hotplate

  • Molds for hydrogel casting

Procedure:

  • Prepare a 15% (w/v) gelatin solution by dissolving 1.5 g of gelatin powder in 10 mL of ultrapure water.

  • Heat the solution to 45°C and stir until the gelatin is completely dissolved.

  • Prepare a dilute glutaraldehyde solution. For a final concentration of 0.5% (v/w of gelatin), dilute the 50% glutaraldehyde stock solution.

  • Add the desired volume of the diluted glutaraldehyde solution to the warm gelatin solution while stirring continuously for 30 seconds.

  • Immediately cast the mixture into molds of the desired shape and size.

  • Allow the hydrogels to cross-link at room temperature for a specified time (e.g., 4 hours) or overnight.

  • After cross-linking, the hydrogels can be washed with a suitable buffer (e.g., PBS) to remove any unreacted glutaraldehyde.

Characterization:

  • Mechanical Testing: Perform tensile or compression tests on the hydrated hydrogel samples to determine properties like tensile strength and Young's modulus.[1]

  • Swelling Ratio: Immerse a pre-weighed dried hydrogel sample in water or PBS and measure its weight at equilibrium. The swelling ratio is calculated as ((Ws - Wd) / Wd) * 100%, where Ws is the swollen weight and Wd is the dry weight.[11]

Protocol 2: Hyaluronic Acid Hydrogel via EDC/NHS Chemistry

This protocol details the synthesis of a hyaluronic acid (HA) hydrogel using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as zero-length cross-linkers to form amide bonds.

Materials:

  • Hyaluronic acid (sodium hyaluronate)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Adipic acid dihydrazide (ADH) as a diamine cross-linker

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 5.5)

  • Dialysis tubing (MWCO suitable for HA)

  • Lyophilizer

Procedure:

  • Dissolve HA in MES buffer to a final concentration of 1% (w/v).

  • Add EDC and NHS to the HA solution to activate the carboxyl groups of HA. A molar excess of EDC and NHS to the HA carboxyl groups is typically used. Stir for 30 minutes at room temperature.

  • Dissolve ADH in MES buffer and add it to the activated HA solution. The molar ratio of ADH to HA can be varied to control the cross-linking density.

  • Allow the reaction to proceed overnight at room temperature with gentle stirring.

  • Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 3-5 days to remove unreacted reagents.

  • Freeze the purified HA-ADH solution and lyophilize to obtain a dry hydrogel sponge.

  • The hydrogel can be rehydrated in water or a buffer solution before use.

Characterization:

  • Swelling Ratio: Determine the swelling ratio as described in Protocol 3.1.[2]

  • In Vitro Degradation: Incubate the hydrogel in a solution containing hyaluronidase and monitor the weight loss over time to assess enzymatic degradation.[4]

Protocol 3: Dextran Hydrogel via Michael Addition Reaction

This protocol describes the formation of a dextran-based hydrogel through a Michael addition reaction between a glycidyl methacrylate-derivatized dextran (Dex-GMA) and a thiol-containing cross-linker.

Materials:

  • Dextran

  • Glycidyl methacrylate (GMA)

  • Dithiothreitol (DTT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing

Procedure for Dex-GMA Synthesis:

  • Dissolve dextran in a suitable solvent (e.g., DMSO or alkaline solution).

  • Add GMA to the dextran solution and allow the reaction to proceed to introduce methacrylate groups onto the dextran backbone.

  • Purify the Dex-GMA by dialysis against water and then lyophilize.

Hydrogel Formation:

  • Prepare a 10% (w/v) solution of Dex-GMA in PBS (pH 7.4).

  • Prepare a solution of DTT in PBS (e.g., 1.36 wt%).

  • Mix the Dex-GMA and DTT solutions. Gelation should occur rapidly at 37°C.[5]

Characterization:

  • Gelation Time: Monitor the transition from a liquid to a solid state using the vial tilting method or a rheometer.[5]

  • Mechanical Properties: Use a rheometer to measure the storage modulus (G') and loss modulus (G'') to characterize the viscoelastic properties of the hydrogel.[5]

  • Swelling Ratio: Calculate the swelling ratio as described in Protocol 3.1.[5]

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate important signaling pathways, experimental workflows, and logical relationships in hydrogel synthesis.

Signaling Pathways in Hydrogel-Based Therapies

Hydrogels are extensively used as delivery vehicles for growth factors and cells in tissue engineering to modulate specific signaling pathways.

VEGF_Signaling_Pathway cluster_hydrogel Hydrogel Scaffold cluster_cell Endothelial Cell Hydrogel Hydrogel VEGF VEGF Hydrogel->VEGF Sustained Release VEGFR2 VEGFR2 (Receptor) VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Endothelial Cell\nProliferation Endothelial Cell Proliferation PLCg->Endothelial Cell\nProliferation Akt Akt PI3K->Akt Migration Migration Akt->Migration Angiogenesis Angiogenesis Endothelial Cell\nProliferation->Angiogenesis Migration->Angiogenesis TGF_beta_Signaling_Pathway cluster_hydrogel Hydrogel Scaffold cluster_cell Chondrocyte Hydrogel Hydrogel TGF_beta TGF-β Hydrogel->TGF_beta Controlled Release TGF_beta_Receptor TGF-β Receptor TGF_beta->TGF_beta_Receptor Binding Smad2_3 Smad2/3 TGF_beta_Receptor->Smad2_3 Phosphorylation Smad_Complex Smad2/3-Smad4 Complex Smad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus Translocation Gene_Expression ↑ SOX9, Collagen II, Aggrecan Expression Nucleus->Gene_Expression Chondrogenesis Chondrogenesis Gene_Expression->Chondrogenesis Hydrogel_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization A Polymer & Cross-linker Selection B Solution Preparation A->B C Cross-linking Reaction B->C D Purification (e.g., Dialysis) C->D E Lyophilization (optional) D->E F Swelling Studies E->F G Mechanical Testing (Tensile, Compression, Rheology) E->G H Morphological Analysis (SEM) E->H I Degradation Studies E->I J Biocompatibility Assays E->J Crosslinking_Logic cluster_type Cross-linking Type cluster_properties Resulting Hydrogel Properties Physical Physical (Reversible) P1 Lower Mechanical Strength Physical->P1 P2 Stimuli-Responsive Physical->P2 Chemical Chemical (Permanent) P3 Higher Mechanical Strength Chemical->P3 P4 Stable Network Chemical->P4 P5 Tunable Degradation Chemical->P5

References

Step-by-Step Synthesis of PROTACs Using PEG Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality for targeted protein degradation.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical component, profoundly influencing the PROTAC's efficacy, solubility, and cell permeability.[3] Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance solubility and provide conformational flexibility, which are crucial for the formation of a productive ternary complex between the POI and the E3 ligase.[4][5] This document provides detailed, step-by-step protocols for the synthesis of PROTACs utilizing PEG linkers, methods for their purification and characterization, and a summary of quantitative data to guide linker length optimization.

Introduction

PROTACs function by hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1] A PROTAC simultaneously binds to a POI and an E3 ubiquitin ligase, forming a ternary complex.[4] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1] The linker connecting the two ligands is not merely a spacer but plays a crucial role in the stability and geometry of this ternary complex.[3]

PEG linkers offer several advantages in PROTAC design:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of often large and hydrophobic PROTAC molecules.[3]

  • Improved Permeability: The flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, potentially improving cell membrane permeability.[3]

  • Tunable Length: The length of the PEG linker can be precisely adjusted to optimize the distance and orientation between the POI and E3 ligase for efficient ubiquitination.[4]

This application note details two primary synthetic strategies for incorporating PEG linkers into PROTACs: amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair. A linker that is too short may cause steric hindrance, while one that is too long may not effectively facilitate the formation of a stable ternary complex.[6] The following tables summarize quantitative data from the literature, illustrating the impact of PEG linker length on the degradation efficiency (DC50 and Dmax) of PROTACs targeting various proteins.

Table 1: BRD4-Targeting PROTACs (CRBN-based) [4]

PROTACLinker CompositionLinker Length (atoms)DC50 (µM) in H661 cells
PROTAC 10 PEG units~9< 0.5
PROTAC 21 PEG unit~12> 5
PROTAC 32 PEG units~15> 5
PROTAC 44 PEG units~21< 0.5
PROTAC 55 PEG units~24< 0.5

DC50: Half-maximal degradation concentration.

Table 2: TBK1-Targeting PROTACs [4]

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC A7No Degradation-
PROTAC B12Submicromolar-
PROTAC C21396
PROTAC D2929276

Dmax: Maximum degradation.

Table 3: Illustrative Data for PROTACs with Varying Linker Composition [3]

PROTACLinker CompositionDC50 (nM)Dmax (%)Permeability (10⁻⁷ cm s⁻¹)
PROTAC AAlkyl>1000<202.5
PROTAC BPEG2500551.8
PROTAC CPEG4250701.1

Data is illustrative and compiled from various sources. DC50 and Dmax values are cell-line dependent.

Experimental Protocols

General Workflow for PROTAC Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation Ligand Functionalization Ligand Functionalization Linker Coupling Step 1 Linker Coupling Step 1 Ligand Functionalization->Linker Coupling Step 1 Linker Coupling Step 2 Linker Coupling Step 2 Linker Coupling Step 1->Linker Coupling Step 2 Crude PROTAC Crude PROTAC Linker Coupling Step 2->Crude PROTAC HPLC Purification HPLC Purification Crude PROTAC->HPLC Purification Pure PROTAC Pure PROTAC HPLC Purification->Pure PROTAC LC-MS Analysis LC-MS Analysis Pure PROTAC->LC-MS Analysis NMR Analysis NMR Analysis Pure PROTAC->NMR Analysis Western Blot Western Blot Pure PROTAC->Western Blot Cell Viability Assay Cell Viability Assay Pure PROTAC->Cell Viability Assay DC50/Dmax Determination DC50/Dmax Determination Western Blot->DC50/Dmax Determination

Caption: A typical workflow for the design and evaluation of PROTACs.

Protocol 1: PROTAC Synthesis via Amide Bond Formation

This protocol describes a general method for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker with amine and carboxylic acid functionalities (e.g., NH2-PEGn-COOH).

Materials:

  • POI ligand with a carboxylic acid or amine functional group

  • E3 ligase ligand (e.g., pomalidomide) with an amine or carboxylic acid functional group

  • NH2-PEGn-COOH linker

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: Anhydrous DMF (N,N-Dimethylformamide), DMSO (Dimethyl sulfoxide)

  • Purification supplies: Preparative HPLC system

Procedure:

Step 1: First Amide Coupling (E3 Ligase Ligand to Linker)

  • Dissolve the amine-functionalized E3 ligase ligand (e.g., pomalidomide-NH2, 1.0 eq) and the HOOC-PEGn-NH-Boc linker (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the intermediate by flash column chromatography or preparative HPLC.

  • Remove the Boc protecting group using standard conditions (e.g., TFA in DCM) to yield the E3-linker-NH2 intermediate.

Step 2: Second Amide Coupling (POI Ligand to E3-Linker Intermediate)

  • Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) and the purified E3-linker-NH2 intermediate (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purify the final PROTAC using preparative reverse-phase HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR.

Protocol 2: PROTAC Synthesis via Click Chemistry

This protocol outlines the synthesis of a PROTAC using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is highly efficient and offers a modular approach to PROTAC synthesis.[4]

Materials:

  • POI ligand functionalized with an alkyne or azide group

  • E3 ligase ligand functionalized with a complementary azide or alkyne group

  • Azide-PEGn-Alkyne linker building blocks

  • Copper(I) catalyst: Copper(II) sulfate (CuSO4) and a reducing agent like sodium ascorbate

  • Solvent: A mixture of t-BuOH/H2O or DMSO

  • Purification supplies: Preparative HPLC system

Procedure:

Step 1: Preparation of Azide/Alkyne Functionalized Ligands

  • Synthesize or procure the POI ligand and E3 ligase ligand with appropriate functional handles for linker attachment.

  • In separate reactions, couple the respective ligands to PEG linkers containing either a terminal azide or a terminal alkyne. For example, react a carboxylic acid-functionalized ligand with an amine-PEG-azide linker using the amide coupling protocol described above.

Step 2: Click Chemistry Reaction

  • Dissolve the purified azide-containing intermediate (1.0 eq) and the alkyne-containing intermediate (1.0 eq) in a suitable solvent mixture (e.g., t-BuOH/H2O 1:1).

  • Add a freshly prepared solution of copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq) in water.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR.

Protocol 3: Purification and Characterization of PEGylated PROTACs

Due to the increased polarity from the PEG linker, purification can be challenging.

Purification:

  • Reverse-Phase HPLC (RP-HPLC): This is the standard method for purifying PROTACs. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.[7]

  • Size Exclusion Chromatography (SEC): Can be used to separate the PROTAC from smaller impurities.[8]

  • Ion Exchange Chromatography (IEX): Useful if the PROTAC has a net charge.[8]

Characterization:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and purity of the final PROTAC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the PROTAC.

Protocol 4: Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and separate by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies for the target protein and loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.[6]

Signaling Pathway and Mechanism of Action

PROTAC_Mechanism cluster_system Ubiquitin-Proteasome System cluster_protac PROTAC-Mediated Degradation E1 E1 Ubiquitin Activating Enzyme E2 E2 Ubiquitin Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ligase E2->E3 Ub Transfer Ub Ubiquitin Ub->E1 ATP-dependent activation Proteasome 26S Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides POI Protein of Interest (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex E3->TernaryComplex TernaryComplex->PROTAC Recycling TernaryComplex->E3 Recycling Ub_POI Polyubiquitinated POI TernaryComplex->Ub_POI Polyubiquitination Ub_POI->Proteasome Recognition & Degradation

Caption: PROTAC-mediated protein degradation pathway.

The PROTAC molecule acts as a bridge, bringing the target POI into close proximity with an E3 ubiquitin ligase.[9] This induced proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine residues on the surface of the POI.[9] The resulting polyubiquitin chain is recognized by the 26S proteasome, which then unfolds and degrades the target protein into small peptides.[9] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[1]

References

Troubleshooting & Optimization

Technical Support Center: Methylamino-PEG3-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility challenges encountered with Methylamino-PEG3-t-butyl ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its structural features?

This compound is a bifunctional linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools.[1] Its structure consists of three key parts:

  • A methylamino group (-NHCH₃), which provides a reactive site for conjugation.

  • A short, hydrophilic polyethylene glycol (PEG3) spacer, which generally helps to increase solubility in aqueous media.[2][3][][5]

  • A t-butyl ester group, which is a bulky, hydrophobic protecting group for a carboxylic acid. This group can be cleaved under acidic conditions.[2][6]

The combination of a hydrophilic PEG chain and a hydrophobic t-butyl ester gives the molecule an amphiphilic character, which can present unique solubility challenges.

Q2: What are the general solubility characteristics of this compound?

Due to its amphiphilic nature, the solubility of this compound is dependent on the solvent system. The hydrophilic PEG spacer and amino group promote solubility in polar solvents, while the t-butyl ester and alkyl chain favor solubility in non-polar organic solvents. Generally, it is soluble in many organic solvents and has limited solubility in purely aqueous solutions, which can often be improved.[7]

Q3: Why is my this compound difficult to dissolve in aqueous buffers?

The primary reason for poor solubility in neutral aqueous buffers is the hydrophobic t-butyl ester group. This group can limit the molecule's ability to fully interact with water molecules, sometimes leading to the formation of an oily film or precipitate, especially at higher concentrations.

Q4: In which organic solvents is this compound expected to be soluble?

Based on its structure and data for similar compounds, this compound is expected to be soluble in a range of common organic solvents.[7] These include:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol

  • Ethanol

  • Acetonitrile

Troubleshooting Guide: Solubility Issues

Q: My compound is not dissolving or is forming an oily layer in my aqueous buffer (e.g., PBS). What should I do?

A: This is a common issue due to the hydrophobic t-butyl ester. Direct dissolution in aqueous media is often challenging.

Recommended Solutions:

  • Use a Co-solvent: First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution. Then, add this stock solution dropwise to your aqueous buffer while vortexing. This is the most common and effective method.[8][9]

  • Adjust the pH: The methylamino group is basic. Lowering the pH of the aqueous buffer to a slightly acidic range (e.g., pH 5-6.5) will protonate the amine, increasing its polarity and enhancing aqueous solubility. However, be cautious, as prolonged exposure to very strong acidic conditions can cleave the t-butyl ester.[6][10]

  • Gentle Warming: Gently warming the solution (e.g., to 30-40°C) can help increase the rate of dissolution.[11][12] Avoid excessive heat, which could lead to degradation. Always check the compound's stability at elevated temperatures.

Q: The compound dissolved in my buffer with a co-solvent, but it precipitated over time. Why did this happen and how can I fix it?

A: This indicates that the final concentration of your compound is above its solubility limit in the final solvent mixture.

Recommended Solutions:

  • Increase the Co-solvent Percentage: Increase the proportion of the organic co-solvent (e.g., from 1% to 5% DMSO). Note that the final co-solvent concentration must be compatible with your experimental system (e.g., cell-based assays).

  • Lower the Final Concentration: Reduce the working concentration of the this compound in your experiment.

  • Work at a Consistent Temperature: Temperature fluctuations can cause a previously dissolved compound to precipitate. Ensure your solutions are maintained at a stable temperature.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventTypeExpected SolubilityNotes
WaterAqueousPoor to LowSolubility is limited by the hydrophobic t-butyl ester.
PBS (pH 7.4)Aqueous BufferPoor to LowSimilar to water; salts can sometimes decrease solubility further.
Acidic Buffer (pH 5-6)Aqueous BufferModerateLowering pH protonates the amine group, increasing solubility.
DMSOPolar AproticHighExcellent solvent for creating high-concentration stock solutions.[7]
DMFPolar AproticHighGood alternative to DMSO.[7][13]
Ethanol / MethanolPolar ProticHighUseful as a co-solvent.
Dichloromethane (DCM)Non-polarHighSuitable for reactions and purifications in organic phases.[7][13]
AcetonitrilePolar AproticHighCommonly used in analytical techniques like HPLC.[13][14]

Experimental Protocols

Protocol 1: Solubilization using a Co-Solvent (Recommended Method)

  • Weigh Compound: Accurately weigh the required amount of this compound in a microfuge tube.

  • Prepare Stock Solution: Add a small, precise volume of high-purity DMSO (or ethanol) to the solid to achieve a high-concentration stock solution (e.g., 10-100 mM). Vortex thoroughly until the solid is completely dissolved.

  • Prepare Working Solution: Add the stock solution dropwise to the pre-warmed (if applicable) aqueous buffer while vortexing or stirring vigorously. Do not add the aqueous solution to the stock.

  • Final Adjustment: Ensure the final concentration of the organic co-solvent is low (typically <5%, ideally <1%) and compatible with your downstream application.

  • Inspect for Clarity: Visually inspect the final solution for any signs of precipitation or cloudiness. If observed, reconsider the final concentration or co-solvent percentage.

Protocol 2: Solubilization by pH Adjustment

  • Prepare Acidic Buffer: Prepare an aqueous buffer with a pH in the range of 5.0 to 6.5 (e.g., a citrate or acetate buffer).

  • Direct Dissolution: Add the pre-weighed this compound directly to the acidic buffer.

  • Aid Dissolution: Use a vortex mixer and gentle warming (30-40°C) to aid dissolution. Sonication in a bath sonicator for short periods can also be effective.

  • pH Confirmation: After dissolution, check the pH of the final solution and adjust if necessary.

  • Stability Check: Note that the t-butyl ester is sensitive to strong acids. This method is best for immediate use. For long-term storage, the stability of the compound in the acidic buffer should be verified.[6]

Mandatory Visualizations

G start Start: Dissolve Compound solvent_choice Choose Solvent System start->solvent_choice aqueous Aqueous Buffer (e.g., PBS) solvent_choice->aqueous Aqueous organic Organic Solvent (e.g., DMSO) solvent_choice->organic Organic dissolved_check_aq Is it fully dissolved? aqueous->dissolved_check_aq dissolved_check_org Is it fully dissolved? organic->dissolved_check_org success Success: Solution Prepared dissolved_check_aq->success Yes troubleshoot_aq Troubleshoot Aqueous Solubility dissolved_check_aq->troubleshoot_aq No dissolved_check_org->success Yes fail_org Troubleshoot: - Check solvent purity - Try another solvent dissolved_check_org->fail_org No cosolvent Option 1: Use Co-solvent (DMSO/EtOH) troubleshoot_aq->cosolvent ph_adjust Option 2: Lower pH (5.0-6.5) troubleshoot_aq->ph_adjust warming Option 3: Gentle Warming (30-40°C) troubleshoot_aq->warming cosolvent->success ph_adjust->success warming->success

Caption: Troubleshooting workflow for dissolving this compound.

G cluster_0 Aqueous Solution without Co-Solvent cluster_1 Aqueous Solution with Co-Solvent compound Hydrophobic t-butyl ester water1 Water compound->water1 Poor Interaction water2 Water label_a Result: Poor Solubility / Precipitation compound2 Hydrophobic t-butyl ester cosolvent Co-Solvent (e.g., DMSO) compound2->cosolvent Favorable Interaction water3 Water cosolvent->water3 Favorable Interaction label_b Result: Enhanced Solubility

Caption: Diagram illustrating how a co-solvent improves solubility.

G cluster_0 Neutral / Basic pH (e.g., pH 7.4) cluster_1 Acidic pH (e.g., pH < 6.5) node_a R-NH-CH₃ Neutral Amine Less Polar Poor Aqueous Solubility node_b R-NH₂⁺-CH₃ Protonated Amine (Cation) More Polar Improved Aqueous Solubility node_a->node_b + H⁺ node_b->node_a - H⁺

References

Technical Support Center: Overcoming Steric Hindrance with PEG3 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using PEG3 linkers to mitigate steric hindrance in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect my experiments?

A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups of atoms in a molecule obstructs a chemical reaction or intermolecular interaction. In bioconjugation and drug development, this can manifest as:

  • Reduced reaction efficiency: Bulky molecules may physically block reactive sites, leading to low yields of your desired conjugate.

  • Decreased binding affinity: A conjugated molecule (e.g., a drug or dye) can sterically block the binding site of a protein, such as an antibody, reducing its ability to interact with its target.[1]

  • Loss of biological activity: If the conjugated moiety is too close to the active site of an enzyme or the binding interface of a protein, it can hinder its function.

Q2: How do PEG3 linkers help in overcoming steric hindrance?

A2: Polyethylene glycol (PEG) linkers are flexible, hydrophilic spacers that can be introduced between two molecules.[1] A PEG3 linker, specifically, contains three ethylene glycol units. These linkers provide several benefits to combat steric hindrance:

  • Spatial Separation: The primary function of a PEG3 linker is to create physical distance between the conjugated molecules, preventing them from sterically clashing.[2]

  • Increased Flexibility: The flexibility of the PEG chain allows the conjugated molecules to orient themselves in a way that minimizes steric interference.

  • Improved Solubility: PEG linkers are hydrophilic and can improve the solubility of hydrophobic molecules, which can help to prevent aggregation that might otherwise contribute to steric issues.[3]

Q3: When should I choose a PEG3 linker over a longer or shorter PEG linker?

A3: The choice of linker length is critical and often requires empirical optimization. Here are some general guidelines:

  • Shorter linkers (e.g., PEG3): These are often sufficient to overcome moderate steric hindrance without adding excessive size to the final conjugate. Shorter PEG chains are typically used for compact labeling.[4] They can be ideal when you want to maintain a relatively rigid connection between the two conjugated molecules.

  • Longer linkers (e.g., PEG12, PEG24): These are necessary when dealing with very bulky molecules or when greater flexibility is required for the conjugated molecule to reach its target.[1] Longer linkers can also enhance the solubility and in vivo circulation time of a therapeutic.[4] However, excessively long linkers can sometimes lead to a decrease in binding affinity due to increased entropy.

Troubleshooting Guides

Issue 1: Low conjugation yield when using a PEG3 linker.

Possible CauseRecommended Solution
Steric hindrance at the conjugation site Even with a linker, the conjugation site on your protein might be in a sterically crowded region. Consider using a longer PEG linker (e.g., PEG6 or PEG12) to provide more reach. Alternatively, if possible, use site-directed mutagenesis to introduce a more accessible conjugation site.
Hydrolysis of the reactive group Reactive groups like NHS esters are sensitive to moisture and can hydrolyze, reducing their reactivity. Always prepare solutions of your PEG3 linker immediately before use and use anhydrous solvents when possible. For NHS ester reactions, maintain a pH of 7.2-8.0. For maleimide reactions with thiols, a pH of 6.5-7.5 is optimal.
Incorrect buffer composition Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with your target molecule for reaction with the linker. Use non-amine-containing buffers such as PBS or HEPES.
Oxidized thiols (for maleimide chemistry) If you are targeting cysteine residues, ensure they are in their reduced form. Pre-treat your protein with a reducing agent like TCEP or DTT, and then remove the reducing agent before adding the maleimide-PEG3 linker.

Issue 2: Reduced biological activity or binding affinity of the final conjugate.

Possible CauseRecommended Solution
Linker is too short A PEG3 linker may not provide enough separation, causing the conjugated molecule to interfere with the active site or binding interface. Try a longer PEG linker to increase the distance between the biomolecule and the conjugated partner.
Random conjugation at a critical site If you are using a non-specific conjugation method (e.g., targeting lysines with an NHS ester), the PEG3 linker may attach at a site that is critical for biological function. Consider using a site-specific conjugation strategy, such as targeting a unique cysteine residue, to ensure the linker is attached away from the active or binding site.[5]
Conformational changes The conjugation process itself might have altered the conformation of your protein. Analyze the structure of your conjugate using techniques like circular dichroism (CD) spectroscopy. Optimizing reaction conditions (e.g., lower temperature, shorter reaction time) may help minimize conformational changes.

Quantitative Data

The length of the PEG linker can significantly impact the properties of the final conjugate. The following tables provide a summary of representative data from studies on antibody-drug conjugates (ADCs) and other bioconjugates.

Table 1: Effect of PEG Linker Length on in vitro Cytotoxicity and in vivo Half-Life of an Affibody-Drug Conjugate [6]

ConjugatePEG Linker LengthIC50 (nM) in NCI-N87 cellsIn Vivo Half-Life (min)
HMNo PEG4.9419.6
HP4KM4 kDa31.949.0 (2.5-fold increase)
HP10KM10 kDa111.3219.5 (11.2-fold increase)

This data illustrates that while longer PEG chains can decrease in vitro cytotoxicity, they significantly increase the in vivo half-life, which can lead to improved therapeutic outcomes.

Table 2: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR) and Pharmacokinetics of an ADC [7][8]

LinkerPEG SizeAverage DARClearance Rate (mL/day/kg)
Linker APEG4~4~15
Linker BPEG8~4~5
Linker CPEG12~4~3
Linker DPEG24~4~2.5

This table demonstrates that increasing the PEG linker length in an ADC can lead to a lower clearance rate, indicating a longer circulation time in the body.

Experimental Protocols

Protocol 1: General Procedure for Conjugating an NHS-PEG3-Linker to a Monoclonal Antibody

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-functionalized PEG3 linker to primary amines (lysine residues) on a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-PEG3-linker

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Preparation:

    • Ensure the mAb solution is at a concentration of 2-10 mg/mL.

    • If the antibody buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS, pH 7.4.

  • Linker Preparation:

    • Immediately before use, dissolve the NHS-PEG3-linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved NHS-PEG3-linker to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid denaturation of the antibody.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Quenching:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting antibody-PEG3 conjugate from excess linker and byproducts using a size-exclusion chromatography (SEC) column equilibrated with PBS.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to determine the drug-to-antibody ratio (DAR).

Visualizations

The following diagrams illustrate key concepts related to steric hindrance and the use of PEG3 linkers.

Steric_Hindrance cluster_0 Without PEG3 Linker cluster_1 Steric Hindrance cluster_2 With PEG3 Linker Ab Antibody Ag Antigen Ab->Ag Binding Drug Bulky Drug Ab->Drug p1 Drug->p1 p1->Ag Blocks Binding Ab2 Antibody Ag2 Antigen Ab2->Ag2 Binding Unhindered Linker PEG3 Ab2->Linker Drug2 Bulky Drug Linker->Drug2

Caption: Overcoming steric hindrance in antibody-drug conjugates.

PROTAC_Workflow cluster_workflow PROTAC Design and Synthesis Workflow cluster_ternary Ternary Complex Formation cluster_troubleshooting Troubleshooting start Identify Target Protein (POI) and E3 Ligase design Design PROTAC: - POI binder - E3 ligase binder - PEG3 Linker start->design synthesis Synthesize PROTAC Molecule design->synthesis protac PROTAC (with PEG3) synthesis->protac poi POI poi->protac e3 E3 Ligase protac->e3 ub Ubiquitination of POI protac->ub Successful Ternary Complex Formation degradation Proteasomal Degradation ub->degradation evaluation Evaluate Degradation (e.g., Western Blot, Mass Spec) degradation->evaluation no_degradation No Degradation evaluation->no_degradation steric_clash Steric Clash in Ternary Complex no_degradation->steric_clash Possible Cause steric_clash->design Optimize Linker (e.g., longer PEG)

Caption: Role of PEG3 linker in PROTAC design workflow.

References

Technical Support Center: Optimizing Linker Length for PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the PROTAC Linker Optimization Technical Support Center. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of linker length for Proteolysis Targeting Chimera (PROTAC) efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the linker in a PROTAC molecule?

A1: The linker in a PROTAC is a crucial component that connects the ligand that binds to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2] Its primary role is to facilitate the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[3][4] The linker's length, composition, and attachment points dictate the spatial arrangement of the ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[5][]

Q2: How does linker length impact PROTAC efficacy?

A2: Linker length significantly affects the formation and stability of the POI-PROTAC-E3 ternary complex.[] An optimal linker length is critical for achieving maximal interaction between the target protein and the E3 ligase, leading to efficient ubiquitination and degradation.[7] If the linker is too short, it may cause steric hindrance, preventing the formation of a stable ternary complex.[] Conversely, an excessively long linker can lead to a decrease in potency due to a higher entropic penalty upon binding.[3] The optimal length is specific to each target protein and E3 ligase pair and must be determined empirically.[1][8]

Q3: What are the most common types of linkers used in PROTAC design?

A3: The most common types of linkers are flexible linkers, such as polyethylene glycol (PEG) and alkyl chains.[][9] PEG linkers are frequently used due to their favorable physicochemical properties, including increased solubility and cell permeability.[] Alkyl chains are also widely employed for their synthetic tractability.[2] More rigid linkers, incorporating elements like cycloalkanes (e.g., piperazine and piperidine) and triazoles, are also used to improve the stability of the ternary complex.[]

Q4: Are there general rules for selecting an optimal linker length?

A4: While there are no universally accepted rules for de novo PROTAC linker design, some general guidelines exist.[1] Most successful PROTACs have linker lengths in the range of 5-15 atoms.[] However, the optimal length is highly dependent on the specific target and E3 ligase pair.[1] Therefore, a common strategy is to synthesize a library of PROTACs with varying linker lengths and empirically determine the optimal one.[11]

Troubleshooting Guide

Issue 1: My PROTAC shows low or no degradation of the target protein.

Possible Cause Troubleshooting Steps
Inefficient Ternary Complex Formation The linker may not be of the optimal length or composition to facilitate a stable ternary complex.[4] Solution: Synthesize and test a series of PROTACs with varying linker lengths and compositions (e.g., different numbers of PEG units or alkyl chain lengths).[1][11]
Poor Cell Permeability PROTACs are often large molecules and may have difficulty crossing the cell membrane.[12] Solution: Modify the linker to improve physicochemical properties. For example, incorporating more hydrophilic PEG units can enhance solubility.[]
Incorrect E3 Ligase or Ligand The chosen E3 ligase may not be expressed at sufficient levels in the cell line being used.[4] Solution: Confirm the expression of the target E3 ligase (e.g., VHL, CRBN) in your cell line using Western blot or qPCR. Consider testing alternative E3 ligase ligands.[4]
Instability of the PROTAC The PROTAC molecule may be unstable in the cell culture medium. Solution: Assess the stability of your PROTAC in the experimental medium over time.

Issue 2: I am observing a "Hook Effect" with my PROTAC.

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[12] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[12]

Troubleshooting Steps Description
Perform a Wide Dose-Response Experiment Test your PROTAC over a broad range of concentrations to identify the bell-shaped curve characteristic of the hook effect.[12]
Test Lower Concentrations Use your PROTAC at lower concentrations (nanomolar to low micromolar range) to find the optimal concentration for maximal degradation.[12]
Enhance Cooperativity Design PROTACs that promote positive cooperativity in ternary complex formation. This can be influenced by linker design.[12]
Biophysical Assays Use biophysical assays like TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex at different concentrations.[12][13]

Quantitative Data Summary

Table 1: Impact of Linker Length on Estrogen Receptor (ERα) Degradation

PROTACLinker Length (atoms)ERα Degradation
PROTAC 99Moderate
PROTAC 1216High
PROTAC 1616High
PROTAC 1919Low
PROTAC 2121Low

Data summarized from a study on ERα-targeting PROTACs, which found that a 16-atom chain length was optimal for degradation.[7][8]

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps for quantifying the degradation of a target protein in cells treated with a PROTAC.[14][15]

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Methodology:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations and a vehicle-only control for a predetermined time (e.g., 4, 8, 16, or 24 hours).[14]

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add lysis buffer to each dish, scrape the cells, and collect the lysate. Incubate the lysate on ice for 30 minutes.[14]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.[15]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and run the gel.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour.[14][15]

  • Detection and Analysis: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[14]

Protocol 2: Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.[4][12]

Materials:

  • Purified recombinant target protein and E3 ligase complex

  • PROTAC compound

  • Assay buffer

  • Donor-labeled antibody (e.g., against a tag on the target protein)

  • Acceptor-labeled antibody (e.g., against a tag on the E3 ligase)

  • Microplate reader capable of TR-FRET measurements

Methodology:

  • Prepare a solution containing the target protein and the E3 ligase complex in the assay buffer.

  • Add serial dilutions of the PROTAC to the protein mixture in a microplate.

  • Incubate to allow for ternary complex formation.

  • Add the donor and acceptor-labeled antibodies.

  • Incubate to allow for antibody binding.

  • Measure the TR-FRET signal on a microplate reader. An increase in the FRET signal indicates the formation of the ternary complex.[4]

Visualizations

PROTAC_Signaling_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation POI Degradation Proteasome->Degradation Mediates

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_optimization Optimization Linker_Design Linker Design & Synthesis of Variants Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., TR-FRET, SPR) Linker_Design->Ternary_Complex_Assay Ubiquitination_Assay In Vitro Ubiquitination Assay Ternary_Complex_Assay->Ubiquitination_Assay Degradation_Assay Protein Degradation Assay (Western Blot, In-Cell Western) Ubiquitination_Assay->Degradation_Assay Dose_Response Dose-Response Curve (DC50 & Dmax Determination) Degradation_Assay->Dose_Response Data_Analysis Data Analysis & SAR Dose_Response->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Linker_Design Iterative Design

Caption: Experimental workflow for optimizing PROTAC linker length.

Troubleshooting_Logic Start Low/No PROTAC Activity Check1 Check Ternary Complex Formation Start->Check1 Check2 Check Cell Permeability Check1->Check2 Formation Confirmed Solution1 Synthesize Linker Variants Check1->Solution1 No/Weak Formation Check3 Check E3 Ligase Expression Check2->Check3 Good Permeability Solution2 Modify Linker Physicochemical Properties Check2->Solution2 Poor Permeability Solution3 Confirm E3 Ligase Expression or Change Cell Line Check3->Solution3 Low/No Expression End Optimized PROTAC Check3->End Expression Confirmed Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting logic for lack of PROTAC activity.

References

Common side reactions with Methylamino-PEG3-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methylamino-PEG3-t-butyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive functional groups of this compound?

This compound has two key functional groups: a secondary methylamine and a t-butyl ester-protected carboxylic acid. The methylamine group is a nucleophile that can react with electrophiles such as carboxylic acids (in the presence of activators), activated NHS esters, aldehydes, and ketones.[1][2][3][4] The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to reveal the free carboxylic acid for further conjugation.[1][5][6][7]

Q2: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store the compound at -20°C, protected from light.[8][] For short-term storage, 2-8°C in a sealed, dry container is acceptable.[8][10] The compound is generally stable for several weeks at ambient temperature during shipping.[8]

Q3: In what solvents is this compound soluble?

The hydrophilic PEG spacer enhances its solubility in aqueous media. It is also soluble in various organic solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF).[7][8]

Troubleshooting Guide: Common Side Reactions and Experimental Issues

Issue 1: Incomplete or Failed Deprotection of the t-butyl Ester

Question: I am having trouble removing the t-butyl protecting group. What could be the cause and how can I resolve it?

Answer:

Incomplete deprotection is a common issue and can be influenced by several factors:

  • Insufficient Acid Strength or Concentration: The t-butyl ester is stable under basic and neutral conditions and requires acidic conditions for removal.[6] If the deprotection is incomplete, the acid may not be strong enough or its concentration may be too low.

  • Steric Hindrance: The PEG chain, although short in this molecule, can sometimes sterically hinder the access of the acid to the ester group, slowing down the reaction.[5]

  • Reaction Time and Temperature: The deprotection may require more time or gentle heating to go to completion.[5]

Troubleshooting Steps:

ParameterRecommendationRationale
Acid Reagent Use trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane.[5]These are standard, effective reagents for t-butyl ester deprotection.
Acid Concentration Increase the concentration of TFA in the reaction mixture (e.g., from 20% to 50% in DCM).[5]A higher concentration of acid can increase the reaction rate.
Reaction Time Extend the reaction time and monitor progress using TLC or LC-MS.[5]Some reactions may be slower than anticipated due to substrate-specific effects.
Temperature While most deprotections are done at room temperature, gentle heating can be considered if the reaction is sluggish.[5]Increased temperature can help overcome the activation energy barrier.
Solvent Ensure the substrate is fully dissolved. DCM is a common solvent for TFA-mediated deprotection.[5]Good solubility is crucial for the reaction to proceed efficiently.
Issue 2: Observation of an Unexpected Side Product with a Higher Molecular Weight After Deprotection

Question: After t-butyl ester deprotection using TFA, my final product shows a mass increase of 56 Da. What is this side product?

Answer:

This is a classic side reaction during the deprotection of t-butyl esters. The acidic cleavage of the t-butyl group generates a stable tert-butyl cation. This reactive electrophile can then alkylate nucleophilic residues on your target molecule, a process known as t-butylation.[5] The mass increase of 56 Da corresponds to the addition of a t-butyl group (C₄H₈).

Commonly Alkylated Residues:

  • Tryptophan

  • Methionine

  • Tyrosine

  • Cysteine

Preventative Measures:

The most effective way to prevent this side reaction is to use a "scavenger" in the reaction mixture. Scavengers are nucleophilic compounds that react with and "trap" the tert-butyl cations before they can react with your molecule of interest.

ScavengerRecommended Concentration
Triisopropylsilane (TIS)2.5 - 5% (v/v)
Water2.5 - 5% (v/v)
Thioanisole2.5 - 5% (v/v)

Data compiled from general knowledge of peptide chemistry and deprotection protocols.[5]

Issue 3: Low Yield or Multiple Products in Conjugation Reactions with the Methylamino Group

Question: I am getting a low yield of my desired product when reacting the methylamino group. What are the potential reasons?

Answer:

Low yields in conjugation reactions involving the secondary amine can stem from several factors:

  • Over-alkylation: The secondary amine of the linker is nucleophilic. After it reacts with an electrophile (e.g., an alkyl halide), the resulting tertiary amine can sometimes be further alkylated, leading to a quaternary ammonium salt. This is a common issue with the alkylation of amines.[11]

  • Suboptimal Reaction Conditions: The pH of the reaction is crucial. For reactions with NHS esters, a pH of 7.5-8.5 is generally optimal. For reductive amination with aldehydes or ketones, the pH needs to be controlled to favor imine formation.

  • Steric Hindrance: The molecule you are trying to conjugate may be sterically hindered, preventing efficient reaction with the methylamino group.

  • Hydrolysis of the Formed Imine: In reductive amination, the intermediate imine can be unstable and hydrolyze back to the amine and the carbonyl compound, especially in the presence of excess water.[12]

Troubleshooting Steps:

  • Control Stoichiometry: Use a controlled excess of the this compound to favor the desired mono-conjugated product.

  • Optimize pH: Buffer the reaction mixture to the optimal pH for the specific conjugation chemistry being used.

  • Use a Dehydrating Agent: For imine formation, consider the use of a dehydrating agent like molecular sieves to drive the reaction forward.[12]

  • Consider a Longer PEG Linker: If steric hindrance is suspected, using a linker with a longer PEG chain may be beneficial.

Experimental Protocols & Visualizations

General Protocol for t-butyl Ester Deprotection
  • Dissolve the t-butyl ester-protected compound in Dichloromethane (DCM).

  • Cool the solution to 0°C.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Add a scavenger, such as triisopropylsilane (TIS), to a final concentration of 2.5-5% (v/v).[5]

  • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting deprotected amine can be precipitated with a non-polar solvent like diethyl ether or further purified.[5]

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup dissolve Dissolve Substrate in DCM cool Cool to 0°C dissolve->cool add_tfa Add TFA (20-50%) cool->add_tfa add_scavenger Add Scavenger (e.g., TIS) add_tfa->add_scavenger stir Stir and Warm to RT add_scavenger->stir monitor Monitor (TLC/LC-MS) stir->monitor concentrate Concentrate in vacuo monitor->concentrate precipitate Precipitate/Purify concentrate->precipitate

Caption: Workflow for t-butyl ester deprotection.

Mechanism of t-butylation Side Reaction

The diagram below illustrates how the tert-butyl cation, generated during deprotection, can lead to an unwanted side reaction with a nucleophilic group on a target molecule.

TButylation_Side_Reaction tBu_Ester R-COO-tBu Protonated_Ester R-COO(H+)-tBu tBu_Ester->Protonated_Ester + H+ H_plus H+ Carboxylic_Acid R-COOH Protonated_Ester->Carboxylic_Acid Desired Product tBu_Cation tBu+ Protonated_Ester->tBu_Cation Generates Side_Product Target-Nu-tBu tBu_Cation->Side_Product Side Reaction Trapped_Cation Scavenger-tBu tBu_Cation->Trapped_Cation Prevention Nucleophile Target-Nu Scavenger Scavenger-H

Caption: t-butylation side reaction pathway.

General Reaction Scheme

This diagram shows the intended use of this compound, involving conjugation via the methylamino group followed by deprotection of the t-butyl ester.

General_Reaction_Scheme start Methylamino-PEG3-tBu ester conjugation Conjugation Reaction (e.g., Amide bond formation) start->conjugation molecule1 Molecule 1 (with Electrophile) molecule1->conjugation intermediate Conjugated Intermediate (tBu protected) conjugation->intermediate deprotection Deprotection (Acid, Scavenger) intermediate->deprotection final_product Final Conjugate (with free COOH) deprotection->final_product

Caption: General experimental workflow.

References

Technical Support Center: Purification of Methylamino-PEG3-t-butyl Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of Methylamino-PEG3-t-butyl ester conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its purification?

This compound is a heterobifunctional linker with three key features that dictate the purification strategy for its conjugates:

  • Methylamino Group: A secondary amine that provides a reactive site for conjugation with molecules containing carboxylic acids or activated esters.[1][2] Its basicity can sometimes lead to tailing on silica gel columns.

  • PEG3 Spacer: A short, hydrophilic polyethylene glycol chain that enhances the solubility of the conjugate in aqueous media.[2][3] This high polarity can make normal-phase chromatography challenging, often causing streaking.[4][5]

  • t-Butyl Ester: A protecting group for a carboxylic acid. It is stable under neutral and basic conditions but can be cleaved under acidic conditions to reveal the carboxylic acid for subsequent reactions.[2][3][6]

Q2: What are the most common impurities encountered when working with this compound conjugates?

The reaction mixture can be heterogeneous, containing several impurities that need to be removed:

  • Unreacted starting materials, including excess this compound and the unconjugated substrate (e.g., peptide, small molecule).[7]

  • Reaction byproducts formed during the conjugation step.[7]

  • Hydrolyzed this compound, where the t-butyl ester has been prematurely cleaved to the corresponding carboxylic acid.

  • In cases of multiple reactive sites on the substrate, di- or multi-PEGylated species may be present.[7]

Q3: Which chromatographic technique is most effective for purifying this compound conjugates?

High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for purifying PEGylated molecules.[7][] For this compound conjugates, Reversed-Phase HPLC (RP-HPLC) is generally the method of choice due to its high resolving power for separating molecules based on their hydrophobicity.[4][][9]

Other potentially useful techniques, depending on the conjugate's properties, include:

  • Size Exclusion Chromatography (SEC): Effective for removing small molecule impurities from larger conjugates or for separating aggregates.[][10]

  • Ion Exchange Chromatography (IEX): Can be used if the conjugate or impurities have a net charge, allowing for separation based on charge differences.[]

Q4: How can I monitor the purity of my conjugate during purification?

Purity is typically monitored using analytical RP-HPLC coupled with a suitable detector. Common detectors include:

  • UV-Vis Spectrophotometer: If the conjugated molecule has a chromophore.

  • Evaporative Light Scattering Detector (ELSD): Useful for detecting compounds with no strong UV chromophore, like the PEG linker itself.[9]

  • Mass Spectrometer (MS): Provides mass information for peak identification and confirmation of the desired conjugate.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound conjugates.

Symptom Possible Cause(s) Suggested Solution(s)
Poor Resolution/Peak Tailing in RP-HPLC Secondary interactions between the basic methylamino group and the silica-based stationary phase.Add a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (0.05-0.1%) to the mobile phase to improve peak shape. Caution: Prolonged exposure to acidic conditions can hydrolyze the t-butyl ester. Consider using a different, less harsh acid or a neutral pH mobile phase if ester stability is a concern.
Suboptimal gradient elution.Optimize the gradient profile. A shallower gradient around the elution time of the components of interest can improve resolution.[7]
Inappropriate column chemistry.For PEGylated compounds, C8 or C18 columns are commonly used.[7] Experiment with different stationary phases and pore sizes to find the best separation.
Low Recovery of Purified Conjugate Irreversible adsorption of the conjugate to the column.Try a different column chemistry or modify the mobile phase to reduce non-specific binding.[7]
Precipitation of the conjugate on the column.Ensure the conjugate is soluble in the mobile phase throughout the entire gradient.[7]
Degradation of the conjugate during purification.Investigate the stability of your conjugate at different pH values and temperatures. Consider using a faster purification method or adding stabilizers.[7]
Presence of an Unexpected Peak Corresponding to the Hydrolyzed t-Butyl Ester The mobile phase is too acidic, causing the cleavage of the t-butyl ester protecting group.[6]Avoid using strong acids like TFA in the mobile phase if the t-butyl ester needs to remain intact. Consider using formic acid or running the purification at a neutral pH.
The crude reaction mixture was exposed to acidic conditions before purification.Ensure all handling and storage of the conjugate prior to purification are under neutral or slightly basic conditions.
Difficulty Detecting the Product The conjugate lacks a strong UV chromophore.Use an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) for detection.[9]

Experimental Protocols

General Protocol for RP-HPLC Purification

This is a general starting protocol. Optimization will be required based on the specific properties of the conjugate.

  • Column Selection:

    • Start with a C18 or C8 reversed-phase column with a suitable particle and pore size.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. (Note: Use formic acid as a milder alternative to TFA to minimize t-butyl ester hydrolysis. If hydrolysis is still an issue, consider a neutral pH buffer system like ammonium acetate).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas all mobile phases before use.

  • Sample Preparation:

    • Dissolve the crude reaction mixture in a solvent compatible with the initial mobile phase conditions (e.g., a small amount of Mobile Phase B or DMSO, then dilute with Mobile Phase A).

    • Centrifuge the sample to remove any particulates before injection.

  • Gradient Elution:

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

    • Inject the sample.

    • Run a linear gradient to increase the percentage of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

    • Hold at high %B to wash the column, then return to initial conditions to re-equilibrate.

  • Detection and Fraction Collection:

    • Monitor the elution profile using a suitable detector (UV-Vis, ELSD, or MS).

    • Collect fractions corresponding to the peak of the desired conjugate.

  • Purity Analysis and Product Recovery:

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Pool the pure fractions.

    • Remove the solvent, typically by lyophilization if volatile buffers were used.

Visualizations

Purification_Workflow Purification Workflow for this compound Conjugates cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Recovery Crude Crude Reaction Mixture Dissolve Dissolve in Compatible Solvent Crude->Dissolve Filter Centrifuge/Filter Dissolve->Filter HPLC Preparative RP-HPLC Filter->HPLC Fractions Collect Fractions HPLC->Fractions Purity Analyze Fraction Purity (Analytical HPLC/MS) Fractions->Purity Pool Pool Pure Fractions Purity->Pool Evaporate Solvent Removal (Lyophilization) Pool->Evaporate Final Purified Conjugate Evaporate->Final

Caption: General workflow for the purification of this compound conjugates.

Troubleshooting_Logic Troubleshooting Logic for Purification Issues cluster_causes Identify Potential Cause cluster_solutions Implement Solution Start Purification Issue (e.g., Poor Resolution, Low Yield) Cause1 Mobile Phase (pH, Additives) Start->Cause1 Cause2 Column (Chemistry, Condition) Start->Cause2 Cause3 Gradient Profile Start->Cause3 Cause4 Sample Stability Start->Cause4 Sol1 Adjust pH/ Change Additive Cause1->Sol1 Sol2 Try Different Column Cause2->Sol2 Sol3 Optimize Gradient (e.g., Shallower Slope) Cause3->Sol3 Sol4 Modify Conditions (Temp, Time) Cause4->Sol4 Result Improved Purification? Sol1->Result Sol2->Result Sol3->Result Sol4->Result Result->Start No End Successful Purification Result->End Yes

Caption: A logical approach to troubleshooting common purification issues.

References

Technical Support Center: Stability and Troubleshooting of t-Butyl Ester Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of t-butyl (t-Bu) ester protecting groups.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the cleavage of t-butyl esters and other experimental manipulations.

1. Incomplete Deprotection of the t-Butyl Ester

  • Symptom: NMR, LC-MS, or TLC analysis indicates the presence of starting material after the deprotection reaction.

  • Possible Causes & Solutions:

    • Insufficient Acid Strength or Concentration: The concentration of the acid may be too low to effect complete cleavage. For instance, while some protocols use 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), more robust cleavage may require neat TFA.[1]

    • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. If the reaction time is too short or the temperature is too low (many are run at room temperature), the reaction may not go to completion.[1]

    • Steric Hindrance: A sterically hindered t-butyl ester may require longer reaction times or stronger acidic conditions for complete removal.

    • Presence of a Base: Any residual base in the reaction mixture will neutralize the acid, rendering it ineffective. Ensure all reagents and solvents are free of basic impurities.

Troubleshooting Workflow for Incomplete Deprotection

start Incomplete Deprotection Observed check_acid Verify Acid Concentration and Purity start->check_acid increase_acid Increase Acid Concentration (e.g., from 50% to 95-100% TFA) check_acid->increase_acid Concentration Low extend_time Extend Reaction Time (Monitor by TLC/LC-MS) check_acid->extend_time Concentration OK result Complete Deprotection increase_acid->result check_temp Is Reaction at Room Temperature? extend_time->check_temp extend_time->result Reaction Complete increase_temp Consider Gentle Heating (if substrate is stable) check_temp->increase_temp No check_base Check for Basic Impurities check_temp->check_base Yes increase_temp->result purify_reagents Purify Solvents/Reagents check_base->purify_reagents Impurities Suspected purify_reagents->result

Caption: Troubleshooting workflow for incomplete t-butyl ester deprotection.

2. Formation of Side Products

  • Symptom: Observation of unexpected peaks in LC-MS or spots on a TLC plate.

  • Possible Causes & Solutions:

    • Alkylation by t-Butyl Cation: The cleavage of the t-butyl ester generates a stable t-butyl cation, which is a potent electrophile. This cation can alkylate nucleophilic residues in your molecule, such as tryptophan, methionine, and tyrosine. The use of scavengers like triisopropylsilane (TIS) or thioanisole is crucial to trap the t-butyl cation.[1]

    • Cleavage of Other Acid-Labile Groups: If your molecule contains other acid-sensitive protecting groups (e.g., Boc, trityl), they may also be cleaved under the deprotection conditions. Consider using a milder deprotection method if selectivity is required.

    • Decomposition of Sensitive Substrates: Some molecules may not be stable to strong acidic conditions, leading to degradation.

3. Difficulty in Achieving Selective Deprotection

  • Symptom: Removal of both the t-butyl ester and another acid-labile protecting group (e.g., N-Boc) when only cleavage of the t-butyl ester is desired.

  • Possible Causes & Solutions:

    • Similar Lability: The t-butyl ester and other protecting groups like Boc have similar lability under strongly acidic conditions.

    • Milder Deprotection Conditions: Employ milder or alternative deprotection reagents. For example, ZnBr2 in DCM has been shown to selectively cleave t-butyl esters in the presence of some other acid-labile groups.[2] Another approach is the use of catalytic tris(4-bromophenyl)amminium radical cation (Magic Blue) with triethylsilane.[3]

Frequently Asked Questions (FAQs)

Q1: Under what conditions are t-butyl esters generally stable?

A1: t-Butyl esters are highly stable under neutral and basic conditions.[4] They are also resistant to many nucleophiles and reducing agents.[5]

Q2: What are the most common reagents for t-butyl ester deprotection?

A2: The most common reagents are strong acids such as trifluoroacetic acid (TFA), often used in a solvent like dichloromethane (DCM), and anhydrous hydrogen chloride (HCl) in an organic solvent like dioxane or diethyl ether.[6]

Q3: How can I prevent the t-butylation of sensitive amino acid residues during deprotection?

A3: The addition of scavengers to the reaction mixture is the most effective way to prevent this side reaction. Common scavengers include triisopropylsilane (TIS), water, and thioanisole. These molecules react with the liberated t-butyl cation, preventing it from alkylating your desired product.

Q4: Can I selectively cleave a t-butyl ester in the presence of a Boc group?

A4: While challenging due to their similar acid lability, some degree of selectivity can be achieved. Using carefully controlled conditions with a weaker acid or a Lewis acid like ZnBr2 may favor the cleavage of one over the other, although this is highly substrate-dependent.[2] It has been reported that 4M HCl in dioxane can selectively deprotect N-Boc groups in the presence of t-butyl esters.[7]

Q5: My reaction is complete, but I'm having trouble isolating my product after TFA deprotection. What should I do?

A5: Residual TFA can be difficult to remove. Co-evaporation with a solvent like toluene can help. If your product is a peptide, precipitation in cold diethyl ether is a common purification method.

Quantitative Stability Data

The stability of the t-butyl ester is highly dependent on the reaction conditions. The following table summarizes its stability under various conditions.

ConditionStabilityNotes
pH
< 1 (100°C)LabileRapid hydrolysis occurs at elevated temperatures in strongly acidic aqueous solutions.[7]
1 (Room Temperature)Moderately LabileHydrolysis will occur, but at a slower rate than at elevated temperatures.[7]
4 (Room Temperature)Generally StableRelatively stable, but some slow hydrolysis may occur over extended periods.[7]
7 (Neutral)StableHighly stable under neutral conditions.
9 (Room Temperature)StableStable under mildly basic conditions.[7]
> 12 (Room Temperature)LabileCan be cleaved by strong bases, although this is less common than acidic cleavage.[2]
Reagents
Trifluoroacetic Acid (TFA)LabileCommonly used for deprotection, often in DCM (e.g., 20-95% TFA). Cleavage is typically rapid.
Hydrogen Chloride (HCl) in Dioxane/EtherLabileAn effective and classic reagent for deprotection.[6]
Sulfuric Acid (H₂SO₄), Phosphoric Acid (H₃PO₄)LabileStrong inorganic acids that can be used for cleavage.[6]
Zinc Bromide (ZnBr₂) in DCMLabileA milder Lewis acid approach that can offer selectivity in the presence of other acid-labile groups.[2]
Basic Conditions (e.g., NaOH, KOH)Labile under strong basic conditionsWhile generally stable to bases, strong basic conditions can induce hydrolysis.
Nucleophiles (e.g., amines, alkoxides)Generally StableResistant to a wide range of nucleophiles.[5]
Reducing Agents (e.g., H₂/Pd, NaBH₄)StableGenerally stable to common reducing agents.

Experimental Protocols

Protocol 1: General Procedure for TFA-Mediated Deprotection

  • Dissolve the t-butyl ester-protected compound in dichloromethane (DCM) (e.g., 0.1 M).

  • Add trifluoroacetic acid (TFA) to the desired concentration (e.g., 20-50% v/v). For more resistant esters, neat TFA can be used.

  • If the substrate contains sensitive residues (e.g., Trp, Met), add a scavenger such as triisopropylsilane (TIS) (2-5% v/v).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (2-3 times) can aid in the removal of residual TFA.

  • The crude product can be further purified by precipitation, crystallization, or chromatography as needed.

Protocol 2: Selective Deprotection with Zinc Bromide (ZnBr₂)

  • Dissolve the t-butyl ester-protected compound in anhydrous dichloromethane (DCM).

  • Add zinc bromide (ZnBr₂) (typically 1.5-3 equivalents).

  • Stir the suspension at room temperature.

  • Monitor the reaction by TLC or LC-MS. Reaction times can be longer than with strong acids, sometimes requiring several hours to overnight.[2]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.[6]

Protocol 3: HPLC Analysis for Monitoring Deprotection

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient would be from 5% to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for your compound (e.g., 214 nm for peptides, or a wavelength where a chromophore absorbs).

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., 50:50 water:acetonitrile) and filter before injection.

  • Analysis: Monitor the disappearance of the starting material peak and the appearance of the product peak over time.

Visualizations

Acid-Catalyzed Deprotection Mechanism of a t-Butyl Ester

cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Fate of t-Butyl Cation R-CO-O-tBu t-Butyl Ester Protonated_Ester Protonated Ester R-CO-O-tBu->Protonated_Ester + H+ H+ H+ Protonated_Ester_2 Protonated Ester Carboxylic_Acid Carboxylic Acid Protonated_Ester_2->Carboxylic_Acid Loss of t-Bu+ tBu_cation t-Butyl Cation Protonated_Ester_2->tBu_cation tBu_cation_2 t-Butyl Cation Isobutylene Isobutylene tBu_cation_2->Isobutylene - H+ H+_regen H+ Isobutylene->H+_regen

Caption: Acid-catalyzed cleavage mechanism of a tert-butyl ester.

References

Technical Support Center: Improving PEG Linker Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in PEG linker conjugation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing PEGylation efficiency?

Several factors can significantly impact the success of your PEGylation reaction. The most critical include:

  • Reaction pH: The pH of the reaction buffer affects the reactivity of both the PEG linker and the target functional groups on the biomolecule. For example, amine-reactive PEG linkers like NHS esters are most effective at a pH of 7.5-8.5.[1][2]

  • Molar Ratio of PEG to Protein: The ratio of PEG linker to your biomolecule influences the degree of PEGylation. A higher molar excess of PEG can lead to multiple PEG chains being attached to a single molecule.[3][4]

  • Reaction Time and Temperature: These parameters control the kinetics of the conjugation reaction. Longer reaction times and higher temperatures can increase the overall yield but may also lead to side reactions or protein degradation.[2][4]

  • Buffer Composition: The components of your reaction buffer can interfere with the conjugation. For instance, buffers containing primary amines like Tris will compete with the target amines on the protein when using amine-reactive PEGs.[5]

  • Purity and Stability of PEG Reagent: The quality of your PEG linker is crucial. Impurities or degradation of the reactive group can lead to low conjugation efficiency.[1][6] It is important to store PEG reagents under appropriate conditions, typically in the dark at low temperatures and under an inert atmosphere like nitrogen or argon.[7][8][9]

Q2: How can I improve the site-specificity of my PEGylation reaction?

Achieving site-specific PEGylation is often desirable to maintain the biological activity of the protein. Here are some strategies:

  • pH Optimization: For amine-reactive PEGs, you can favor N-terminal PEGylation by performing the reaction at a lower pH (around 7.0 or slightly below), as the N-terminal alpha-amino group generally has a lower pKa than the epsilon-amino groups of lysine residues.[4]

  • Thiol-Reactive PEGylation: Cysteine residues are less abundant than lysine residues in most proteins. By introducing a unique cysteine residue through site-directed mutagenesis, you can achieve highly specific PEGylation using thiol-reactive PEGs like maleimides.[10]

  • Enzymatic Ligation: Enzymes like transglutaminase can be used to site-selectively attach PEG linkers to specific glutamine residues.[11][12]

  • Click Chemistry: Bioorthogonal reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), allow for highly specific conjugation to non-native functional groups introduced into the protein.[11]

Q3: My PEGylated protein is showing aggregation. What can I do?

Aggregation during or after PEGylation can be a significant issue. Here are some troubleshooting steps:

  • Optimize Buffer Conditions: Ensure your protein is in a buffer that promotes its stability. This includes optimizing pH and ionic strength.

  • Control Linker Addition: Add the dissolved PEG linker solution to the protein solution slowly and with gentle mixing. This prevents localized high concentrations of the linker that can cause precipitation.[5]

  • Use of Excipients: Consider adding stabilizing excipients to your reaction buffer, such as sugars (e.g., sucrose, trehalose) or non-ionic surfactants (e.g., polysorbate 80), to prevent protein aggregation.

  • PEG Chain Length: In some cases, using a longer PEG chain can help to improve the solubility and reduce aggregation of the final conjugate.[1]

Q4: How do I remove unreacted PEG and purify my PEGylated conjugate?

Purification is a critical step to obtain a homogenous product. Common methods include:

  • Size Exclusion Chromatography (SEC): This is a widely used method to separate the larger PEGylated protein from the smaller, unreacted PEG linker and protein.[3][13]

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on their charge. Since PEGylation can alter the overall charge of a protein, IEX can be effective in separating PEGylated species from the unmodified protein.

  • Dialysis: Dialysis can be used to remove smaller unreacted PEG molecules from the final product.[1]

Troubleshooting Guide

This guide addresses common problems encountered during PEGylation experiments and provides recommended solutions.

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Inactive PEG Reagent: The reactive group on the PEG linker has hydrolyzed or degraded due to improper storage or handling.[7]Use a fresh batch of PEG reagent. Ensure proper storage conditions (low temperature, dark, under inert gas).[7][8][9] Perform a quality control check on the PEG reagent to assess its activity.[4]
Suboptimal Reaction pH: The pH of the buffer is not optimal for the specific conjugation chemistry.[2]Adjust the reaction pH to the recommended range for your PEG linker. For example, use a pH of 7.5-8.5 for NHS-PEG reactions.[1][2]
Competing Nucleophiles in Buffer: The buffer contains molecules that react with the PEG linker (e.g., Tris buffer for NHS-PEG).[5]Use a non-reactive buffer system, such as phosphate-buffered saline (PBS) or HEPES, for your conjugation reaction.[5]
Inaccessible Target Functional Groups: The target amino acids (e.g., lysines, cysteines) are buried within the protein structure and not accessible to the PEG linker.Consider denaturing and refolding the protein under controlled conditions to expose the target sites. Alternatively, use a longer PEG linker to overcome steric hindrance.[1]
Multiple PEGylation Products (Polydispersity) High Molar Ratio of PEG to Protein: Using a large excess of the PEG linker increases the likelihood of multiple PEG chains attaching to the protein.[2]Optimize the molar ratio of PEG to protein by performing a titration experiment. Start with a lower molar excess (e.g., 1:1 to 5:1) and analyze the products.[2]
Long Reaction Time: Extended reaction times can lead to the PEGylation of less reactive sites.Reduce the reaction time and monitor the progress of the reaction using techniques like SDS-PAGE or HPLC.
Loss of Biological Activity PEGylation at or near the Active Site: The PEG chain is attached to an amino acid that is critical for the protein's function.Employ site-directed PEGylation strategies to target residues away from the active site.[4] Protect the active site with a reversible ligand during the PEGylation reaction.
Protein Denaturation: The reaction conditions (e.g., pH, temperature, organic co-solvents) have caused the protein to unfold.Perform the reaction under milder conditions (e.g., lower temperature, neutral pH). Screen different buffer conditions to find one that maintains protein stability.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and expected outcomes for common PEGylation chemistries.

Table 1: Amine-Reactive PEGylation (NHS Ester Chemistry)

ParameterRecommended RangeExpected Outcome
Molar Ratio (PEG:Protein) 1:1 to 20:1Increasing the ratio generally increases the degree of PEGylation.
pH 7.5 - 8.5[1][2]Optimal for reaction with primary amines (lysine, N-terminus).
Temperature 4 - 25 °CLower temperatures can help maintain protein stability.
Reaction Time 30 minutes - 4 hours[2]Longer times can lead to higher degrees of PEGylation.
Typical Yield 50 - 90%Highly dependent on the protein and reaction conditions.

Table 2: Thiol-Reactive PEGylation (Maleimide Chemistry)

ParameterRecommended RangeExpected Outcome
Molar Ratio (PEG:Protein) 1:1 to 5:1A lower excess is often sufficient due to the higher specificity.
pH 6.5 - 7.5Optimal for reaction with free thiols (cysteine).
Temperature 4 - 25 °CReactions are typically performed at room temperature or on ice.
Reaction Time 1 - 4 hoursGenerally proceeds to completion within a few hours.
Typical Yield > 90%Often results in high yields of mono-PEGylated product if a single free cysteine is present.

Experimental Protocols

Protocol 1: General Procedure for Amine-Reactive PEGylation using NHS Ester

  • Protein Preparation: Dissolve the protein in a suitable non-amine containing buffer (e.g., 100 mM phosphate buffer, pH 7.5) to a final concentration of 1-10 mg/mL.[14]

  • PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in the same reaction buffer or a compatible anhydrous solvent like DMSO.

  • Conjugation Reaction: Add the dissolved PEG-NHS ester to the protein solution at the desired molar ratio (e.g., 5:1 PEG:protein).

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or overnight at 4°C.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Purification: Purify the PEGylated protein from unreacted PEG and quenching reagents using size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Analysis: Analyze the purified conjugate using SDS-PAGE, HPLC, and/or mass spectrometry to determine the degree of PEGylation and purity.[14]

Protocol 2: General Procedure for Thiol-Reactive PEGylation using Maleimide

  • Protein Preparation: If the protein contains disulfide bonds that need to be reduced to generate free thiols, incubate the protein with a reducing agent like DTT or TCEP. Subsequently, remove the reducing agent using a desalting column. Resuspend the protein in a désoxygénated, amine-free buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2).

  • PEG Reagent Preparation: Immediately before use, dissolve the PEG-Maleimide in the same reaction buffer or a compatible solvent like DMSO.

  • Conjugation Reaction: Add the dissolved PEG-Maleimide to the protein solution at a molar ratio of 1:1 to 5:1 (PEG:protein).

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 4 hours. The reaction should be performed in the dark to prevent degradation of the maleimide group.[7]

  • Quenching: Quench the reaction by adding a free thiol-containing molecule, such as L-cysteine or beta-mercaptoethanol, to a final concentration of 10-20 mM.

  • Purification: Purify the PEGylated protein using SEC or IEX.

  • Analysis: Characterize the final product using SDS-PAGE, HPLC, and mass spectrometry to confirm conjugation and purity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis protein_prep Protein Preparation (Buffer Exchange, Concentration) conjugation PEGylation Reaction (pH, Temp, Molar Ratio) protein_prep->conjugation peg_prep PEG Reagent (Dissolution) peg_prep->conjugation quenching Quenching (Stop Reaction) conjugation->quenching purification Purification (SEC, IEX) quenching->purification analysis Characterization (SDS-PAGE, HPLC, MS) purification->analysis

Caption: A general experimental workflow for protein PEGylation.

troubleshooting_logic start Low PEGylation Efficiency? check_reagent Is PEG Reagent Active? start->check_reagent check_ph Is Reaction pH Optimal? check_reagent->check_ph Yes solution_reagent Use Fresh Reagent check_reagent->solution_reagent No check_buffer Is Buffer Non-Reactive? check_ph->check_buffer Yes solution_ph Adjust pH check_ph->solution_ph No check_ratio Is Molar Ratio Sufficient? check_buffer->check_ratio Yes solution_buffer Change Buffer check_buffer->solution_buffer No solution_ratio Increase Molar Ratio check_ratio->solution_ratio No end Successful PEGylation check_ratio->end Yes solution_reagent->start solution_ph->start solution_buffer->start solution_ratio->start

Caption: A troubleshooting decision tree for low PEGylation efficiency.

signaling_pathway cluster_amine Amine-Reactive PEGylation cluster_thiol Thiol-Reactive PEGylation protein_amine Protein (Lysine, N-terminus) pegylated_protein_amine PEGylated Protein (Amide Bond) protein_amine->pegylated_protein_amine pH 7.5-8.5 peg_nhs PEG-NHS Ester peg_nhs->pegylated_protein_amine protein_thiol Protein (Cysteine) pegylated_protein_thiol PEGylated Protein (Thioether Bond) protein_thiol->pegylated_protein_thiol pH 6.5-7.5 peg_maleimide PEG-Maleimide peg_maleimide->pegylated_protein_thiol

Caption: Reaction pathways for amine and thiol-reactive PEGylation.

References

Troubleshooting low yield in PROTAC synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for PROTAC (Proteolysis Targeting Chimera) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of PROTACs, with a specific focus on addressing issues related to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in PROTAC synthesis?

Low yields in PROTAC synthesis can stem from several factors throughout the multi-step process. The most common culprits include:

  • Inefficient Coupling Reactions: The chemical reactions used to connect the target protein ligand, linker, and E3 ligase ligand may not proceed to completion. This can be due to suboptimal reaction conditions, steric hindrance between the components, or the use of inappropriate coupling reagents.[1][2]

  • Linker-Related Issues: The choice of linker is critical. Issues such as poor solubility of the linker or linker-intermediate constructs, and the linker's chemical stability under the reaction conditions can significantly impact yield.[3][][5]

  • Difficulties in Purification: PROTACs are often large and complex molecules, which can make purification challenging. Significant loss of product can occur during chromatographic purification steps.[6][7]

  • Starting Material Quality: The purity of the initial ligands and linker building blocks is crucial. Impurities can interfere with the coupling reactions and lead to the formation of side products, complicating purification and reducing the overall yield.

  • Degradation of Intermediates or Final Product: The chemical stability of the PROTAC and its synthetic intermediates can be a factor. Some functionalities may be sensitive to the reaction or purification conditions, leading to degradation.

Q2: How does the choice of linker (e.g., PEG vs. alkyl) affect the synthesis yield?

The chemical composition of the linker can influence the synthesis yield in several ways:

  • Solubility: PEG (polyethylene glycol) linkers are generally more hydrophilic and can improve the solubility of PROTAC intermediates, which can be beneficial for reaction efficiency, especially in polar solvents.[3][5][8] Alkyl linkers are more hydrophobic and may lead to solubility issues for larger PROTAC constructs.

  • Synthetic Accessibility and Cost: Alkyl linkers are often more readily available and less expensive than PEG linkers of specific lengths and functionalizations. The synthesis of custom PEG linkers can be more complex and costly, potentially impacting the overall efficiency of a research campaign.[3]

  • Reactivity: The functional groups present on the linker (e.g., terminal amines, carboxylic acids, azides, alkynes) dictate the type of conjugation chemistry that can be used. The efficiency of these reactions will directly impact the yield.

Q3: Which conjugation chemistry, amide coupling or click chemistry, generally gives a higher yield?

  • Click Chemistry: Reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) are often reported to provide near-quantitative yields under mild reaction conditions with minimal byproducts.[2][][9] This makes purification simpler and the overall yield higher.

  • Amide Coupling: While widely used and robust, amide coupling reactions typically provide more moderate yields and may require excess reagents and additives, which can lead to more complex reaction mixtures and more challenging purification.[1][2]

Q4: What are the key parameters to optimize in a coupling reaction to improve yield?

To maximize the yield of a coupling reaction, consider optimizing the following:

  • Stoichiometry of Reactants: Systematically vary the molar ratios of the ligands, linker, and coupling reagents.

  • Reaction Time and Temperature: Monitor the reaction progress over time to determine the optimal reaction duration. Increasing the temperature can sometimes improve yields, but it can also lead to degradation.

  • Solvent: The choice of solvent is critical for ensuring that all reactants are fully dissolved and can interact effectively.

  • Coupling Reagents and Additives: For amide bond formation, there is a wide variety of coupling reagents (e.g., HATU, HBTU, EDC) and additives (e.g., HOBt, DIPEA) to choose from. Screening different combinations can significantly impact the yield.

  • Atmosphere: Some reactions are sensitive to air or moisture and may require an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides for Low Yield

Issue 1: Low Yield in Amide Coupling Reactions
Potential Cause Troubleshooting Steps
Poor activation of the carboxylic acid - Ensure your coupling reagent (e.g., HATU, EDC) is fresh and active.- Increase the equivalents of the coupling reagent and/or base (e.g., DIPEA).- Try a different coupling reagent and/or additive combination.
Low nucleophilicity of the amine - If the amine is part of an electron-deficient system, a stronger base may be needed to deprotonate it.- Consider using a more reactive derivative of the amine if possible.
Steric hindrance - If the coupling partners are sterically bulky, try extending the linker to increase the distance between the reactive centers.- Use a less sterically hindered coupling reagent.
Side reactions - Epimerization of chiral centers can be a problem. Use additives like HOBt to suppress this.- Formation of byproducts from the coupling reagent can occur. Optimize stoichiometry and reaction time.
Low solubility of reactants - Screen different solvents or solvent mixtures to ensure all components are fully dissolved.- For hydrophobic molecules, consider using less polar solvents.
Issue 2: Low Yield in Click Chemistry (CuAAC) Reactions
Potential Cause Troubleshooting Steps
Inactive copper catalyst - Ensure the copper (I) source is fresh or generated in situ effectively. If using CuSO₄, ensure the reducing agent (e.g., sodium ascorbate) is fresh and used in sufficient excess.- Degas the solvent and run the reaction under an inert atmosphere to prevent oxidation of Cu(I) to Cu(II).[10]
Poor quality of azide or alkyne - Confirm the purity of your starting materials by NMR or LC-MS.- Azides can be sensitive to light and heat; store them appropriately.
Ligand interference with the catalyst - Some functional groups on the ligands can coordinate with the copper catalyst and inhibit its activity. Consider using a copper-coordinating ligand (e.g., TBTA) to stabilize the catalyst.
Low solubility of reactants - Use a solvent system in which both the azide and alkyne are fully soluble. Common solvents include t-BuOH/water, DMF, or DMSO.[10]
Insufficient reaction time or temperature - While many click reactions are fast at room temperature, some may require gentle heating (e.g., 40-60 °C) or longer reaction times to go to completion.[10]

Data Presentation: Illustrative Yields in PROTAC Synthesis

The following tables provide an illustrative comparison of expected yields for different synthetic strategies. Note: Actual yields are highly dependent on the specific PROTAC molecule, reaction scale, and purification method. The data below represents typical ranges reported in the literature to highlight general trends.

Table 1: Comparison of Typical Yields for Final Conjugation Step

Conjugation ChemistryLinker TypeTypical Yield Range (%)Notes
Amide CouplingAlkyl30 - 60%Yields can be lower with sterically hindered substrates.[1][2]
Amide CouplingPEG40 - 70%Improved solubility of PEGylated intermediates can lead to better yields.
Click Chemistry (CuAAC)Alkyl or PEG70 - 95%Generally high-yielding with fewer byproducts.[][9]

Table 2: Illustrative Overall Yields for a Three-Component PROTAC Synthesis

Synthesis StageAmide Coupling Route (Illustrative Yield)Click Chemistry Route (Illustrative Yield)
Step 1: Ligand 1 functionalization85%90%
Step 2: Linker synthesis/functionalization70%80%
Step 3: Ligand 2 functionalization80%85%
Step 4: First conjugation50%90% (Click reaction)
Step 5: Second conjugation40%50% (Amide coupling)
Overall Illustrative Yield ~12% ~30%

Experimental Protocols

Protocol 1: General Procedure for PROTAC Synthesis via Amide Coupling

This protocol describes a two-step synthesis where a linker is first attached to the E3 ligase ligand, followed by conjugation to the protein of interest (POI) ligand.

Materials:

  • Amine-functionalized E3 ligase ligand

  • Linker with a carboxylic acid and a protected amine

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • TFA (Trifluoroacetic acid)

  • Anhydrous DCM (Dichloromethane)

  • Amine-functionalized POI ligand

  • Preparative HPLC system

Procedure:

  • Step 1: Coupling of Linker to E3 Ligase Ligand a. Dissolve the linker (1.2 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3 eq) and stir for 15 minutes at room temperature. c. Add the amine-functionalized E3 ligase ligand (1 eq) and stir the reaction overnight at room temperature. d. Monitor the reaction by LC-MS. Upon completion, purify the intermediate by flash chromatography or preparative HPLC.

  • Step 2: Deprotection of the Linker a. Dissolve the purified intermediate in anhydrous DCM. b. Add TFA (10-20% v/v) and stir at room temperature for 1-2 hours. c. Monitor deprotection by LC-MS. Once complete, concentrate the reaction mixture under reduced pressure.

  • Step 3: Coupling of POI Ligand a. Dissolve the deprotected intermediate (1 eq) and the POI ligand with a carboxylic acid functionality (1.2 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3 eq) and stir overnight at room temperature. c. Monitor the reaction by LC-MS. d. Upon completion, purify the final PROTAC product by preparative HPLC.

Protocol 2: General Procedure for PROTAC Synthesis via Click Chemistry (CuAAC)

This protocol describes the final conjugation step between an azide-functionalized intermediate and an alkyne-functionalized partner.

Materials:

  • Azide-functionalized intermediate (e.g., POI-linker-N₃)

  • Alkyne-functionalized E3 ligase ligand

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., 1:1 mixture of t-BuOH and water, or DMF)

  • Preparative HPLC system

Procedure:

  • Dissolve the azide-functionalized intermediate (1 eq) and the alkyne-functionalized E3 ligase ligand (1.1 eq) in the chosen solvent.

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq).

  • Add an aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • Stir the reaction at room temperature for 4-12 hours. The reaction is often complete within a few hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final PROTAC product by preparative HPLC.

Visualizations

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_troubleshooting Troubleshooting Logic Start Starting Materials (POI Ligand, Linker, E3 Ligase Ligand) Step1 Step 1: First Conjugation (e.g., Ligand-Linker) Start->Step1 Intermediate Intermediate Product Step1->Intermediate Step2 Step 2: Second Conjugation (e.g., Intermediate-Ligand) Intermediate->Step2 Crude_PROTAC Crude PROTAC Step2->Crude_PROTAC Purification Purification (e.g., HPLC) Crude_PROTAC->Purification Final_PROTAC Final PROTAC Product Purification->Final_PROTAC Characterization Characterization (LC-MS, NMR) Final_PROTAC->Characterization Low_Yield Low Yield Detected Final_PROTAC->Low_Yield Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Optimize_Conditions Optimize Reaction Conditions Low_Yield->Optimize_Conditions Change_Strategy Change Coupling Chemistry/Linker Low_Yield->Change_Strategy

Caption: General workflow for PROTAC synthesis and troubleshooting.

References

Impact of linker composition on PROTAC performance.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the impact of linker composition on the performance of Proteolysis Targeting Chimeras (PROTACs).

Troubleshooting Guide

This section addresses specific issues that may arise during your PROTAC experiments, with a focus on linker-related solutions.

Question: My PROTAC shows good binding to the target protein and the E3 ligase individually but fails to induce significant target degradation. What are the potential linker-related issues?

Answer:

This common issue often points to problems with the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase). The linker is a critical component in orchestrating this complex. Here are several potential linker-related problems and troubleshooting steps:

  • Incorrect Linker Length or Rigidity: The linker might be too short, causing steric hindrance that prevents the target protein and E3 ligase from coming together. Conversely, a linker that is too long or overly flexible can lead to non-productive binding orientations where ubiquitination sites are not accessible.[][2]

  • Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker may orient the target protein in a way that the surface lysine residues are not accessible to the E2 ubiquitin-conjugating enzyme.[3]

  • Poor Physicochemical Properties: The linker's composition can contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target at sufficient concentrations.[2][3]

Question: I'm observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can linker optimization mitigate this?

Answer:

The "hook effect" is a known phenomenon for PROTACs where high concentrations lead to the formation of non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the desired ternary complex.[4][5] While inherent to the PROTAC mechanism, linker design can influence its severity.

  • Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of one protein to the PROTAC increases the affinity for the second protein. This stabilizes the ternary complex over the binary ones. Consider linkers that introduce some rigidity or specific conformations.

  • Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, which can help reduce the entropic penalty of bringing the two proteins together and may lessen the hook effect.[6]

Question: My PROTAC has poor cell permeability. How can I address this by modifying the linker?

Answer:

Poor cell permeability is a significant hurdle for PROTACs due to their large molecular weight. The linker composition plays a crucial role in a PROTAC's ability to cross the cell membrane.[7]

  • Balance Hydrophilicity and Lipophilicity: While polyethylene glycol (PEG) linkers can improve solubility, they can also increase the polar surface area, potentially reducing permeability. Conversely, purely alkyl linkers might be too lipophilic. A combination of PEG and alkyl moieties can help achieve a better balance.[]

  • Promote Intramolecular Folding: Flexible linkers, like PEG linkers, can adopt folded conformations in the lipophilic environment of the cell membrane.[7] This folding can shield the polar parts of the PROTAC, reducing its effective polar surface area and improving passive diffusion across the membrane.[7]

  • Incorporate Rigid Elements: The introduction of rigid elements like piperazine or piperidine rings can sometimes improve permeability by reducing the number of rotatable bonds and providing a more defined conformation.[]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of linkers used in PROTAC design?

A1: The most common linker motifs are flexible chains, such as polyethylene glycol (PEG) and alkyl chains.[][2] Rigid linkers incorporating cyclic structures like piperazine, piperidine, or aromatic rings are also used to provide conformational constraint.[6]

Q2: How does linker length impact PROTAC performance?

A2: Linker length is a critical parameter that needs to be empirically optimized for each target protein and E3 ligase pair.[2] A linker that is too short can prevent the formation of the ternary complex due to steric clashes.[][2] A linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination, or it could lead to the formation of unstable, non-productive complexes.[][2]

Q3: What is the difference between using a PEG linker versus an alkyl linker?

A3: PEG linkers are generally more hydrophilic and can improve the solubility of the PROTAC.[7] They are also flexible and can promote folded conformations that may aid in cell permeability.[7] Alkyl linkers are more hydrophobic and are also highly flexible.[] The choice between them, or a combination of both, depends on the overall physicochemical properties of the PROTAC and the specific requirements for ternary complex formation.

Q4: How do I choose the attachment points for the linker on the target and E3 ligase ligands?

A4: The linker attachment points should be at solvent-exposed regions of the ligands when they are bound to their respective proteins. This minimizes disruption of the key binding interactions. Computational modeling and analysis of co-crystal structures, when available, are valuable tools for identifying suitable attachment points.

Data Presentation

Table 1: Impact of Linker Length and Composition on Physicochemical Properties of BRD4-Targeting PROTACs
PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBANumber of Rotatable Bonds
PROTAC 1 Alkyl785.94.2165.241118
PROTAC 2 PEG2831.93.5174.541222
PROTAC 3 PEG4919.02.8193.041430

Data compiled from publicly available research.[7] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Table 2: Influence of Linker Length on Degradation Efficiency and Permeability of SMARCA2-Targeting PROTACs
PROTACLinker CompositionDC50 (nM)Dmax (%)Permeability (10⁻⁷ cm s⁻¹)
PROTAC A Alkyl>1000<202.5
PROTAC B PEG2500551.8
PROTAC C PEG4250701.1

Data is illustrative and compiled from various sources in the literature.[7] DC50 and Dmax values are cell-line dependent.

Mandatory Visualization

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycle PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Troubleshooting_Workflow Start Start: PROTAC Shows Poor Degradation Check_Binding 1. Confirm Binary Binding (PROTAC to POI and E3) Start->Check_Binding Binding_OK Binding Confirmed? Check_Binding->Binding_OK Check_Permeability 2. Assess Cell Permeability Binding_OK->Check_Permeability Yes End_Inactive End: PROTAC Likely Inactive Binding_OK->End_Inactive No Permeability_OK Sufficient Permeability? Check_Permeability->Permeability_OK Check_Ternary 3. Evaluate Ternary Complex Formation Permeability_OK->Check_Ternary Yes Optimize_Linker 4. Optimize Linker (Length, Composition, Rigidity) Permeability_OK->Optimize_Linker No Ternary_OK Productive Complex? Check_Ternary->Ternary_OK Ternary_OK->Optimize_Linker No Re_evaluate Re-evaluate Degradation Ternary_OK->Re_evaluate Yes Optimize_Linker->Re_evaluate

Caption: A logical workflow for troubleshooting PROTAC performance.

Linker_Properties Linker Linker Composition Length Length Linker->Length Flexibility Flexibility/Rigidity Linker->Flexibility Composition Chemical Makeup (PEG, Alkyl, etc.) Linker->Composition Ternary Ternary Complex Formation & Stability Length->Ternary Flexibility->Ternary Composition->Ternary Properties Physicochemical Properties (Solubility, Permeability) Composition->Properties Efficacy Overall PROTAC Efficacy (DC50, Dmax) Ternary->Efficacy Properties->Efficacy

Caption: Relationship between linker properties and PROTAC efficacy.

Experimental Protocols

Protocol 1: Western Blot for Protein Degradation

This protocol outlines the steps to quantify target protein degradation following PROTAC treatment.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody for the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for the desired time (e.g., 2, 4, 8, 16, or 24 hours).[8]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer.[8] Scrape the cells, collect the lysate, and incubate on ice.[8] Centrifuge to pellet cell debris and collect the supernatant.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples to denature the proteins.[9]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a membrane.[8]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding.[9] Incubate the membrane with the primary antibody against the target protein, followed by washes and incubation with the HRP-conjugated secondary antibody.[9]

  • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal.[9] Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[9]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to confirm the formation of the Target Protein-PROTAC-E3 Ligase ternary complex in cells.

Materials:

  • Treated cell lysates (as prepared for Western Blot)

  • Co-IP lysis/wash buffer

  • Antibody against the E3 ligase or an epitope tag

  • Protein A/G magnetic beads

  • Elution buffer

  • Western blot reagents

Procedure:

  • Lysate Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.[10] Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the primary antibody (e.g., anti-VHL or anti-CRBN) to the pre-cleared lysate and incubate to form antibody-E3 ligase-PROTAC-target protein complexes.

  • Complex Capture: Add fresh protein A/G beads to the lysate and incubate to capture the antibody-protein complexes.[11]

  • Washing: Pellet the beads and wash several times with Co-IP wash buffer to remove non-specifically bound proteins.[11]

  • Elution: Elute the captured proteins from the beads using an elution buffer or by boiling in Laemmli sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against the target protein and the E3 ligase to confirm their co-immunoprecipitation.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This in vitro assay predicts the passive permeability of a PROTAC across a lipid membrane.

Materials:

  • PAMPA filter plates (e.g., 96-well format)

  • Acceptor plates

  • Artificial membrane solution (e.g., lecithin in dodecane)

  • PROTAC stock solution in DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • UV/Vis plate reader or LC-MS/MS for quantification

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.[12]

  • Prepare Plates: Add buffer to the acceptor plate wells.[12] Prepare the PROTAC solutions at the desired concentration in buffer in a separate donor plate.[13]

  • Assay Assembly: Place the coated filter plate on top of the acceptor plate, creating a "sandwich".[12]

  • Incubation: Incubate the plate assembly for a set period (e.g., 4-18 hours) at room temperature.[13][14]

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV/Vis spectroscopy or LC-MS/MS).[13]

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the change in concentration over time and the surface area of the membrane.

References

Technical Support Center: Addressing Aggregation in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding aggregation in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is ADC aggregation and why is it a critical issue? A1: ADC aggregation is the process where individual antibody-drug conjugate molecules cluster together to form larger, higher-molecular-weight species.[1] This is a critical quality attribute to control because aggregation can negatively impact the ADC's stability, efficacy, and safety.[1] Aggregates can lead to reduced solubility, loss of therapeutic activity, and an increased risk of immunogenic reactions in patients.[2][3][4]

Q2: What are the primary causes of aggregation during ADC development? A2: Aggregation can be triggered by a variety of factors related to the ADC's components and the manufacturing process. The most significant cause is often the conjugation of hydrophobic payloads and linkers to the antibody, which exposes hydrophobic patches that promote self-association.[3] Other factors include unfavorable buffer conditions (pH, salt concentration), the use of organic solvents for payload dissolution, high protein concentrations, and physical stressors like elevated temperatures, shear stress from mixing, and repeated freeze-thaw cycles.[2][3][4]

Q3: How does the Drug-to-Antibody Ratio (DAR) affect aggregation? A3: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[5] Generally, a higher DAR increases the overall hydrophobicity of the ADC, which in turn increases the propensity for aggregation.[2][5] While a higher DAR can enhance cytotoxic potency, it often leads to challenges with pharmacokinetics, such as faster clearance from the bloodstream and reduced stability.[5] Achieving a balance that maximizes efficacy while minimizing aggregation is a key goal in ADC development.[2]

Q4: Can the choice of antibody or linker influence aggregation? A4: Yes, both the antibody and the linker play crucial roles. Some antibody constructs, like bispecific antibodies, may have a higher intrinsic tendency to aggregate compared to smaller antibody fragments.[2] The linker's chemical properties are also critical. Using hydrophilic linkers, such as those containing polyethylene glycol (PEG) groups, can significantly reduce the likelihood of aggregation by counteracting the hydrophobicity of the payload.[2][]

Troubleshooting Guide: Diagnosing and Mitigating ADC Aggregation

Use the following decision tree and table to troubleshoot common aggregation issues encountered during your experiments.

G start Aggregation Observed (Post-Conjugation / During Storage) check_process Review Conjugation Process start->check_process check_components Evaluate ADC Components start->check_components check_storage Assess Storage & Formulation start->check_storage proc_stress High Temp / Shear Stress? check_process->proc_stress comp_payload Hydrophobic Payload/Linker? check_components->comp_payload stor_buffer Formulation Buffer Inadequate? check_storage->stor_buffer proc_stress_sol Reduce Temp / Gentle Mixing (e.g., 4°C, orbital shaking) proc_stress->proc_stress_sol Yes proc_buffer Suboptimal Buffer? (pH, Solvents) proc_stress->proc_buffer No proc_buffer_sol Optimize Buffer pH (7.2-8.5 for NHS) Minimize Organic Solvent proc_buffer->proc_buffer_sol Yes proc_conc High Protein Conc.? proc_buffer->proc_conc No proc_conc_sol Reduce Protein Concentration Use Immobilization Technique proc_conc->proc_conc_sol Yes comp_payload_sol Introduce Hydrophilic Linker (PEG) Test Alternative Payloads comp_payload->comp_payload_sol Yes comp_dar High DAR? comp_payload->comp_dar No comp_dar_sol Reduce Molar Excess of Payload Optimize Reaction Time comp_dar->comp_dar_sol Yes stor_buffer_sol Screen Stabilizing Excipients (e.g., Arginine, Sucrose, Polysorbate) stor_buffer->stor_buffer_sol Yes stor_conditions Harsh Storage Conditions? stor_buffer->stor_conditions No stor_conditions_sol Avoid Freeze-Thaw Cycles Protect from Light / Agitation stor_conditions->stor_conditions_sol Yes

Caption: Decision tree for troubleshooting ADC aggregation.
Table 1: Troubleshooting Guide for ADC Aggregation

Potential Cause Observation / Method to Check Recommended Solution(s)
Component Properties
Hydrophobic Payload/LinkerHigh aggregation observed even at low DAR. Check hydrophobicity of components.Use more hydrophilic linkers (e.g., containing PEG or sulfonate groups).[2][] Consider alternative, less hydrophobic payloads if possible.[2]
High Drug-to-Antibody Ratio (DAR)Aggregation increases significantly with higher payload-to-antibody molar excess during conjugation.Optimize conjugation reaction to lower the DAR.[2] Employ site-specific conjugation to create more homogenous ADCs with a controlled DAR.[5]
Antibody InstabilityThe unconjugated antibody shows signs of aggregation under similar buffer/stress conditions.Screen for a more stable antibody clone. Use smaller, more stable antibody fragments.[2]
Conjugation Process Conditions
Thermal or Shear StressAggregation appears after steps involving heating or vigorous mixing.Reduce reaction temperature and incubate for a longer duration (e.g., 4°C).[7] Use gentle mixing methods instead of vortexing.[2]
Unfavorable Buffer pHThe reaction buffer pH is close to the antibody's isoelectric point (pI), reducing its solubility.[3]Adjust the buffer pH to be at least 1 unit away from the antibody's pI. For NHS-ester reactions, maintain pH 7.2-8.5.[3][7]
High Protein ConcentrationAggregation is more pronounced in highly concentrated reaction mixtures.Reduce the antibody concentration during conjugation.[2] Use solid-phase immobilization to keep antibody molecules physically separated during the reaction.[3][8]
Organic Co-solventsHydrophobic payloads require organic solvents (e.g., DMSO) for solubilization, which can denature the antibody.Minimize the final concentration of the organic co-solvent in the reaction mixture. Add the dissolved payload to the antibody solution slowly with gentle mixing.[3][7]
Formulation & Storage
Inadequate Formulation BufferThe ADC is stable post-purification but aggregates over time in the storage buffer.Screen different formulation buffers and pH ranges. Add stabilizing excipients like sugars (sucrose, trehalose), amino acids (arginine, histidine), and non-ionic surfactants (Polysorbate 20/80).[][9]
Physical InstabilityAggregation occurs after freeze-thaw cycles, shipping (agitation), or exposure to light.Aliquot the ADC to avoid repeated freeze-thaw cycles. Protect from light.[2] Ensure formulation includes surfactants to protect against surface-induced aggregation.[9]

Analytical Techniques & Protocols

Detecting and quantifying aggregation is crucial for process development and quality control. A combination of orthogonal methods is recommended for a comprehensive analysis.[10]

G start ADC Sample (Post-Conjugation / Stability) sec SEC / SEC-MALS (Size Exclusion Chromatography) start->sec dls DLS (Dynamic Light Scattering) start->dls auc AUC (Analytical Ultracentrifugation) start->auc sec_out Quantify % Monomer, % Aggregate, % Fragment sec->sec_out dls_out Average Hydrodynamic Radius (Rh) Polydispersity Index (%Pd) Onset Temperature of Aggregation dls->dls_out auc_out Sedimentation Coefficient Distribution High-Resolution Aggregate Quantification auc->auc_out

Caption: Orthogonal analytical workflow for ADC aggregation.
Table 2: Comparison of Key Analytical Methods

Technique Principle of Operation Key Advantages Limitations
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume as they pass through a porous column.[2]Industry standard for quantification of monomer, aggregates, and fragments.[2][11] High resolution and reproducibility.Potential for non-specific interactions between the ADC and the column matrix, which can alter results.[12][13] Shear forces can disrupt weak aggregates.
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity caused by the Brownian motion of particles to determine their size distribution.[14][15]Rapid, non-invasive, and requires low sample volume.[15] Excellent for screening formulations and assessing the onset of aggregation under thermal stress.[16]Highly sensitive to small amounts of large particles, which can skew results. Provides an average size and is not a quantitative separation technique.[14]
Analytical Ultracentrifugation (AUC) Measures the rate at which molecules sediment under a strong centrifugal force to determine their size, shape, and molecular weight.[2]Highly sensitive method for detecting and quantifying aggregates without a stationary phase, avoiding column interactions.[2][17] Can be performed directly in the formulation buffer.[17]Requires specialized equipment and longer analysis times. More complex data analysis compared to SEC or DLS.
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification

This protocol provides a general method for analyzing ADC aggregation using SE-UHPLC. Optimization of the mobile phase is critical, especially for hydrophobic ADCs.

1. Materials and Equipment:

  • UHPLC or HPLC system with a UV detector (e.g., Agilent 1260 Infinity II Bio-inert LC).[12]

  • SEC column suitable for biologics (e.g., Agilent AdvanceBio SEC, Tosoh TSKgel UP-SW3000).[12][18]

  • Mobile Phase: A buffered saline solution is common (e.g., 150 mM sodium phosphate, pH 6.8). For hydrophobic ADCs, adding an organic modifier like 10-15% isopropanol or acetonitrile can prevent secondary interactions with the column and reduce peak tailing.[13][18]

  • ADC Sample: Diluted with mobile phase to a concentration of approximately 1 mg/mL.[13]

  • Autosampler with temperature control set to 4-8°C.[18]

2. Methodology:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.3-0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Thaw the ADC sample on ice. Centrifuge briefly to remove any pre-existing, large precipitates. Dilute the sample to the target concentration using cold mobile phase.

  • Injection: Inject a defined volume (e.g., 10-20 µL) of the prepared sample onto the column.

  • Data Acquisition: Monitor the column effluent via UV absorbance at 280 nm.[18] The run time should be sufficient to elute the monomer and any smaller fragment peaks.

  • Data Analysis:

    • Identify the peaks corresponding to high-molecular-weight (HMW) species (aggregates), the main peak (monomer), and low-molecular-weight (LMW) species (fragments).

    • Integrate the area under each peak.

    • Calculate the relative percentage of each species by dividing its peak area by the total area of all peaks.

Protocol 2: Dynamic Light Scattering (DLS) for Stability Assessment

This protocol outlines the use of DLS to determine the size distribution and polydispersity of an ADC sample.

1. Materials and Equipment:

  • DLS instrument (e.g., DynaPro Plate Reader).[19]

  • Low-volume cuvette or multi-well plate.

  • Filtration device (0.2 µm or smaller syringe filter or spin-filter) to remove dust and extraneous particles.[20]

  • ADC sample and formulation buffer.

2. Methodology:

  • Sample Preparation:

    • The sample and buffer must be free of dust. Filter a sufficient volume of both the formulation buffer and the ADC sample through a 0.2 µm filter.[20]

    • Important: Use caution when filtering, as it can sometimes induce aggregation.

    • Prepare the sample at a suitable concentration (typically 0.5-2.0 mg/mL) in the filtered buffer.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up.

    • Set the measurement parameters, including temperature, acquisition time, and number of acquisitions.

  • Measurement:

    • First, measure the filtered buffer as a blank to ensure the cuvette and buffer are clean (expect low count rates).[20]

    • Carefully pipette the filtered ADC sample into the cuvette or well, avoiding the introduction of air bubbles.

    • Place the sample in the instrument and allow it to equilibrate to the set temperature for several minutes.

    • Initiate the measurement. The instrument will collect data over a period of time (e.g., 5-10 minutes).[20]

  • Data Analysis:

    • The software will generate a report including the average hydrodynamic radius (Rh), the size distribution profile, and the polydispersity index (%Pd).

    • A monodisperse sample (low aggregation) will typically have a %Pd of less than 20%.[16]

    • For thermal stability, program a temperature ramp (e.g., 25°C to 85°C) and monitor the size and scattering intensity to determine the onset temperature of aggregation.

References

Validation & Comparative

A Comparative Guide to Methylamino-PEG3-t-butyl Ester and Other PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of the conjugate's efficacy, stability, and pharmacokinetic profile. Polyethylene glycol (PEG) linkers have become a cornerstone in this field due to their ability to enhance solubility, reduce immunogenicity, and provide a flexible scaffold for conjugating a targeting moiety to a payload. This guide provides an objective comparison of Methylamino-PEG3-t-butyl ester with other commonly used PEG linkers, supported by a synthesis of established principles and a review of experimental data.

Introduction to this compound

This compound is a heterobifunctional linker that incorporates a short, discrete PEG chain (three ethylene glycol units), a reactive methylamino group, and a t-butyl ester-protected carboxylic acid. This specific combination of functional groups offers distinct advantages in multi-step synthesis and bioconjugation strategies. The methylamino group provides a reactive handle for conjugation to molecules with activated esters or carboxylic acids, while the t-butyl ester serves as a stable protecting group for a terminal carboxyl group, which can be deprotected under acidic conditions for subsequent modifications.[1][2]

Physicochemical and Performance Comparison

The selection of a PEG linker is a balance of optimizing various physicochemical properties to achieve the desired biological outcome. Here, we compare the inferred properties of this compound with other classes of PEG linkers.

PropertyThis compoundShort-Chain Amino-PEG Linkers (e.g., Amino-PEG2-acid)Long-Chain PEG Linkers (e.g., NH2-PEG12-COOH)Branched PEG Linkers
Molecular Weight 291.38 g/mol [3]LowerHigherSignificantly Higher
Linker Length Short and definedShort and definedLong and flexibleVariable, can be long
Solubility Good in aqueous and organic mediaGoodExcellentExcellent
Reactivity Methylamino group for acylationPrimary amine for various conjugationsVaries with terminal groupMultiple reactive sites
Steric Hindrance LowLowHigherHigh
Flexibility ModerateModerateHighHigh
Cell Permeability Potentially favorable due to short lengthGenerally favorableCan be reduced with increasing length[]Generally lower
Protecting Group t-Butyl ester (acid-labile)Often requires protection/deprotectionVariesMultiple protecting groups may be needed

Key Performance Parameters in PROTACs

In the context of PROTACs, the linker plays a pivotal role in the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for ubiquitination and subsequent degradation. Key parameters for evaluating PROTAC efficacy are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[5][6]

While direct comparative data for this compound is not abundant, studies on the effect of PEG linker length in PROTACs provide valuable insights. Generally, an optimal linker length is crucial; a linker that is too short can cause steric hindrance, while an overly long one may lead to unproductive ternary complex formation.[] The short and defined nature of a PEG3 linker like in this compound can be advantageous in scenarios where precise spatial orientation is required.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows relevant to the application of PEG linkers in drug development.

PROTAC Mechanism of Action PROTAC PROTAC (Methylamino-PEG3 Linker) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation workflow.

Synthesis with this compound Linker This compound Intermediate Warhead-Linker Intermediate Linker->Intermediate Amide bond formation Warhead Target-binding Warhead (with COOH) Warhead->Intermediate E3_Ligase_Ligand E3 Ligase Ligand (with reactive group) Final_PROTAC Final PROTAC E3_Ligase_Ligand->Final_PROTAC Deprotection Acidic Deprotection (TFA) Intermediate->Deprotection Deprotection->Final_PROTAC Conjugation

Caption: Synthetic workflow using a protected PEG linker.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate comparison of different linkers.

Protocol 1: Determination of DC50 and Dmax for a PROTAC

Objective: To quantify the potency and efficacy of a PROTAC in degrading a target protein in a cellular context.[5]

Materials:

  • Cancer cell line expressing the target protein (e.g., HeLa, HEK293).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • PROTAC stock solution (e.g., 10 mM in DMSO).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., β-actin, GAPDH).

  • HRP-conjugated secondary antibody.

  • ECL substrate.

  • 96-well and 6-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • PROTAC Treatment: The following day, treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[5]

Protocol 2: In Vitro Metabolic Stability Assay using LC-MS/MS

Objective: To assess the stability of a PROTAC linker in the presence of metabolic enzymes, such as those found in human liver microsomes.[7][8]

Materials:

  • Test PROTAC compound.

  • Human Liver Microsomes (HLM).

  • NADPH regenerating system.

  • Phosphate buffer (pH 7.4).

  • Acetonitrile with an internal standard (for quenching).

  • LC-MS/MS system.

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the PROTAC (e.g., 1 µM final concentration) and HLM in phosphate buffer.

  • Initiation of Reaction: Pre-warm the mixture at 37°C and initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate the proteins and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples to quantify the concentration of the parent PROTAC at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time to determine the in vitro half-life (t1/2).

Conclusion

The selection of a PEG linker is a multifaceted decision that significantly impacts the performance of a bioconjugate. This compound offers a valuable combination of a short, hydrophilic spacer, a reactive methylamino group, and a stable, acid-labile t-butyl ester protecting group. This makes it a versatile tool for the precise construction of complex molecules like PROTACs and ADCs. While direct, quantitative comparisons with every other linker type are not always available, the principles of linker design, supported by the experimental protocols outlined in this guide, provide a rational framework for selecting the optimal linker to advance the development of novel therapeutics. The properties of PEG linkers influence cell permeability and bioavailability, and their chemical stability is a key consideration in drug design.[][9]

References

The Influence of PEG Linker Length on Bioconjugate Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene glycol (PEG) linker is a critical determinant of a bioconjugate's ultimate success. The length of the PEG chain can profoundly influence a molecule's solubility, stability, immunogenicity, and pharmacokinetic profile. This guide provides an objective comparison of different PEG linker lengths in bioconjugation, supported by experimental data and detailed protocols to aid in the rational design of next-generation biotherapeutics.

The covalent attachment of PEG chains, or PEGylation, is a widely employed strategy to enhance the therapeutic properties of proteins, peptides, and antibody-drug conjugates (ADCs). The flexible, hydrophilic nature of PEG linkers can shield the biomolecule from proteolytic degradation and the host immune system, while also increasing its hydrodynamic radius to prolong circulation half-life. The length of the PEG linker is not a one-size-fits-all parameter; it must be carefully optimized for each specific application to achieve the desired balance of properties.

Impact of PEG Linker Length on Key Bioconjugate Attributes

The length of the PEG linker directly impacts several critical quality attributes of a bioconjugate. Shorter PEG linkers (e.g., PEG4, PEG8, PEG12) are often utilized when a compact structure is desired, while longer PEG chains (e.g., PEG24, 2 kDa, 5 kDa, 20 kDa) are typically employed to maximize solubility and in vivo stability.[1]

Table 1: Influence of PEG Linker Length on Physicochemical Properties
PropertyShort PEG Linkers (e.g., PEG4-PEG12)Long PEG Linkers (e.g., >PEG24, 2-40 kDa)
Solubility Moderate improvementSignificant improvement, especially for hydrophobic molecules[2]
Stability Moderate protection from proteolysisEnhanced protection from enzymatic degradation[2]
Steric Hindrance MinimalCan be significant, potentially impacting binding affinity[2]
Hydrodynamic Radius Small increaseSubstantial increase, leading to reduced renal clearance[3]
Table 2: Effect of PEG Linker Length on Pharmacokinetics and Pharmacodynamics of an Affibody-Drug Conjugate
LinkerPlasma Half-life (min)In Vitro Cytotoxicity (IC50, nM)In Vivo Tumor Growth Inhibition
No PEG Linker19.6~10Moderate
4 kDa PEG49.2 (2.5-fold increase)~45 (4.5-fold decrease)Improved
10 kDa PEG219.0 (11.2-fold increase)~220 (22-fold decrease)Most effective

Data synthesized from a study on affibody-drug conjugates targeting HER2.[4] This table illustrates the trade-off between increased half-life and decreased in vitro potency with longer PEG linkers.

Table 3: Comparison of PEG Linker Length on In Vivo Efficacy of Antibody-Drug Conjugates (ADCs)
PEG Linker LengthIn Vitro Cytotoxicity (IC50)Plasma Half-lifeIn Vivo Efficacy
PEG8Lower (more potent)ShorterVariable, dependent on payload and target
PEG18Higher (less potent)LongerOften improved due to better pharmacokinetics[3]

This table provides a qualitative and quantitative overview from available literature on ADCs.[3] The optimal PEG linker length is highly dependent on the specific antibody, payload, and tumor model.

Visualizing the Impact of PEG Linker Length

PEG_Linker_Comparison cluster_short Short PEG Linker cluster_long Long PEG Linker Short_Bioconjugate Biomolecule Short PEG Drug Short_Properties Properties: - Lower Hydrodynamic Radius - Higher in vitro activity - Shorter Half-life Short_Bioconjugate:f1->Short_Properties Long_Bioconjugate Biomolecule Long PEG Drug Long_Properties Properties: - Larger Hydrodynamic Radius - Lower in vitro activity - Longer Half-life - Reduced Immunogenicity Long_Bioconjugate:f1->Long_Properties

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of PEGylated bioconjugates. Below are generalized protocols for common PEGylation and characterization techniques.

Protocol 1: Amine-Reactive PEGylation using NHS Esters

This protocol is suitable for PEGylating proteins via primary amines on lysine residues or the N-terminus.[5][6]

Materials:

  • Protein to be PEGylated in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-activated PEG of desired length (e.g., mPEG-NHS)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • PEG-NHS Solution Preparation: Immediately before use, dissolve the PEG-NHS reagent in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.

  • PEGylation Reaction: Add a 5- to 20-fold molar excess of the PEG-NHS solution to the protein solution with gentle mixing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add quenching buffer to a final concentration of 50 mM to stop the reaction.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography (SEC) or other suitable methods.

NHS_PEGylation_Workflow cluster_workflow NHS-Ester PEGylation Workflow Start Start Protein_Prep Prepare Protein in Amine-Free Buffer PEG_Prep Dissolve PEG-NHS in DMSO/DMF Reaction Mix Protein and PEG-NHS (5-20x molar excess) Incubate Incubate 1-2h RT or overnight at 4°C Quench Quench with Tris Buffer Purify Purify by SEC Characterize Characterize Conjugate End End

Protocol 2: Thiol-Reactive PEGylation using Maleimide

This protocol is designed for site-specific PEGylation of proteins with a free cysteine residue.[7][8]

Materials:

  • Protein with a free cysteine in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • Maleimide-activated PEG of desired length (e.g., mPEG-Maleimide)

  • Reducing agent (e.g., TCEP, optional for reducing disulfide bonds)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer. If targeting a disulfide bond, pre-incubate with a reducing agent like TCEP.

  • PEG-Maleimide Solution Preparation: Dissolve the PEG-Maleimide reagent in the reaction buffer.

  • PEGylation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the PEGylated protein using size-exclusion chromatography (SEC) to remove unreacted PEG and protein.

Protocol 3: Characterization of PEGylated Proteins by Size-Exclusion Chromatography (SEC)

SEC is a common method to separate PEGylated species based on their hydrodynamic radius.[1][2][9][10]

Materials:

  • HPLC or UPLC system with a UV detector

  • Size-exclusion column appropriate for the molecular weight range of the bioconjugate

  • Mobile phase (e.g., phosphate-buffered saline)

  • PEGylated protein sample

  • Unconjugated protein and PEG standards

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject the PEGylated protein sample, as well as the unconjugated protein and PEG standards in separate runs.

  • Chromatographic Separation: Run the separation under isocratic conditions.

  • Data Analysis: Monitor the elution profile at 280 nm (for protein) and/or with an evaporative light scattering detector (for PEG). Compare the retention times of the different species to assess the degree of PEGylation and the presence of aggregates.

SEC_Analysis_Pathway cluster_pathway SEC Analysis of PEGylated Protein Sample PEGylated Protein Sample SEC_Column Size-Exclusion Column Detector UV/ELSD Detector Chromatogram Chromatogram Analysis Analysis of: - Degree of PEGylation - Aggregation - Purity

Protocol 4: Mass Spectrometry Analysis of PEGylated Proteins

Mass spectrometry techniques like MALDI-TOF and LC-MS are powerful tools for determining the precise mass and heterogeneity of PEGylated proteins.[11][12][13][14][15][16]

Materials:

  • MALDI-TOF or LC-MS system

  • Appropriate matrix (for MALDI-TOF) or column and solvents (for LC-MS)

  • Purified PEGylated protein sample

Procedure (General):

  • Sample Preparation: Prepare the sample according to the instrument's requirements. This may involve desalting and co-crystallization with a matrix for MALDI-TOF, or dilution in a suitable solvent for LC-MS.

  • Mass Analysis: Acquire the mass spectrum of the sample.

  • Data Interpretation: Analyze the resulting spectrum to determine the molecular weight distribution. The number of attached PEG units can be calculated from the mass shift compared to the unconjugated protein.

Conclusion

The length of the PEG linker is a critical parameter in the design of bioconjugates, with a profound impact on their physicochemical properties, pharmacokinetics, and biological activity. While longer PEG chains generally enhance solubility, stability, and circulation half-life, they can also lead to decreased in vitro potency due to steric hindrance. The optimal PEG linker length must be determined empirically for each bioconjugate to achieve the desired therapeutic profile. The protocols and data presented in this guide provide a framework for the rational design and characterization of PEGylated biotherapeutics.

References

A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug developers on the critical choice of linker technology in ADC design, backed by experimental data and detailed protocols.

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload.[1][2] The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, stability, and the overall therapeutic window of the ADC.[1][3] This guide provides an objective comparison of these two linker strategies, supported by experimental data and detailed methodologies to inform rational ADC design.

At a Glance: Key Differences
FeatureCleavable Linker (e.g., Valine-Citrulline)Non-Cleavable Linker (e.g., Thioether)
Mechanism of Release Enzymatic (e.g., by Cathepsin B) or chemical (pH, glutathione) cleavage in the lysosome or tumor microenvironment.[4][5]Proteolytic degradation of the antibody backbone in the lysosome.[6][4][7]
Released Payload Typically the unmodified, potent parent drug.[1]The drug attached to the linker and an amino acid residue (e.g., Cys-linker-drug).[1][7]
Plasma Stability Generally lower, with a potential for premature drug release.[1][5]Generally higher, leading to a more stable ADC in circulation.[1][4][8][9]
Bystander Effect High, due to the release of a membrane-permeable drug that can kill adjacent antigen-negative cells.[1][6][10]Low to negligible, as the released payload is typically charged and less membrane-permeable.[1][11]
Off-Target Toxicity Higher potential due to premature release and the bystander effect.[5][12]Lower potential due to higher stability and a limited bystander effect.[6][8][12]
Efficacy in Tumors Potentially more effective in heterogeneous tumors due to the bystander effect.[1]More suited for homogeneous tumors with high antigen expression.[1]

Mechanisms of Action

The fundamental difference between cleavable and non-cleavable linkers lies in how the cytotoxic payload is released from the antibody.

Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved by specific triggers prevalent in the tumor microenvironment or within the cancer cell.[13] Common mechanisms include:

  • Enzyme-sensitive: Utilizing proteases like cathepsins, which are upregulated in tumor lysosomes, to cleave specific peptide sequences (e.g., valine-citrulline).[6][4]

  • pH-sensitive: Exploiting the lower pH of endosomes (pH 5-6) and lysosomes (pH ~4.8) compared to the bloodstream (pH 7.4) to hydrolyze acid-labile groups like hydrazones.[6][4]

  • Redox-sensitive: Responding to higher intracellular concentrations of reducing agents like glutathione to cleave disulfide bonds.[14]

Non-Cleavable Linkers: These linkers, such as thioether-based linkers (e.g., SMCC), form a stable covalent bond.[4][] The release of the payload is entirely dependent on the complete proteolytic degradation of the antibody backbone after the ADC is internalized and trafficked to the lysosome.[4][7][9] This process releases the payload with the linker and a single amino acid from the antibody still attached.[7]

Visualizing the Mechanisms

Cleavable_vs_NonCleavable_Mechanisms Figure 1. ADC Payload Release Mechanisms cluster_cleavable Cleavable Linker Pathway cluster_noncleavable Non-Cleavable Linker Pathway ADC_C ADC binds to Antigen Internalization_C Internalization (Endosome) ADC_C->Internalization_C Lysosome_C Lysosome Internalization_C->Lysosome_C Cleavage Linker Cleavage (e.g., Cathepsin B) Lysosome_C->Cleavage Payload_Release_C Free, Active Payload Released Cleavage->Payload_Release_C Bystander_Effect Bystander Killing (Membrane Permeable) Payload_Release_C->Bystander_Effect ADC_NC ADC binds to Antigen Internalization_NC Internalization (Endosome) ADC_NC->Internalization_NC Lysosome_NC Lysosome Internalization_NC->Lysosome_NC Degradation Antibody Degradation Lysosome_NC->Degradation Payload_Release_NC Payload-Linker-AA Complex Released Degradation->Payload_Release_NC No_Bystander Localized Effect (Membrane Impermeable) Payload_Release_NC->No_Bystander

Caption: Mechanisms of drug release for cleavable and non-cleavable ADCs.

Quantitative Performance Data

Direct head-to-head comparisons of ADCs with different linkers but the same antibody and payload under identical experimental conditions are limited in the literature. The following tables summarize representative data compiled from various preclinical studies to provide a comparative overview.

Table 1: In Vitro Cytotoxicity (IC50 Values) IC50 values represent the concentration of ADC required to inhibit the growth of 50% of cancer cells. Lower values indicate higher potency.

Cell LineTarget AntigenADC (Linker-Payload)IC50 (ng/mL)Reference
SKBR3 (HER2+)HER2Trastuzumab-vc -MMAE (Cleavable)~10[16]
SKBR3 (HER2+)HER2Trastuzumab-MCC -DM1 (Non-cleavable)~15-20[16]
BT474 (HER2+)HER2Trastuzumab-Aryl Sulfate -MMAE (Cleavable)More potent than controls[16]
MCF7 (HER2-)HER2Trastuzumab-Aryl Sulfate -MMAE (Cleavable)Less potent (control)[16]

Table 2: Plasma Stability Plasma stability is crucial to prevent premature payload release, which can cause off-target toxicity.[17] Higher stability is generally desired.

ADC (Linker)SpeciesTime Point% Intact ADC RemainingReference
VC-PABC (Cleavable)Mouse24 hoursUnstable, susceptible to Ces1c hydrolysis[18]
OHPAS (Cleavable)Mouse24 hoursStable[18]
VC-PABC (Cleavable)Human24 hoursStable[18]
Amino-PEG6 (Non-cleavable)Mouse4.5 daysGenerally stable (site-dependent)[19]

Table 3: In Vivo Efficacy (Tumor Xenograft Models) Tumor growth inhibition (TGI) is a measure of the ADC's effectiveness in a living organism.

ADC (Linker-Payload)Tumor ModelDoseOutcomeReference
C16 Site A-PEG6-C2-MMAD (Non-cleavable)BxPC3 Xenograft10 mg/kgSignificant tumor regression[20]
Trastuzumab-vc -seco-DUBA (Cleavable)HER2+ Co-cultureN/AHigh bystander killing effect[21]
Trastuzumab-smcc -DM1 (Non-cleavable)HER2+ Co-cultureN/AMinimal bystander killing effect[21]

Experimental Methodologies

Detailed and standardized protocols are essential for the accurate assessment and comparison of ADCs.[1]

Experimental Workflow for ADC Comparison

ADC_Comparison_Workflow Figure 2. General Experimental Workflow for ADC Comparison start Design & Synthesize ADCs (Cleavable vs. Non-cleavable) char Physicochemical Characterization (e.g., DAR by LC-MS) start->char stability In Vitro Plasma Stability Assay (Mouse, Rat, Human Plasma) char->stability invitro In Vitro Cytotoxicity Assays (MTT/XTT on Target/Non-target cells) char->invitro invivo In Vivo Xenograft Model (Efficacy & Tolerability) stability->invivo bystander Bystander Effect Assay (Co-culture System) invitro->bystander bystander->invivo pkpd Pharmacokinetic (PK) Analysis (Blood sampling, LC-MS) invivo->pkpd analysis Data Analysis & Comparison (IC50, TGI, MTD) invivo->analysis pkpd->analysis conclusion Select Optimal Linker Strategy analysis->conclusion

Caption: A typical workflow for comparing cleavable and non-cleavable ADCs.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol measures cell viability based on the metabolic activity of living cells.[22]

  • Cell Seeding: Plate cancer cells (both antigen-positive and antigen-negative lines) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO₂.[23]

  • ADC Treatment: Prepare serial dilutions of the cleavable and non-cleavable ADCs, as well as unconjugated antibody and payload controls.[22] Replace the cell culture medium with medium containing the different ADC concentrations.[24]

  • Incubation: Incubate the plates for a period of 72 to 120 hours.[23][24]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.[22]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot the viability against ADC concentration and determine the IC50 value using non-linear regression.

Protocol 2: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the rate of drug deconjugation in plasma.[17]

  • Incubation: Incubate the ADC sample in plasma from different species (e.g., mouse, rat, cynomolgus monkey, human) at 37°C.[17][25]

  • Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 24, 48, 96, 144 hours).[25][26]

  • ADC Isolation: Isolate the ADC from the plasma matrix, often using immunoaffinity capture methods (e.g., protein A/G beads).[26]

  • Analysis by LC-MS: Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point.[27][28]

  • Free Payload Quantification: The plasma supernatant (after ADC capture) can be analyzed, typically by LC-MS/MS, to quantify the amount of prematurely released free payload.[17]

  • Data Analysis: Plot the average DAR over time to determine the stability of the ADC. A significant decrease in DAR indicates linker instability.

Conclusion and Future Perspectives

The decision between a cleavable and a non-cleavable linker is not a one-size-fits-all solution and depends heavily on the specific therapeutic application.[1][12]

  • Cleavable linkers offer the significant advantage of the bystander effect, making them suitable for treating heterogeneous tumors where not all cells express the target antigen.[1] However, this comes with a higher risk of off-target toxicity and potentially lower plasma stability, which must be carefully managed through linker chemistry optimization.[1][13]

  • Non-cleavable linkers provide superior plasma stability, leading to a wider therapeutic window and a more favorable safety profile.[4][8][29] Their action is confined to antigen-positive cells, making them ideal for highly and homogeneously expressed targets.[1] The main limitation is the lack of a bystander effect.[11]

Future innovations in linker technology will likely focus on developing novel cleavage strategies with higher tumor specificity and creating linkers that can release payloads with tailored permeability properties, thereby combining the best attributes of both current approaches. Rigorous, parallel evaluation using standardized experimental protocols will remain critical to advancing the next generation of highly effective and safe ADCs.

References

The Impact of PEG Linkers on PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. A critical determinant of a PROTAC's success is the linker that connects the target-binding and E3 ligase-recruiting moieties. Among the diverse linker chemistries, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties, including hydrophilicity and biocompatibility.[1][2] This guide provides a comparative analysis of PROTACs containing PEG linkers, supported by experimental data and detailed protocols, to aid in the rational design of these novel therapeutics.

Comparative Analysis of Linker Composition: PEG vs. Alkyl Linkers

The choice of linker can significantly influence a PROTAC's biological activity. While both PEG and alkyl linkers are commonly used flexible linkers, they impart distinct properties to the final molecule.

FeaturePEG LinkersAlkyl Linkers
Composition Repeating ethylene glycol unitsSaturated or unsaturated hydrocarbon chains
Solubility Generally impart excellent hydrophilicity, improving aqueous solubility.[3]Tend to be hydrophobic, which can limit aqueous solubility.[4]
Cell Permeability The relationship is complex; while hydrophilicity can hinder passive diffusion, the flexibility of PEG linkers may allow for conformations that shield polar surface area, aiding cell entry. However, excessive PEGylation can decrease uptake.Hydrophobicity can enhance cell permeability, but may also lead to non-specific binding.[4]
Metabolic Stability May have reduced metabolic stability in vivo compared to alkyl linkers.[3]Generally more metabolically stable.[4]
Ternary Complex Formation The flexibility and length are critical for achieving a productive ternary complex conformation.The length and composition must be optimized to facilitate the proper orientation of the target protein and E3 ligase.
Synthesis Can be more challenging and costly to synthesize compared to simple alkyl chains.[3]Synthetically accessible and can be systematically varied in length.[4]

The Critical Role of PEG Linker Length in PROTAC Efficacy

The length of the PEG linker is a paramount consideration in PROTAC design. It is not merely a spacer but an active component that dictates the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[2] An optimal linker length is crucial for efficient ubiquitination and subsequent degradation of the target protein. A linker that is too short may not allow for the formation of a stable ternary complex, while an excessively long linker may not effectively bring the two proteins into productive proximity.[5] The ideal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[5]

Quantitative Comparison of Degradation Efficiency

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data from various studies, demonstrating the impact of linker length on the degradation of different target proteins.

Table 1: Degradation Potency of Estrogen Receptor α (ERα)-Targeting PROTACs [2]

Linker Atom LengthDC50 (nM)Dmax (%)
9>1000<20
12~500~60
16~100>80
19~250~70
21~500~50

This study highlights a clear optimal linker length of 16 atoms for ERα degradation.

Table 2: Degradation Potency of TANK-binding kinase 1 (TBK1)-Targeting PROTACs [2][6]

Linker Atom LengthDC50 (nM)Dmax (%)
< 12No degradation observed-
21396
2929276

For TBK1, a 21-atom linker demonstrated the highest potency, with linkers shorter than 12 atoms being inactive.

Table 3: Degradation Potency of Bruton's Tyrosine Kinase (BTK)-Targeting PROTACs [7]

PROTACLinker CompositionDC50 (nM)Dmax (%)
RC-1PEG-based1395
RC-2PEG-based (longer than RC-1)3.898
NC-1PEG-based (non-covalent control)2.297

In this series, a longer PEG linker (RC-2) resulted in a lower DC50 value, indicating higher potency.

Experimental Protocols

To systematically evaluate and compare the efficacy of PROTACs with different linkers, a series of well-defined experimental workflows are essential.

PROTAC-Mediated Protein Degradation Pathway

G PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded POI Proteasome->Degradation Recycle PROTAC Recycling Proteasome->Recycle Recycle->PROTAC

Caption: The PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

G cluster_0 Biochemical & Biophysical Assays cluster_1 Cellular Assays Ternary_Assay Ternary Complex Formation (SPR, ITC, NanoBRET) Degradation_Assay Protein Degradation Assay (Western Blot, Mass Spec) Ternary_Assay->Degradation_Assay Informs Ubi_Assay In Vitro Ubiquitination Assay Ubi_Assay->Degradation_Assay Informs Cell_Treatment Cell Treatment with PROTAC Cell_Treatment->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Treatment->Viability_Assay PROTAC_Design PROTAC Design & Synthesis PROTAC_Design->Ternary_Assay PROTAC_Design->Ubi_Assay PROTAC_Design->Cell_Treatment

Caption: Generalized workflow for evaluating PROTAC efficacy.

Detailed Methodologies

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

Objective: To measure the binding kinetics and affinity of the PROTAC to the target protein and E3 ligase, and to determine the cooperativity of ternary complex formation.[8][9]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., SA chip for biotinylated protein)[10]

  • Recombinant purified target protein (POI) and E3 ligase

  • PROTAC of interest

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Immobilization: Immobilize the biotinylated E3 ligase onto the surface of a streptavidin-coated sensor chip.[8]

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.

    • Monitor the association and dissociation phases in real-time.

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (ka, kd) and the dissociation constant (KD).

  • Binary Interaction Analysis (PROTAC to POI):

    • This can be performed by immobilizing the POI and injecting the PROTAC, or in solution if the interaction is strong enough.

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.[8]

    • Monitor the binding response. An enhancement in binding compared to the PROTAC or POI alone indicates ternary complex formation.

  • Data Analysis and Cooperativity:

    • Calculate the cooperativity factor (α) by dividing the KD of the binary interaction (e.g., POI-PROTAC) by the apparent KD of the ternary interaction. An α > 1 indicates positive cooperativity.[10]

In Vitro Ubiquitination Assay

Objective: To directly assess the ability of a PROTAC to induce the ubiquitination of the target protein in a cell-free system.[11][12]

Materials:

  • Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex

  • Recombinant target protein (POI)

  • Ubiquitin and ATP

  • PROTAC of interest

  • Ubiquitination reaction buffer

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents

  • Primary antibody against the POI and an anti-ubiquitin antibody

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the ubiquitination buffer, ATP, E1, E2, E3 ligase, ubiquitin, and the target protein.

  • PROTAC Addition: Add varying concentrations of the PROTAC (or DMSO as a vehicle control) to the reaction tubes.

  • Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for ubiquitination to occur.

  • Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples at 95°C for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific to the POI.

    • The appearance of higher molecular weight bands corresponding to the ubiquitinated POI indicates a positive result. An anti-ubiquitin antibody can be used to confirm the presence of ubiquitin on the target protein.

Protein Degradation Assay (Western Blot)

Objective: To quantify the degradation of the target protein in cells treated with a PROTAC.[13][14]

Materials:

  • Cell line expressing the target protein of interest

  • Cell culture medium and reagents

  • PROTAC of interest and vehicle control (e.g., DMSO)

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody and chemiluminescent substrate

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a dose-response of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.[14]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.[13]

    • Clarify the lysates by centrifugation to remove cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or similar assay to ensure equal protein loading.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.[13]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein, followed by the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[14]

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[13]

References

A Researcher's Guide to In-Vitro Stability Assays for PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of PEGylated compounds is a critical step in the development of effective and safe therapeutics. This guide provides a comparative overview of key in-vitro stability assays, complete with experimental protocols and data interpretation, to aid in the selection of appropriate methods for evaluating the stability of these complex molecules.

PEGylation, the process of attaching polyethylene glycol (PEG) chains to a molecule, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. However, this modification can also introduce unique stability challenges. In-vitro stability assays are essential for identifying potential degradation pathways, predicting in-vivo performance, and ensuring the quality and efficacy of the final product.

Comparison of Key In-Vitro Stability Assays

The stability of PEGylated compounds can be compromised by physical and chemical degradation. Physical instability primarily involves aggregation and conformational changes, while chemical instability includes hydrolysis of the linker region and oxidation of the PEG chain or the therapeutic moiety. The following tables compare common in-vitro assays used to assess these stability aspects.

Assays for Physical Stability
Assay Principle Information Provided Typical Readout Advantages Disadvantages
Size-Exclusion Chromatography (SEC) Separation of molecules based on their hydrodynamic radius. Larger molecules, such as aggregates, elute earlier than smaller molecules like the monomer.Quantifies the percentage of monomer, aggregates, and fragments.Chromatogram with peaks corresponding to different species; % aggregation.Robust, quantitative, and widely used for detecting aggregates and de-PEGylation.[1][2][3][4][5]Can be influenced by non-specific interactions with the column matrix; may not detect all types of aggregates.[1][3]
Dynamic Light Scattering (DLS) Measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution to determine their size distribution.Provides information on the size distribution and polydispersity of the PEGylated compound in solution.Mean particle diameter, polydispersity index (PDI).Rapid, non-invasive, and requires small sample volumes.[6][7]Sensitive to dust and contaminants; less effective for complex mixtures with multiple species.[7]
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing information on the secondary and tertiary structure of proteins.Assesses conformational stability and changes in secondary structure upon stress (e.g., thermal denaturation).CD spectrum, melting temperature (Tm).[8][9][10]Highly sensitive to conformational changes; can be used for thermal stability studies.[8][10]Primarily applicable to protein-based PEGylated compounds; interpretation can be complex.
Assays for Chemical Stability
Assay Principle Information Provided Typical Readout Advantages Disadvantages
Forced Degradation Studies (e.g., pH, Thermal, Oxidative Stress) The compound is subjected to harsh conditions (e.g., high/low pH, elevated temperature, oxidizing agents) to accelerate degradation and identify potential degradation pathways.[4][5][8]Identifies potential degradation products and pathways; helps in the development of stability-indicating analytical methods.[4][8]HPLC or MS analysis of the stressed sample to identify and quantify degradants.Provides insights into the intrinsic stability of the molecule and potential liabilities.[5][11]Stress conditions may not always be representative of real-time storage conditions.[4]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on the hydrophobicity of the molecules. Can be used to separate the parent compound from its degradation products.Quantifies the loss of the parent compound and the formation of degradation products over time.Chromatogram showing the decrease in the parent peak area and the appearance of new peaks.High resolution and quantitative; can be coupled with mass spectrometry for identification of degradants.[11][12][13]May require method development for specific PEGylated compounds.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and characterize molecules.Identifies the chemical nature of degradation products, such as products of hydrolysis or oxidation.[2][13]Mass spectra of the parent compound and its degradants.Highly specific and sensitive for the identification of unknown compounds.Can be complex to interpret, especially for heterogeneous PEGylated compounds.
Serum/Plasma Stability Assay The PEGylated compound is incubated in serum or plasma at 37°C, and its stability is monitored over time.Assesses the stability of the compound in a biologically relevant matrix, including susceptibility to enzymatic degradation.Quantification of the intact compound over time using methods like HPLC or ELISA.Provides a more physiologically relevant assessment of stability compared to buffer-only studies.Can be complex due to the presence of numerous proteins and enzymes in serum/plasma.

Experimental Workflows and Degradation Pathways

Understanding the experimental workflow and the potential degradation pathways is crucial for designing and interpreting in-vitro stability studies.

G Experimental Workflow for In-Vitro Stability Assessment cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analytical Methods cluster_data Data Analysis & Interpretation prep Prepare PEGylated Compound Stock Solution dilute Dilute in Stability Buffer/Matrix prep->dilute thermal Thermal Stress (e.g., 4°C, 25°C, 40°C) dilute->thermal ph pH Stress (e.g., pH 3, 7, 9) dilute->ph oxidative Oxidative Stress (e.g., H2O2) dilute->oxidative serum Serum Incubation (37°C) dilute->serum sec SEC (Aggregation) thermal->sec dls DLS (Size Distribution) thermal->dls cd CD (Conformation) thermal->cd hplc RP-HPLC (Degradation) ph->hplc oxidative->hplc ms MS (Identification) oxidative->ms serum->hplc quantify Quantify Changes (% Monomer, % Degradation) sec->quantify dls->quantify cd->quantify hplc->quantify pathway Identify Degradation Pathways ms->pathway kinetics Determine Degradation Kinetics quantify->kinetics pathway->kinetics report Stability Report kinetics->report

Caption: Workflow for in-vitro stability testing of PEGylated compounds.

G Degradation Pathways of PEGylated Compounds cluster_physical Physical Degradation cluster_chemical Chemical Degradation peg_compound Intact PEGylated Compound aggregation Aggregation peg_compound->aggregation Stressors: Thermal, Mechanical conformational_change Conformational Change peg_compound->conformational_change Stressors: Thermal, pH hydrolysis Linker Hydrolysis peg_compound->hydrolysis Stressors: pH, Enzymes oxidation PEG Chain Oxidation peg_compound->oxidation Stressors: ROS, Metal Ions loss_of_activity Loss of Biological Activity aggregation->loss_of_activity Leads to conformational_change->loss_of_activity Leads to depegylation De-PEGylation hydrolysis->depegylation oxidation->depegylation altered_pk_pd Altered Pharmacokinetics/ Pharmacodynamics depegylation->altered_pk_pd Leads to

Caption: Major degradation pathways for PEGylated compounds.

Detailed Experimental Protocols

Size-Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To quantify the percentage of monomer, aggregates, and fragments of a PEGylated protein.

Materials:

  • PEGylated protein sample

  • SEC column (e.g., TSKgel G3000SWxl)

  • HPLC system with UV detector

  • Mobile phase: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8[1]

  • Protein standards for molecular weight calibration (optional)

Protocol:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[1]

  • Sample Preparation: Dilute the PEGylated protein sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.[1] Filter the sample through a 0.22 µm filter if necessary.

  • Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.

  • Chromatographic Run: Run the chromatography for a sufficient time to allow for the elution of all species (typically 30-60 minutes).

  • Data Acquisition: Monitor the elution profile at a suitable wavelength for protein detection (e.g., 280 nm or 214 nm).

  • Data Analysis: Integrate the peak areas corresponding to the monomer, aggregates, and fragments. Calculate the percentage of each species relative to the total peak area.

Forced Oxidation Study

Objective: To assess the susceptibility of a PEGylated compound to oxidative degradation.

Materials:

  • PEGylated compound

  • Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Quenching reagent (e.g., catalase or methionine)

  • Analytical system (e.g., RP-HPLC, LC-MS)

Protocol:

  • Sample Preparation: Prepare a solution of the PEGylated compound in the reaction buffer at a known concentration.

  • Stress Application: Add H₂O₂ to the sample solution to a final concentration of, for example, 0.03% or 0.3%.[14][15] Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 3, 6, 24 hours).[14][15] Protect the sample from light.

  • Reaction Quenching: Stop the oxidation reaction by adding a quenching reagent.

  • Analysis: Analyze the stressed sample and a non-stressed control sample using a suitable analytical method like RP-HPLC or LC-MS to separate and identify degradation products.

  • Data Analysis: Compare the chromatograms or mass spectra of the stressed and control samples. Identify and quantify the degradation products and calculate the percentage of the remaining intact compound.

Circular Dichroism (CD) for Conformational Stability

Objective: To assess the secondary structure and thermal stability of a PEGylated protein.

Materials:

  • PEGylated protein sample

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)[8]

  • CD spectropolarimeter with a temperature controller

  • Quartz cuvette (e.g., 1 mm path length)

Protocol:

  • Sample Preparation: Prepare the PEGylated protein sample in the CD-compatible buffer at a concentration of approximately 0.1-0.2 mg/mL.[8] The buffer should have low absorbance in the far-UV region.

  • Instrument Setup: Purge the instrument with nitrogen gas. Set the parameters for the wavelength scan (e.g., 190-260 nm) and thermal melt (e.g., 20-90°C with a heating rate of 1°C/min).[9]

  • Wavelength Scan: Record the CD spectrum of the sample at a starting temperature (e.g., 20°C). Also, record a spectrum of the buffer alone for baseline correction.

  • Thermal Melt: Monitor the CD signal at a fixed wavelength (e.g., 222 nm for α-helical proteins) as the temperature is increased.

  • Data Analysis: Subtract the buffer spectrum from the sample spectrum. Analyze the far-UV spectrum to estimate the secondary structure content. Plot the CD signal versus temperature from the thermal melt experiment and fit the data to determine the melting temperature (Tm).

By employing a combination of these in-vitro stability assays, researchers can gain a comprehensive understanding of the degradation pathways and stability profile of PEGylated compounds, facilitating the development of robust and effective biotherapeutics.

References

The Hydrophobicity Tightrope: A Comparative Guide to PROTAC Linker Design for Enhanced Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the cell permeability of Proteolysis Targeting Chimeras (PROTACs) is a critical hurdle in the development of effective targeted protein degraders. The linker component, often perceived as a simple spacer, plays a pivotal role in dictating a PROTAC's physicochemical properties, particularly its hydrophobicity, which in turn governs its ability to traverse the cell membrane. This guide provides a comparative analysis of how linker hydrophobicity impacts PROTAC cell permeability, supported by experimental data and detailed protocols.

The traditional "rule-of-five" guidelines for oral bioavailability are often challenged by the high molecular weight and polar surface area characteristic of PROTACs.[1] This makes the rational design of the linker crucial for achieving desired therapeutic outcomes. A delicate balance of hydrophobicity is required; while a certain degree of lipophilicity is necessary to partition into the lipid bilayer of the cell membrane, excessive hydrophobicity can lead to poor aqueous solubility, non-specific binding, and aggregation.[1][2]

Recent studies have highlighted the "chameleon-like" behavior of some PROTACs, where flexible linkers, such as those containing polyethylene glycol (PEG) units, can adopt folded conformations in nonpolar environments.[3][4] This intramolecular folding can shield polar functionalities, reducing the solvent-accessible 3D polar surface area and facilitating passive diffusion across the cell membrane.[5][6] Conversely, in aqueous environments, these linkers can expose hydrophilic groups, improving solubility.

Comparative Analysis of Linker Hydrophobicity and Cell Permeability

The following tables summarize quantitative data from various studies, illustrating the impact of linker composition on hydrophobicity (calculated LogP or cLogP) and experimentally determined cell permeability.

PROTACLinker TypecLogPPAMPA Permeability (Pe, 10⁻⁶ cm/s)Cell-Based Permeability (Papp, 10⁻⁶ cm/s)Reference
PROTAC 1 Alkyl7.6Low6 ± 1.4 (Caco-2)[6][7]
PROTAC 2 PEG-based5.5High30 ± 1.5 (Caco-2)[5][7]
PROTAC 3 Alkyl-amide6.8>7.3711 ± 1.7 (Caco-2)[5][7]
MZ1 PEG-based3.60.01-0.1-[7]
ARV-771 PEG-based4.2-4.80.2-0.3-[7]
AT1 Alkyl-0.002-[8]
Compound 7 PEG-based-0.6-[8]
Compound 9 PEG-based-0.006-[8]

Table 1: Comparison of PROTACs with varying linker compositions, their calculated hydrophobicity (cLogP), and permeability values from Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell-based assays. Note that direct comparison between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

Accurate assessment of cell permeability is paramount in PROTAC development. The following are detailed methodologies for key experiments cited in the literature.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[6]

Materials:

  • 96-well filter plates with a PVDF membrane (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTACs and control compounds

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Add 5 µL of the phospholipid solution to each well of the filter plate, ensuring the membrane is fully coated.

  • Donor Solution Preparation: Dissolve the test PROTACs and control compounds in a suitable solvent (e.g., DMSO) and then dilute with PBS to the final desired concentration (typically 10-100 µM).

  • Acceptor Solution: Add 300 µL of PBS to each well of the acceptor plate.

  • Assay Assembly: Carefully place the filter plate on top of the acceptor plate.

  • Donor Addition: Add 200 µL of the donor solution to each well of the filter plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-Vd * Va) / (A * t * (Vd + Va)) * ln(1 - ([C]a / [C]eq))

    Where:

    • Vd = Volume of the donor well

    • Va = Volume of the acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [C]a = Concentration in the acceptor well

    • [C]eq = Equilibrium concentration

Caco-2 Cell Permeability Assay

The Caco-2 assay is a cell-based model that mimics the human intestinal epithelium, providing a more comprehensive assessment of permeability that includes passive diffusion, active transport, and efflux mechanisms.[9]

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with polycarbonate membrane inserts

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS)

  • Test PROTACs and control compounds

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Buffer Preparation: Prepare transport buffers (e.g., HBSS) for the apical (A) and basolateral (B) compartments.

  • Assay Initiation:

    • For A-to-B transport: Add the test compound to the apical chamber and fresh transport buffer to the basolateral chamber.

    • For B-to-A transport: Add the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a specified time (e.g., 2 hours) with gentle shaking.

  • Sample Collection: At designated time points, collect samples from both the apical and basolateral chambers.

  • Sample Analysis: Determine the concentration of the compound in the collected samples using LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt = The rate of appearance of the compound in the receiver chamber

    • A = The surface area of the membrane

    • C0 = The initial concentration of the compound in the donor chamber

NanoBRET™ Target Engagement and Cell Permeability Assay

The NanoBRET™ assay is a live-cell method to quantify compound binding to a target protein and can be adapted to assess cell permeability.[5]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the target protein fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ tracer specific for the target protein

  • Test PROTACs

  • Luminescence plate reader

Procedure:

  • Cell Transfection: Transfect the cells with the NanoLuc®-target fusion plasmid and plate in a 96-well plate.

  • Compound Preparation: Prepare serial dilutions of the test PROTACs.

  • Tracer Addition: Add the NanoBRET™ tracer to the cells.

  • Compound Addition: Add the diluted PROTACs to the cells.

  • Incubation: Incubate the plate for a specified time (e.g., 2 hours) at 37°C.

  • Luminescence Measurement: Add the Nano-Glo® substrate and measure the donor (460 nm) and acceptor (610 nm) luminescence.

  • Permeability Assessment: By comparing the IC50 values obtained in intact cells versus lysed cells (where the cell membrane is permeabilized), a permeability ratio can be determined. A smaller ratio indicates better cell permeability.

Visualizing Key Concepts

The following diagrams illustrate the fundamental principles and workflows discussed in this guide.

PROTAC_MoA cluster_cell Cell cluster_membrane Cell Membrane PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Leads to PROTAC_out Extracellular PROTAC PROTAC_out->PROTAC Permeation

PROTAC Mechanism of Action

Permeability_Assay_Workflow cluster_PAMPA PAMPA Workflow cluster_Caco2 Caco-2 Workflow p1 Coat filter plate with lipid p2 Add donor solution (PROTAC) p1->p2 p3 Add acceptor solution p2->p3 p4 Incubate p3->p4 p5 Analyze concentrations (LC-MS/MS) p4->p5 p6 Calculate Papp p5->p6 c1 Culture Caco-2 cells on Transwell inserts c2 Add PROTAC to apical or basolateral side c1->c2 c3 Incubate c2->c3 c4 Sample from both sides c3->c4 c5 Analyze concentrations (LC-MS/MS) c4->c5 c6 Calculate Papp c5->c6

Permeability Assay Workflows

Linker_Hydrophobicity_Concept cluster_linker Linker Properties cluster_outcome Permeability Outcome Hydrophobic High Hydrophobicity (e.g., long alkyl chain) LowPerm Low Permeability (Poor solubility, aggregation) Hydrophobic->LowPerm Can lead to Hydrophilic Balanced Hydrophilicity (e.g., PEG linker) HighPerm High Permeability ('Chameleon effect', solubility) Hydrophilic->HighPerm Can enable

Linker Hydrophobicity vs. Permeability

References

Safety Operating Guide

Proper Disposal of Methylamino-PEG3-t-butyl ester: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling Methylamino-PEG3-t-butyl ester must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this chemical, emphasizing safe handling and the engagement of certified professionals.

Pre-Disposal and Handling

Before beginning any disposal process, it is crucial to wear appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for the structurally similar compound, Amino-PEG3-acid tert-Butyl Ester, indicates that it can cause skin and eye irritation[1]. Therefore, the following PPE is mandatory:

  • Protective gloves

  • Eye protection (safety goggles or face shield)

  • Laboratory coat

Ensure adequate ventilation, such as working in a chemical fume hood, to prevent the inhalation of any potential vapors or mists[1].

Quantitative Hazard Data

While a specific Safety Data Sheet for this compound was not identified, data for related compounds highlights potential hazards. For instance, tert-Butylamine is classified as a highly flammable liquid and vapor that can cause severe skin burns and eye damage[2][3]. This information underscores the importance of cautious handling.

Hazard ClassificationAmino-PEG3-acid tert-Butyl Ester
Skin IrritationCategory 2[1]
Eye IrritationCategory 2[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is to engage a licensed waste disposal company[1]. Adherence to local and national regulations is paramount throughout this process[1].

  • Segregation and Labeling:

    • Do not mix this compound with other waste streams unless explicitly permitted by the waste disposal company.

    • Store the waste in a clearly labeled, sealed, and appropriate container. The label should include the full chemical name, associated hazards, and the quantity of waste.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • For related compounds, storage in a freezer is recommended[1].

  • Engage a Licensed Waste Disposal Company:

    • Contact a certified hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal company with a copy of the Safety Data Sheet for Amino-PEG3-acid tert-Butyl Ester and any other relevant safety information.

  • Documentation:

    • Maintain a detailed record of the disposal process, including the name of the waste disposal company, the date of pickup, and the quantity of waste disposed of.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel[1].

  • Containment: For small spills, use an inert absorbent material to collect the spilled substance[1].

  • Collection: Carefully collect the absorbed material and place it in a suitable, sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Personal Protection: Wear appropriate PPE throughout the cleanup process.

Disposal Workflow

This compound Disposal Workflow A Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Step 2: Segregate and Label Waste in a Sealed Container A->B C Step 3: Store in a Designated and Secure Area B->C D Step 4: Contact Licensed Waste Disposal Company C->D E Step 5: Provide Safety Information to Disposal Company D->E F Step 6: Arrange for Waste Pickup E->F G Step 7: Document the Disposal Process F->G

Caption: A workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Methylamino-PEG3-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Methylamino-PEG3-t-butyl ester (CAS No. 217817-03-3). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from structurally similar compounds, such as Amino-PEG3-acid tert-Butyl Ester, and general principles of laboratory safety for handling potentially hazardous chemicals. It is imperative that users conduct a thorough risk assessment before commencing any work.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always check the manufacturer's guidelines for specific chemical resistance.
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses if there is a risk of splashing.
Skin and Body Protection Laboratory coatA flame-resistant lab coat (e.g., Nomex®) should be worn and kept fully buttoned.
Full-length pants and closed-toe shoesPants should be made of a non-synthetic material like cotton. Shoes must cover the entire foot.
Respiratory Protection Air-purifying respiratorRecommended if working outside of a certified chemical fume hood or if aerosols may be generated. Ensure the cartridge is appropriate for organic vapors and amines.

Operational Plan for Safe Handling

A systematic workflow is critical to minimize the risk of exposure and contamination.

Pre-Handling Preparations:
  • Work Area Preparation: All handling of the compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Gather Materials: Ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste containers are readily accessible.

Handling Procedures:
  • Donning PPE: Before handling the chemical, ensure all required PPE is worn correctly.

  • Transferring the Compound: To prevent the generation of dust or aerosols, handle the solid material with care. Use appropriate tools like a spatula for transfers.

  • During Reaction: Maintain controlled conditions throughout the experiment. Keep the reaction setup within the fume hood.

Post-Handling and Cleanup:
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent (e.g., ethanol, isopropanol).

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Chemical Waste Collect in a designated, labeled, and sealed hazardous waste container.
Contaminated Solvents Collect in a separate, labeled, and sealed hazardous waste container for flammable liquids.
Empty Containers Rinse the container three times with a suitable solvent (e.g., acetone). Collect the rinsate as hazardous waste. Dispose of the rinsed container according to your institution's guidelines.
Contaminated PPE Dispose of gloves and other disposable PPE in the designated solid waste stream.

Polyethylene glycol (PEG) compounds are generally considered biodegradable and do not persist in the environment.[2] However, due to the presence of the amino and t-butyl ester groups, the entire compound should be treated as chemical waste and disposed of through a licensed chemical waste disposal contractor.[2]

Experimental Workflow and Safety Precautions

The following diagram illustrates the key steps and safety considerations for handling this compound.

Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_sds Review SDS of Similar Compounds prep_area Prepare Fume Hood prep_sds->prep_area prep_ppe Don PPE prep_area->prep_ppe handling_transfer Transfer Compound prep_ppe->handling_transfer handling_reaction Conduct Reaction handling_transfer->handling_reaction cleanup_decon Decontaminate Surfaces handling_reaction->cleanup_decon disp_solid Solid Waste handling_reaction->disp_solid cleanup_wash Wash Hands cleanup_decon->cleanup_wash disp_solvent Solvent Waste cleanup_decon->disp_solvent disp_container Empty Containers cleanup_decon->disp_container

Safe handling and disposal workflow.

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.